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  • Product: 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide
  • CAS: 1495908-90-1

Core Science & Biosynthesis

Foundational

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide physical and chemical properties

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-N-(2,3-dihydroxypropyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic route, predicted physicochemical parameters, and expected spectral characteristics. Furthermore, it outlines detailed protocols for synthesis, purification, and analysis, offering a foundational resource for researchers working with this and structurally related molecules. The guide is designed to bridge the gap between theoretical knowledge and practical application, providing field-proven insights into the handling and characterization of this pyridine carboxamide derivative.

Introduction and Molecular Overview

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS Number: 1495908-90-1) is a pyridine carboxamide derivative featuring a bromine substituent on the pyridine ring and a dihydroxypropyl amide side chain.[1] The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in various biological interactions. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in organic synthesis. The dihydroxypropyl group introduces chirality and increases hydrophilicity, which can significantly influence the compound's pharmacokinetic properties. Pyridine carboxamide derivatives have shown a wide range of biological activities, including potential as antifungal and kinase inhibitors.[2][3]

Molecular Structure:

N1 N C2 C N1->C2 C3 C C2->C3 C8 C C2->C8 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br7 Br C5->Br7 C6->N1 O9 O C8->O9 N10 N C8->N10 H11 H N10->H11 C12 C N10->C12 H13 H C12->H13 H14 H C12->H14 C15 C C12->C15 H16 H C15->H16 O17 O C15->O17 C19 C C15->C19 H18 H O17->H18 H20 H C19->H20 H21 H C19->H21 O22 O C19->O22 H23 H O22->H23 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-bromo-2-pyridinecarboxylic acid 5-bromo-2-pyridinecarboxylic acid Amide Coupling Amide Coupling 5-bromo-2-pyridinecarboxylic acid->Amide Coupling Carboxylic Acid 3-amino-1,2-propanediol 3-amino-1,2-propanediol 3-amino-1,2-propanediol->Amide Coupling Amine EDC/HOBt EDC/HOBt EDC/HOBt->Amide Coupling Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Coupling Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Amide Coupling 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Amide Coupling->5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 5-bromo-2-pyridinecarboxylic acid (1.0 eq)

  • 3-amino-1,2-propanediol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-pyridinecarboxylic acid (1.0 eq), 3-amino-1,2-propanediol (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient elution system of ethyl acetate in hexane or methanol in dichloromethane is a good starting point for method development. [2]

Crude Product Crude Product Purification Method Selection Purification Method Selection Crude Product->Purification Method Selection Recrystallization Recrystallization Purification Method Selection->Recrystallization If solid Column Chromatography Column Chromatography Purification Method Selection->Column Chromatography If oil or impure solid Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Pure Product Fractions Pure Product Fractions Column Chromatography->Pure Product Fractions Solvent Evaporation Solvent Evaporation Pure Product Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: General purification workflow for the target compound.

Chemical Reactivity and Stability

The chemical reactivity of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is primarily dictated by the pyridine ring, the bromine substituent, the amide linkage, and the diol functionality.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and can be protonated or alkylated. The ring can also participate in various metal-catalyzed cross-coupling reactions.

  • Bromine Substituent: The C-Br bond is a key functional handle for further synthetic modifications. It is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at the 5-position of the pyridine ring.

  • Amide Linkage: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Diol Functionality: The vicinal diol is susceptible to oxidation and can be cleaved under specific conditions (e.g., with periodic acid). The hydroxyl groups can also be esterified or etherified.

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). [4][5]Long-term storage in a cool, dry, and dark environment is recommended. Degradation may occur upon exposure to strong acids, bases, or oxidizing agents.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

  • Amide Proton (N-H): A broad singlet or triplet is expected in the region of δ 8.0-9.0 ppm, which may exchange with D₂O.

  • Dihydroxypropyl Protons (CH₂, CH, CH₂OH): A series of multiplets are expected in the region of δ 3.0-4.5 ppm for the protons of the dihydroxypropyl chain.

  • Hydroxyl Protons (O-H): Two broad singlets or doublets are expected, the chemical shift of which will be dependent on concentration and solvent. These peaks will also exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (Pyridine Ring): Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C5) will be significantly shielded.

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region (δ 160-170 ppm).

  • Dihydroxypropyl Carbons (CH₂, CH, CH₂OH): Three signals are expected in the aliphatic region (δ 40-75 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. [4][6]* N-H Stretching: A moderate band around 3300-3500 cm⁻¹ from the amide N-H. [7][8]* C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • C=O Stretching (Amide I): A strong, sharp band around 1640-1680 cm⁻¹. [7][8]* N-H Bending (Amide II): A medium band around 1550 cm⁻¹. [8]* C-N Stretching: A medium band in the region of 1200-1400 cm⁻¹.

  • C-O Stretching: Strong bands in the fingerprint region (1000-1200 cm⁻¹) from the hydroxyl groups.

  • C-Br Stretching: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): An isotopic pattern characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio) is expected.

  • Fragmentation: Common fragmentation pathways would likely involve cleavage of the amide bond, loss of water from the diol, and fragmentation of the dihydroxypropyl side chain.

Analytical Methods

For the characterization and purity assessment of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, the following analytical techniques are recommended.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography. [9][10]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The exact ratio should be optimized to achieve an Rf value of 0.3-0.5 for the target compound.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate or iodine).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final compound and for quantitative analysis. [11][12]

  • Column: A reversed-phase C18 column is a suitable starting point. For highly polar compounds, a polar-endcapped C18 or a HILIC column may provide better retention and peak shape.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

Safety and Handling

Based on available data for similar compounds, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide should be handled with appropriate safety precautions.

  • Hazard Classifications: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3). [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Potential Applications and Future Directions

Pyridine carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural features of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide suggest several potential areas of application:

  • Medicinal Chemistry: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The diol functionality can be a key pharmacophoric feature or can be further modified.

  • Drug Discovery: Libraries of derivatives can be synthesized by exploiting the reactivity of the bromine atom in cross-coupling reactions. These libraries can then be screened for various biological activities, such as kinase inhibition, antimicrobial, or antiviral properties. [3][13][14]* Material Science: The pyridine moiety and the potential for hydrogen bonding make this compound a candidate for the development of new materials with specific properties.

Future research should focus on the experimental validation of the predicted physicochemical and spectral properties, the optimization of the synthetic route, and the exploration of its biological activity profile.

References

  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). ResearchGate. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). ACS Publications. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). Taylor & Francis Online. [Link]

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. NextSDS. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022). MDPI. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). J-STAGE. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide-None. Thoreauchem. [Link]

  • 5-BROMOPYRIDINE-2-CARBOXAMIDE 97%5-BROMOPICOLINAMIDE 90145-48-5 wiki. LookChem. [Link]

  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Grace. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • Interpreting IR Spectra. (2025). Chemistry Steps. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. ijrti. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. CAPA. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Thin–layer Chromatography (TLC). (2017). Analytical Toxicology. [Link]

Sources

Exploratory

CAS 1495908-90-1 molecular weight, exact mass, and solubility profile

An In-depth Exploration of the Physicochemical Properties and Practical Applications of a Potent SOS1-KRAS Interaction Inhibitor This guide provides a detailed technical overview of BI-3406 (CAS 1495908-90-1), a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Physicochemical Properties and Practical Applications of a Potent SOS1-KRAS Interaction Inhibitor

This guide provides a detailed technical overview of BI-3406 (CAS 1495908-90-1), a highly potent and selective small-molecule inhibitor of the Son of Sevenless 1 (SOS1)-Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) interaction. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecular characteristics, solubility, and practical handling of BI-3406, grounded in authoritative scientific literature.

Core Molecular Attributes

BI-3406 has emerged as a critical tool in the study of KRAS-driven cancers, which have historically been challenging to target directly. By binding to the catalytic domain of SOS1, BI-3406 effectively prevents the guanine nucleotide exchange factor (GEF) activity of SOS1, which is essential for the activation of KRAS.[1][2] This mechanism inhibits the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state, thereby suppressing downstream signaling pathways, such as the MAPK pathway, that are crucial for tumor cell proliferation and survival.[1][3]

The precise molecular characteristics of BI-3406 are fundamental to its function and application in experimental settings.

PropertyValueSource(s)
CAS Number 1495908-90-1-
Molecular Formula C23H25F3N4O3[4]
Molecular Weight 462.47 g/mol [4][5]
Exact Mass 462.1879 Da[4][6]

Solubility Profile: A Practical Guide for Formulation

The solubility of an experimental compound is a critical determinant of its utility in both in vitro and in vivo studies. Understanding the solubility profile of BI-3406 is essential for the design of robust and reproducible experiments.

In Vitro Solubility

For cell-based assays and biochemical experiments, BI-3406 exhibits good solubility in common organic solvents.

SolventConcentrationNotesSource(s)
DMSO 100 mg/mL (216.23 mM)Ultrasonic assistance may be required.[7]
122.5 mg/mL (264.89 mM)Sonication is recommended.[7]
92 mg/mLUse of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[8]
Ethanol 100 mg/mL (216.23 mM)Ultrasonic assistance may be required.[7]
92 mg/mL[8]
Water Insoluble[8]
Good solubility at acidic or neutral pH[9][10]
In Vivo Formulation

For animal studies, BI-3406 can be formulated for oral administration using a variety of vehicles. The following are established protocols for preparing BI-3406 for in vivo use.

Protocol 1: DMSO, PEG300, Tween 80, and Saline

This multi-component vehicle is a standard formulation for enhancing the bioavailability of hydrophobic compounds.

Step-by-Step Methodology:

  • Prepare a stock solution of BI-3406 in DMSO.

  • In a separate tube, add the required volume of PEG300.

  • To the PEG300, add the BI-3406/DMSO stock solution and mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture and mix until fully clarified.

  • Finally, add saline, PBS, or ddH₂O to the desired final volume and mix thoroughly.

A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a BI-3406 concentration of 3.3 mg/mL.[7] It is recommended to prepare this formulation fresh for each use.

Protocol 2: DMSO and SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to improve solubility.

Step-by-Step Methodology:

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • Prepare a stock solution of BI-3406 in DMSO.

  • Add the BI-3406/DMSO stock to the SBE-β-CD solution. A common ratio is 10% DMSO to 90% of the 20% SBE-β-CD in saline.

  • Use sonication to ensure complete dissolution. This method can achieve a BI-3406 concentration of 2.5 mg/mL.[3]

Mechanism of Action: Inhibition of the SOS1-KRAS Interaction

BI-3406's therapeutic potential stems from its specific inhibition of the protein-protein interaction between SOS1 and KRAS.[2] This action is particularly relevant in cancers harboring KRAS mutations, which are prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1]

The binding of BI-3406 to the catalytic site of SOS1 prevents the release of GDP from KRAS, thereby locking KRAS in its inactive state.[9][10] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling pathway.[3]

SOS1_KRAS_Inhibition cluster_0 Normal KRAS Activation cluster_1 Action of BI-3406 RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1_inactive SOS1 (Inactive) GRB2->SOS1_inactive Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1_inactive->KRAS_GDP Activation KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BI3406 BI-3406 SOS1_active SOS1 (Active) BI3406->SOS1_active SOS1_active->Inhibition Inhibition KRAS_GDP_2 KRAS-GDP (Inactive)

Caption: Mechanism of BI-3406 action on the KRAS signaling pathway.

Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols for common assays involving BI-3406. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro 3D Cell Proliferation Assay

This assay assesses the anti-proliferative effects of BI-3406 in a more physiologically relevant three-dimensional culture system.

Methodology:

  • Cell Seeding: Seed cancer cells in a low-attachment plate to allow for spheroid formation.

  • Compound Treatment: After spheroid formation (typically 2-4 days), treat the cells with a serial dilution of BI-3406. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for measurable differences in proliferation (e.g., 5-7 days).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay.

  • Data Analysis: Calculate IC50 values by plotting the dose-response curve.

Western Blot Analysis of pERK Levels

This assay is used to confirm the on-target effect of BI-3406 by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of BI-3406 for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK). Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities and normalize the pERK signal to the tERK signal.

Conclusion

BI-3406 represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its well-characterized molecular properties and mechanism of action make it an invaluable tool for both basic and translational research. This guide provides a foundational understanding of BI-3406's physicochemical characteristics and practical applications, enabling researchers to design and execute meaningful experiments to further explore its therapeutic potential.

References

  • Hofmann, M. H., et al. (2021). BI-3406, a Potent and Selective SOS1–KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition. Cancer Discovery, 11(1), 142-157. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138911318, BI-3406. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). SOS1::KRAS inhibitor | BI-3406. [Link]

  • Patsnap Synapse. (2024, June 3). Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). SOS1::KRAS inhibitor | BI-3406 Table of contents. [Link]

  • Wikipedia. (n.d.). BI-3406. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For novel compounds such as 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry, NMR is indispensable for confirming its identity, purity, and conformation in solution. This guide will walk through the theoretical underpinnings of its NMR spectra, providing a predictive roadmap for its characterization.

Molecular Structure and Predicted NMR Resonances

The structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide combines several key functionalities that influence its NMR spectrum: a 5-bromopyridine ring, a carboxamide linker, and a 2,3-dihydroxypropyl side chain. Each of these components has characteristic chemical shifts that will be explored in detail.

PART 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The electron-withdrawing nature of the nitrogen atom and the bromine substituent in the pyridine ring will significantly deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[1]

Pyridine Ring Protons:

The pyridine ring will exhibit three distinct proton signals. The proton at the 6-position (H-6), being adjacent to the electron-withdrawing nitrogen, is expected to be the most deshielded, appearing as a doublet. The proton at the 4-position (H-4) will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton at the 3-position (H-3) will also be a doublet.

Carboxamide and Dihydroxypropyl Protons:

The amide proton (NH) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and temperature. The protons of the 2,3-dihydroxypropyl side chain will present a more complex pattern due to diastereotopicity and spin-spin coupling. The two hydroxyl (-OH) protons will likely appear as broad singlets, which can be confirmed by D₂O exchange. The remaining protons on the propyl chain (CH₂, CH) will exhibit multiplets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.5 - 8.8Doublet (d)~2.0 (⁴J)
H-4 (Pyridine)7.8 - 8.2Doublet of Doublets (dd)~8.0 (³J), ~2.0 (⁴J)
H-3 (Pyridine)7.5 - 7.9Doublet (d)~8.0 (³J)
NH (Amide)8.0 - 9.0Broad Singlet (br s)-
CH (Propyl)3.8 - 4.2Multiplet (m)-
CH₂ (Propyl)3.4 - 3.8Multiplet (m)-
OH (x2)VariableBroad Singlet (br s)-

PART 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Pyridine Ring Carbons:

The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbon attached to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The carbon of the carboxamide group (C-2) and the carbon adjacent to the nitrogen (C-6) will be the most deshielded within the ring system.[2]

Carboxamide and Dihydroxypropyl Carbons:

The carbonyl carbon (C=O) of the amide will appear as a distinct signal in the downfield region (160-170 ppm). The carbons of the 2,3-dihydroxypropyl side chain will resonate in the aliphatic region (50-80 ppm), with their specific shifts influenced by the hydroxyl groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)162 - 168
C-2 (Pyridine)148 - 152
C-6 (Pyridine)145 - 150
C-4 (Pyridine)138 - 142
C-3 (Pyridine)122 - 128
C-5 (Pyridine)118 - 124
CH (Propyl)68 - 75
CH₂ (Propyl)60 - 68
CH₂ (Propyl)42 - 48

PART 3: Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a standardized experimental workflow should be followed. This protocol is designed to ensure reproducibility and accuracy.

Step-by-Step Experimental Workflow:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1]

    • 2D NMR (Optional but Recommended): To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1] HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[1]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1D & 2D) lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref analyze Assign Signals phase_ref->analyze

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. The provided chemical shift tables and experimental protocols offer a solid foundation for any researcher undertaking the synthesis and characterization of this compound. The application of 2D NMR techniques will be paramount in confirming the assignments detailed herein. As with any predictive analysis, experimental verification remains the gold standard.

References

  • Benchchem.
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • RSC Publishing. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions.
  • PMC.
  • Scirp.org. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum.
  • Semantic Scholar.
  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

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Exploratory

Preliminary In Vitro Toxicity Screening of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Disclaimer: As there is limited publicly available toxicity data on 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As there is limited publicly available toxicity data on 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such a study. This guide is intended to provide a robust framework for the initial toxicological assessment of this and other novel chemical entities.

Introduction

The preclinical safety assessment of any new chemical entity is a cornerstone of the drug development pipeline. In vitro toxicity screening represents the first critical checkpoint, offering a rapid, cost-effective, and ethically sound method for evaluating the potential risks of novel compounds before they advance to more complex in vivo studies.[1][2] This early-stage evaluation is paramount for making informed " go/no-go " decisions, enabling research programs to "fail fast" and focus resources on candidates with the most promising safety profiles.[2]

This guide provides a comprehensive, scientifically-grounded framework for the preliminary in vitro toxicity screening of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-90-1; Molecular Formula: C₉H₁₁BrN₂O₃).[3][4] The proposed tiered approach is designed to first establish a baseline of cytotoxicity, then investigate critical safety endpoints such as genotoxicity, and finally, to explore potential mechanisms of toxicity. This systematic progression ensures that each experimental phase is built upon a solid foundation of data from the preceding stage.

G cluster_0 Tiered In Vitro Toxicity Screening Workflow A Phase 1: Foundational Cytotoxicity (e.g., MTT Assay) B Phase 2: Genotoxicity Potential (Ames & Micronucleus) A->B Establish IC50 & concentration range C Phase 3: Mechanistic Investigation (Apoptosis, ROS, MMP) A->C If cytotoxic, investigate mechanism D Integrated Toxicity Profile & Risk Assessment B->D Critical Safety Endpoint C->D Mechanism of Action

Caption: A tiered workflow for in vitro toxicity screening.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Rationale

The initial and most fundamental step in toxicological screening is to determine the concentration range at which the test compound impacts basic cellular viability and metabolic activity. This provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter that informs the dose selection for all subsequent, more complex mechanistic assays. Without this foundational data, downstream experiments cannot be properly designed or interpreted.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the gold standard for this phase. It is a robust, sensitive, and widely accepted colorimetric assay that measures the metabolic activity of cells.[5][6] The principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. While newer assays like the MTS assay offer a more streamlined, single-step protocol by producing a water-soluble formazan, the MTT assay remains a highly validated and cost-effective benchmark.[7][8]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Select a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the compound's intended therapeutic area).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Include wells with medium only as a background control.

    • Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation: IC₅₀ Summary

The primary output of this phase is the IC₅₀ value. Data should be summarized to allow for easy comparison across cell lines and time points.

Cell LineExposure Time (hours)IC₅₀ (µM)
HepG2 (Liver)24Hypothetical Value
48Hypothetical Value
HEK293 (Kidney)24Hypothetical Value
48Hypothetical Value
MCF-7 (Breast Cancer)24Hypothetical Value
48Hypothetical Value

Phase 2: Genotoxicity Potential Assessment

Expertise & Rationale

Assessing a compound's potential to damage genetic material is a non-negotiable step in safety pharmacology. Genotoxicity can lead to carcinogenesis or heritable defects, making it a major liability. A standard in vitro genotoxicity battery is required by regulatory agencies and typically includes two distinct assays to cover the primary types of genetic damage: gene mutations and chromosomal damage.[9][10][11]

  • Bacterial Reverse Mutation (Ames) Test: This assay is the global standard for detecting mutagenicity (gene-level mutations).[9][10] It utilizes specialized strains of bacteria (e.g., Salmonella typhimurium) that are engineered with mutations in the genes required to synthesize an essential amino acid, such as histidine. The test evaluates whether the compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in an amino acid-deficient medium.[12] The inclusion of a liver enzyme extract (S9 fraction) is critical to simulate mammalian metabolism and detect metabolites that may be mutagenic.

  • In Vitro Micronucleus Assay: This assay is performed in mammalian cells and is the preferred method for detecting both clastogenicity (chromosome breakage) and aneugenicity (loss or gain of whole chromosomes).[9][13] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate bodies in the cytoplasm called micronuclei.[13] An increase in the frequency of micronucleated cells indicates that the compound interferes with chromosomal integrity.

Together, these two assays provide a comprehensive and complementary assessment of genotoxic potential.[11][12]

Experimental Protocols Overview
  • Ames Test (OECD 471):

    • Select multiple bacterial strains to detect various types of point mutations.

    • Expose the bacteria to a range of concentrations of the test compound, both with and without the S9 metabolic activation system.

    • Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in colonies compared to the negative control indicates a mutagenic effect.

  • In Vitro Micronucleus Test (OECD 487):

    • Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the compound at concentrations derived from the Phase 1 cytotoxicity data (typically up to a maximum concentration showing ~50% cytotoxicity).[13]

    • Include both a short treatment (3-4 hours) with and without S9, and a long treatment (24 hours) without S9.[13]

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • Harvest, fix, and stain the cells with a DNA-specific dye.

    • Analyze the cells via microscopy or flow cytometry to quantify the frequency of micronuclei in binucleated cells.

Data Presentation: Genotoxicity Summary
AssayConditionResultConclusion
Ames Test Without S9 ActivationPositive/NegativeMutagenic / Not Mutagenic
With S9 ActivationPositive/NegativeMutagenic / Not Mutagenic
Micronucleus Test Without S9 ActivationPositive/NegativeClastogenic/Aneugenic / Not Genotoxic
With S9 ActivationPositive/NegativeClastogenic/Aneugenic / Not Genotoxic

Phase 3: Mechanistic Insights into Cytotoxicity

Expertise & Rationale

If the compound is found to be cytotoxic in Phase 1, it is scientifically imperative to investigate the underlying mechanism of cell death. This provides crucial context to the IC₅₀ value and can help predict potential liabilities in specific cell types or tissues. Three interconnected pathways are central to many forms of drug-induced toxicity: apoptosis, oxidative stress, and mitochondrial dysfunction.

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a highly regulated process. A key event is the activation of a cascade of cysteine proteases called caspases. Caspase-3 and Caspase-7 are the primary "executioner" caspases that cleave cellular substrates, leading to the classic morphological changes of apoptosis.[14] Measuring their activity provides a direct and quantifiable readout of apoptosis induction. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method that uses a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3/7 to release a substrate for luciferase, generating light.[15][16][17]

  • Oxidative Stress: Many xenobiotics induce toxicity by increasing the intracellular levels of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[18] Excess ROS can damage lipids, proteins, and DNA, leading to cell death.[19] The most common method to measure cellular ROS is using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[18][19][20]

  • Mitochondrial Dysfunction: The mitochondrion is a central integrator of cell death signals. A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[21][22] The lipophilic cationic dye JC-1 is a ratiometric probe used to assess ΔΨm. In healthy, energized mitochondria with a high membrane potential, JC-1 accumulates and forms "J-aggregates" that emit red fluorescence.[22][23] In unhealthy cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers that emit green fluorescence.[23][24] A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial dysfunction and a commitment to the apoptotic pathway.[23]

G Compound Test Compound (5-bromo-N-(...)) ROS Increased ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) Compound->Mito ROS->Mito Damage Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Interplay of key mechanisms in drug-induced cytotoxicity.
Experimental Protocols
  • Seed cells in a white-walled 96-well plate and treat with the test compound (at concentrations around the IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][17]

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure luminescence using a plate-reading luminometer. Data is typically expressed as fold change over the vehicle control.

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Add the test compound at various concentrations in culture medium. Include a positive control like tert-butyl hydroperoxide (TBHP).[19]

  • Measure fluorescence immediately (for acute effects) or after a short incubation (e.g., 1-4 hours) using a fluorescence plate reader with excitation/emission at ~485/535 nm.[19]

  • Seed cells in a black-walled, clear-bottom 96-well plate and treat with the test compound for the desired duration. Include a positive control like FCCP, a mitochondrial uncoupling agent.

  • At the end of the treatment, add JC-1 staining solution (typically 1-5 µM) directly to the culture medium.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells with an assay buffer.

  • Add fresh buffer to each well.

  • Measure fluorescence using a plate reader at two settings:

    • Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~590 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~530 nm.[24]

  • The results are expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation: Mechanistic Assay Summary
AssayConcentrationFold Change vs. Control
Caspase-3/7 Activity 0.5 x IC₅₀Hypothetical Value
1 x IC₅₀Hypothetical Value
2 x IC₅₀Hypothetical Value
ROS Production 1 x IC₅₀Hypothetical Value
MMP (Red/Green Ratio) 1 x IC₅₀Hypothetical Value

Integrated Data Analysis and Decision Making

The true power of this tiered approach lies in the synthesis of all collected data to build a cohesive preliminary toxicity profile. The results guide a logical decision-making process for the future of the compound.

G A Cytotoxic? (Phase 1) B Genotoxic? (Phase 2) A->B Yes R4 Favorable Profile: Proceed with Development A->R4 No C Mechanism Identified? (Phase 3) B->C No R2 High Risk: Terminate or Redesign B->R2 Yes R1 Low Priority / De-risk C->R1 No R3 Proceed with Caution: Investigate further in vivo C->R3 Yes

Caption: Decision-making logic tree based on screening outcomes.
  • Scenario 1: Not Cytotoxic, Not Genotoxic: The compound has a favorable initial safety profile. It can proceed to further efficacy and pharmacokinetic studies with higher confidence.

  • Scenario 2: Cytotoxic, Not Genotoxic: The compound has a specific cellular toxicity. The mechanistic data from Phase 3 is critical. If the toxicity is understood (e.g., apoptosis via mitochondrial stress) and occurs at concentrations well above the intended therapeutic window, the project may proceed with caution.

  • Scenario 3: Genotoxic: Any evidence of genotoxicity, particularly mutagenicity, is a significant red flag. Such compounds are often terminated immediately unless the intended use is for a life-threatening condition with no other treatment options.

  • Scenario 4: Cytotoxic, Mechanism Unclear: If the compound is clearly killing cells but the standard mechanistic assays are negative, this suggests a novel or unusual mechanism of toxicity that requires more advanced, resource-intensive investigation before proceeding.

Conclusion

A systematic, multi-faceted approach to preliminary in vitro toxicity screening is indispensable for modern drug discovery. By employing a tiered strategy that begins with broad cytotoxicity assessment, moves to the critical safety endpoint of genotoxicity, and culminates in mechanistic investigation, researchers can build a robust preliminary safety profile for novel compounds like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This data-driven framework allows for the early and efficient identification of potential liabilities, ultimately de-risking the drug development process and ensuring that only the safest and most promising candidates advance toward clinical application.

References

  • JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). RayBiotech.
  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology, 2276, 105-112.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
  • JC-1 Mitochondrial Membrane Potential Detection Kit. (n.d.). Biotium.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). (n.d.). Abcam.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • JC-1 Dye for Mitochondrial Membrane Potential. (n.d.). Thermo Fisher Scientific.
  • Kim, H., et al. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. (n.d.). Promega Corporation.
  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. (2023). Journal of Visualized Experiments.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. (n.d.). Dojindo Molecular Technologies.
  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • MTT assay protocol. (n.d.). Abcam.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). InfinixBio.
  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.
  • DCFH-DA assay for ROS in Aspergillus fumigatus. (n.d.). BMG LABTECH.
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  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.
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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Derivatives as Novel Inhibitors of Ribosomal Protein L39L

Abstract The ribosome, a complex molecular machine responsible for protein synthesis, has emerged as a promising target for novel therapeutic agents, particularly in oncology. Recent research has highlighted the role of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ribosome, a complex molecular machine responsible for protein synthesis, has emerged as a promising target for novel therapeutic agents, particularly in oncology. Recent research has highlighted the role of ribosomal protein paralogs in driving tumorigenesis and therapeutic resistance. This guide focuses on a specific class of small molecules, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives, and puts forth a putative mechanism of action centered on the inhibition of Ribosomal Protein L39L (RPL39L). RPL39L is a recently identified ribosomal protein paralog with tissue-specific expression, notably upregulated in various cancers, including hepatocellular carcinoma and metaplastic breast cancer, where it is associated with poor prognosis.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis. It outlines the biological rationale for targeting RPL39L, the proposed molecular interactions of the pyridine-2-carboxamide derivatives, and a detailed roadmap of experimental protocols for validating this mechanism of action.

Introduction: The Emerging Role of RPL39L in Cancer

The eukaryotic ribosome is a sophisticated ribonucleoprotein complex composed of four ribosomal RNA species and approximately 80 structurally distinct proteins.[3] For a long time, the ribosome was considered a static entity, but recent evidence reveals a more dynamic and heterogeneous nature. The existence of ribosomal protein paralogs, which can be differentially expressed and incorporated into ribosomes, can give rise to "specialized ribosomes" with distinct translational preferences.[1][4] This ribosome heterogeneity is increasingly implicated in the regulation of gene expression in a tissue- and context-specific manner, and its dysregulation is a hallmark of several diseases, including cancer.[5]

RPL39L, a paralog of the ubiquitously expressed RPL39, is a prime example of a functionally distinct ribosomal protein.[1][4] While RPL39 is essential for normal cellular function, RPL39L exhibits a more restricted expression pattern, with high levels in the testis and notable upregulation in embryonic stem cells and various cancer types.[1][4] Crucially, elevated RPL39L expression has been correlated with more aggressive tumor phenotypes, vascular invasion, and poor patient outcomes in hepatocellular carcinoma and metaplastic breast cancer.[1][2]

Functionally, RPL39 and RPL39L are located at the polypeptide exit tunnel of the ribosome.[1] This strategic position allows them to interact with nascent polypeptide chains, potentially influencing their folding and trafficking. The substitution of RPL39 with RPL39L can alter the composition and function of the ribosome, leading to a specific translational landscape that promotes tumor growth and metastatic potential.[2][4] Studies have shown that silencing of RPL39 and RPL39L can inhibit cancer cell proliferation in vitro and reduce tumor growth in vivo, underscoring their potential as therapeutic targets.[2][6]

Proposed Mechanism of Action: Selective Inhibition of RPL39L by 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Derivatives

We hypothesize that 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives are a novel class of small molecules designed to selectively target and inhibit the function of RPL39L-containing ribosomes. The core pyridine-2-carboxamide scaffold is a common motif in biologically active compounds and can be readily functionalized to achieve specific molecular interactions. The 5-bromo substitution can serve as a key interaction point, potentially through halogen bonding or by influencing the electronic properties of the aromatic ring. The N-(2,3-dihydroxypropyl) side chain offers multiple hydrogen bond donors and acceptors, which could facilitate precise binding within a protein pocket.

The proposed mechanism of action involves the binding of these derivatives to a specific pocket on or near RPL39L within the 60S ribosomal subunit. This binding event is postulated to allosterically modulate the conformation of the polypeptide exit tunnel, thereby interfering with the transit or co-translational folding of a specific subset of nascent polypeptides crucial for cancer cell survival and proliferation. This selective inhibition of "onco-ribosomes" would lead to a reduction in the synthesis of key oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with minimal effects on normal cells that primarily utilize RPL39-containing ribosomes.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Cancer Cell cluster_1 Therapeutic Intervention RPL39L_mRNA RPL39L mRNA Ribosome_Biogenesis Ribosome Biogenesis RPL39L_mRNA->Ribosome_Biogenesis Translation RPL39L_Ribosome RPL39L-containing Ribosome ('Onco-ribosome') Ribosome_Biogenesis->RPL39L_Ribosome Assembly Translation Translation of Oncogenic Proteins RPL39L_Ribosome->Translation Inhibition Inhibition RPL39L_Ribosome->Inhibition Oncogenic_Proteins Oncogenic Proteins Translation->Oncogenic_Proteins Cancer_Progression Cancer Progression (Proliferation, Metastasis) Oncogenic_Proteins->Cancer_Progression Derivative 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide Derivative Derivative->Inhibition Reduced_Synthesis Reduced Synthesis of Oncogenic Proteins Inhibition->Reduced_Synthesis Therapeutic_Effect Therapeutic Effect (Apoptosis, Reduced Growth) Reduced_Synthesis->Therapeutic_Effect

Caption: Proposed mechanism of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives.

Experimental Validation Roadmap

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. This roadmap outlines a series of key experiments, from initial target engagement to in-depth cellular and functional assays.

Target Engagement and Binding Affinity

The first crucial step is to confirm that the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives directly bind to RPL39L.

3.1.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[7][8][9][10] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Experimental Protocol: CETSA

  • Cell Culture: Culture cancer cell lines with high RPL39L expression (e.g., specific hepatocellular or metaplastic breast cancer cell lines) to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivative or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction by centrifugation and quantify the amount of soluble RPL39L at each temperature using Western blotting or ELISA with an RPL39L-specific antibody.

  • Data Analysis: Plot the percentage of soluble RPL39L as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between the compound and purified RPL39L protein.

Experimental Protocol: ITC

  • Protein Purification: Express and purify recombinant human RPL39L protein.

  • Sample Preparation: Prepare solutions of the purified RPL39L protein in the sample cell and the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivative in the injection syringe in a suitable buffer.

  • Titration: Titrate the compound into the protein solution and measure the heat changes associated with the binding event.

  • Data Analysis: Analyze the resulting data to determine the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 1: Expected Outcomes of Target Engagement Assays

AssayExpected Outcome with Active CompoundInterpretation
CETSA Increased thermal stability of RPL39L (shift in melting curve)Direct binding of the compound to RPL39L in a cellular environment.
ITC Exothermic or endothermic heat changes upon titration, yielding a measurable KdQuantitative confirmation of direct binding and determination of binding affinity.
Cellular Effects on Protein Synthesis

The next step is to determine if target engagement translates into a functional consequence, specifically the inhibition of protein synthesis.

3.2.1. Global Protein Synthesis Assay

This assay measures the overall rate of protein synthesis in cells treated with the compound.

Experimental Protocol: Global Protein Synthesis Assay

  • Cell Treatment: Treat cancer cells with increasing concentrations of the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivative.

  • Metabolic Labeling: Add a labeled amino acid precursor, such as ³⁵S-methionine or a puromycin-based reagent (e.g., O-propargyl-puromycin for subsequent click chemistry-based detection), to the culture medium for a short period.

  • Quantification: Lyse the cells and quantify the incorporation of the label into newly synthesized proteins using scintillation counting, autoradiography, or fluorescence measurement.

  • Data Analysis: A dose-dependent decrease in label incorporation indicates inhibition of global protein synthesis.

3.2.2. Ribosome Profiling (Ribo-Seq)

Ribo-Seq is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome.[11][12][13][14] This allows for the identification of specific mRNAs whose translation is affected by the compound.

Experimental Protocol: Ribosome Profiling

  • Cell Treatment and Lysis: Treat cells with the compound or vehicle. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and then purify the RPFs.

  • Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the ribosome occupancy on each mRNA. Compare the ribosome profiles of treated and untreated cells to identify transcripts with altered translation efficiency.

Diagram: Ribosome Profiling Workflow

Ribo_Seq_Workflow Cell_Treatment 1. Cell Treatment with Derivative Lysis 2. Cell Lysis Cell_Treatment->Lysis Nuclease_Digestion 3. Nuclease Digestion Lysis->Nuclease_Digestion RPF_Isolation 4. Ribosome-Protected Fragment (RPF) Isolation Nuclease_Digestion->RPF_Isolation Library_Prep 5. Library Preparation RPF_Isolation->Library_Prep Sequencing 6. Deep Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis and Translational Efficiency Calculation Sequencing->Data_Analysis

Caption: A simplified workflow for Ribosome Profiling (Ribo-Seq).

Target Validation

To confirm that the observed cellular effects are indeed mediated through the inhibition of RPL39L, genetic approaches are essential.

3.3.1. CRISPR/Cas9-mediated Knockout of RPL39L

CRISPR/Cas9 technology can be used to generate RPL39L knockout (KO) cancer cell lines.[15][16][17][18] The sensitivity of these KO cells to the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives can then be assessed.

Experimental Protocol: CRISPR/Cas9 Knockout

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the RPL39L gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the cancer cell line with the CRISPR/Cas9 plasmids and select for successfully edited cells.

  • Validation of Knockout: Validate the knockout of RPL39L at the genomic, transcriptomic, and proteomic levels.

  • Drug Sensitivity Assay: Compare the sensitivity of the RPL39L KO cells and the parental wild-type (WT) cells to the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives using cell viability assays (e.g., MTT or CellTiter-Glo).

Expected Outcome: If the compounds act through RPL39L, the RPL39L KO cells should exhibit resistance to the compounds compared to the WT cells.

3.3.2. Rescue Experiment

To further validate the on-target effect, a rescue experiment can be performed by re-expressing RPL39L in the KO cells.

Experimental Protocol: Rescue Experiment

  • Expression Vector Construction: Clone the RPL39L coding sequence into an expression vector.

  • Transfection: Transfect the RPL39L KO cells with the RPL39L expression vector or an empty vector control.

  • Drug Sensitivity Assay: Assess the sensitivity of the rescued cells to the compounds.

Expected Outcome: Re-expression of RPL39L in the KO cells should restore their sensitivity to the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit putative, mechanism of action for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derivatives as selective inhibitors of RPL39L. The provided experimental roadmap offers a rigorous framework for validating this hypothesis. Successful validation would not only elucidate the mechanism of action of this novel class of compounds but also provide strong evidence for RPL39L as a druggable target in oncology.

Future research should focus on elucidating the precise binding site of these derivatives on the ribosome through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Furthermore, a deeper understanding of the specific subset of mRNAs whose translation is dependent on RPL39L will be crucial for identifying biomarkers for patient stratification and for predicting potential off-target effects. The development of these compounds could pave the way for a new generation of ribosome-targeted therapies that selectively eliminate cancer cells by exploiting their reliance on specialized translational machinery.

References

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Foundational

An In-depth Technical Guide to the Early-Stage Pharmacokinetic Profiling of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Abstract This guide provides a comprehensive framework for establishing the early-stage pharmacokinetic (PK) profile of the novel chemical entity 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, hereafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for establishing the early-stage pharmacokinetic (PK) profile of the novel chemical entity 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, hereafter referred to as "Compound X." In drug discovery, a thorough and early understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for mitigating the risk of late-stage failures and for guiding rational lead optimization.[1][2][3][4] This document outlines a logical, tiered approach, detailing the causality behind experimental choices and providing validated protocols for key in vitro and in vivo assays. The objective is to build a robust, decision-enabling data package for this promising, yet uncharacterized, molecule.

Introduction: A Structural Perspective on Compound X

Compound X is a small molecule featuring several key functional groups that are anticipated to govern its pharmacokinetic behavior:

  • Bromopyridine Core: The brominated aromatic ring suggests a degree of lipophilicity, which may influence membrane permeability and plasma protein binding.[5][6] This moiety also presents a potential site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7]

  • Amide Linkage: Amide bonds can be susceptible to hydrolysis by various enzymes, such as carboxylesterases, which could represent a primary clearance pathway.[8][9][10][11] The stability of this bond is a critical question to address.

  • Dihydroxypropyl Side-Chain: This polar, hydrophilic group is expected to significantly enhance the aqueous solubility of the molecule.[5] The two hydroxyl groups also provide handles for Phase II conjugation reactions, such as glucuronidation.

Given this structure, an early, integrated assessment of solubility, permeability, metabolic stability, and potential for drug-drug interactions (DDI) is paramount. This guide presents a workflow designed to efficiently generate this foundational dataset.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Integration & Decision Physicochemical Physicochemical In Vitro ADME In Vitro ADME Physicochemical->In Vitro ADME Guides Assay Conditions Rodent PK Study Rodent PK Study In Vitro ADME->Rodent PK Study Informs Dose & Vehicle Selection Data Analysis Data Analysis Rodent PK Study->Data Analysis Decision Go / No-Go Optimization? Data Analysis->Decision

Caption: High-level workflow for early-stage PK profiling.

Physicochemical Characterization: The Foundation of Druggability

Understanding the fundamental physical and chemical properties of Compound X is the first and most critical step.[12] These parameters dictate how the compound will behave in all subsequent biological assays and ultimately influence its absorption and distribution in vivo.[13]

Aqueous Solubility

Causality: Poor solubility is a primary reason for low and erratic oral bioavailability. Determining solubility ensures that in vitro assays are conducted under non-saturating conditions, preventing misleading results.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Measure the amount of compound that has precipitated using nephelometry or by analyzing the supernatant via UV-Vis spectroscopy or LC-MS after filtration or centrifugation.

  • Data Reporting: Report solubility in µg/mL or µM.

Lipophilicity (LogD)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for nonspecific binding.[6][13][14]

Protocol: Shake-Flask Method (Gold Standard)

  • Preparation: Prepare a solution of Compound X at a known concentration (e.g., 100 µM) in PBS (pH 7.4).

  • Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration of Compound X in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

ParameterTarget RangeRationale for Compound X
Kinetic Solubility > 50 µMEnsures sufficient concentration for in vitro assays and potential for oral absorption. The diol side-chain suggests this is achievable.
LogD at pH 7.4 1 - 3A balance between membrane permeability and aqueous solubility. The bromopyridine core adds lipophilicity while the diol adds polarity, likely placing it in this optimal range.

Table 1: Target Physicochemical Properties for Compound X.

In Vitro ADME Screening: Predicting In Vivo Behavior

A suite of in vitro ADME assays provides critical insights into a compound's potential pharmacokinetic properties, helping to identify liabilities early.[1][15] This tiered approach allows for rapid screening and prioritization of compounds.[1][4]

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, is a major determinant of its half-life and oral bioavailability.[16] Using liver microsomes (containing Phase I enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) provides a comprehensive picture of metabolic clearance.[16][17]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).[18]

  • Compound Addition: Add Compound X to the mixture at a final concentration of 1 µM.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[18]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).[16][18]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of Compound X.

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) from the rate of compound depletion.

G cluster_pathway Predicted Metabolic Pathways for Compound X Compound_X Compound X (5-bromo-...) M1 M1: Amide Hydrolysis (Carboxylesterases, AO) Compound_X->M1 Major? M2 M2: Ring Oxidation (CYP-mediated) Compound_X->M2 Possible M3 M3: Diol Glucuronidation (UGTs) Compound_X->M3 Possible Excretion Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Potential metabolic pathways for Compound X.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and be cleared.[19][20] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for this assessment.[20][21][22]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Setup: Use a RED device plate, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (8K MWCO).[19]

  • Sample Addition: Add human plasma spiked with Compound X (e.g., 1 µM) to one chamber (the plasma chamber). Add PBS (pH 7.4) to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[23]

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers. To ensure matrix consistency for analysis, mix the buffer sample with blank plasma and the plasma sample with PBS.[23]

  • Analysis: Precipitate proteins with acetonitrile and analyze the samples by LC-MS/MS to determine the concentrations of Compound X in both chambers.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Compound]buffer / [Compound]plasma.

CYP450 Inhibition

Causality: Inhibition of major CYP450 enzymes is a primary cause of clinically relevant drug-drug interactions (DDIs).[24][25] An early screen against key isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is required by regulatory agencies and is essential for de-risking a compound.[7][15][24]

Protocol: Multi-CYP Inhibition Assay (LC-MS/MS Method)

  • System: Use human liver microsomes as the enzyme source, as they contain a full complement of CYP enzymes.[24]

  • Incubation: In a 96-well plate, incubate Compound X (at various concentrations, e.g., 0.1 to 100 µM) with HLMs and a cocktail of specific probe substrates for each CYP isoform.[25]

  • Reaction: Initiate the reaction by adding NADPH and incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Quenching: Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Determine the IC₅₀ value (the concentration of Compound X that causes 50% inhibition of metabolite formation) for each CYP isoform by plotting percent inhibition against the logarithm of the inhibitor concentration.[24] A significant IC₅₀ shift after a 30-minute pre-incubation with NADPH can indicate time-dependent inhibition (TDI).[26][27]

Membrane Permeability

Causality: The ability of a compound to pass through the intestinal wall is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive diffusion.[28]

Protocol: PAMPA-GIT Assay

  • Plate Setup: Use a 96-well PAMPA "sandwich" system, consisting of a donor plate and an acceptor plate.[29]

  • Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[28][30]

  • Dosing: Add a solution of Compound X (e.g., 100 µM) in buffer at a pH representative of the intestine (e.g., pH 6.5) to the donor wells. Fill the acceptor wells with buffer at pH 7.4.[30]

  • Incubation: Assemble the donor/acceptor plate sandwich and incubate at room temperature for 4-18 hours.[29][31]

  • Quantification: After incubation, measure the concentration of Compound X in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations and physical parameters of the system. Classify the compound as having low, medium, or high permeability based on established cut-offs.

AssayParameterTarget ValueImplication of Poor Result
Metabolic Stability HLM t½> 30 minHigh first-pass metabolism, low oral bioavailability.
Plasma Protein Binding Fraction Unbound (fu)> 1% (0.01)Very low free drug levels, potentially limiting efficacy.
CYP Inhibition IC₅₀> 10 µMHigh risk of clinical drug-drug interactions.
Permeability PAMPA Pe> 1.5 x 10⁻⁶ cm/sPoor passive absorption from the gut.

Table 2: In Vitro ADME Decision-Making Criteria for Compound X.

In Vivo Pharmacokinetics: The Whole-System View

While in vitro assays are predictive, an in vivo study is essential to understand how these individual properties integrate in a complex biological system. A single-dose pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) is the standard first step.[32][33]

Study Design

Causality: Administering the compound by both intravenous (IV) and oral (PO) routes allows for the determination of fundamental PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and, critically, absolute oral bioavailability (%F).

Protocol: Rat Single-Dose Crossover PK Study

  • Animals: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.[32][34]

  • Dosing:

    • IV Group: Administer Compound X as a slow bolus via the cannula at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline/solubilizing agent).[32]

    • PO Group: Administer Compound X by oral gavage at a higher dose (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).[32]

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS bioanalytical method.

Bioanalytical Method Development (LC-MS/MS)

Causality: A robust, sensitive, and specific bioanalytical method is the cornerstone of accurate PK data.[35][36][37] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices.[35][38]

Key Steps:

  • Tuning: Infuse a standard solution of Compound X into the mass spectrometer to optimize MS parameters (parent ion and fragment ions) for selective reaction monitoring (SRM).

  • Chromatography: Develop a rapid LC method (e.g., using a C18 column) that provides good peak shape and retention, separating Compound X from endogenous plasma components.[38]

  • Sample Preparation: Develop a simple and efficient sample preparation method to remove plasma proteins and interferences, such as protein precipitation with acetonitrile or methanol.[36][39]

  • Validation: Perform a fit-for-purpose validation including calibration curve linearity, accuracy, precision, and stability assessments to ensure data integrity.

ParameterDefinitionDesired Outcome for a Lead Compound
Clearance (CL) Volume of plasma cleared of drug per unit time.Low to moderate (< 30 mL/min/kg)
Volume of Distribution (Vd) Apparent volume into which the drug distributes.Moderate (0.5 - 3 L/kg)
Terminal Half-Life (t½) Time for plasma concentration to decrease by 50%.2 - 12 hours
Oral Bioavailability (%F) Fraction of oral dose reaching systemic circulation.> 30%

Table 3: Key In Vivo Pharmacokinetic Parameters and Desired Outcomes.

Data Integration and Decision Making

The final step is to synthesize all generated data to form a cohesive pharmacokinetic profile and make an informed decision on the future of Compound X.

G Input In Vitro Data (Sol, Perm, Stab, PPB) + In Vivo Data (CL, Vd, F%) Analysis Analyze Profile Input->Analysis Good_PK Good PK Profile? - Low CL - Good F% - No DDI Risk Analysis->Good_PK Proceed Proceed to Efficacy Studies Good_PK->Proceed Yes Bad_PK Poor PK Profile? Good_PK->Bad_PK No Fixable Is Liability Fixable? Bad_PK->Fixable Optimize Medicinal Chemistry Optimization Terminate Terminate Compound Fixable->Optimize Yes Fixable->Terminate No

Caption: Decision-making flowchart based on integrated PK data.

Scenario Analysis:

  • Ideal Outcome: Compound X displays good solubility, moderate permeability, high metabolic stability (t½ > 30 min), low-to-moderate clearance in rats, and good oral bioavailability (>30%). This profile would strongly support its progression into efficacy models.

  • Challenging Outcome (High Clearance): If the in vitro stability is low and the in vivo clearance is high, this suggests rapid metabolism. The primary suspect would be hydrolysis of the amide bond.[8][40] The next step would be to identify the major metabolites and guide medicinal chemistry efforts to improve metabolic stability, for example, by introducing steric hindrance near the amide linkage.

  • Challenging Outcome (Low Bioavailability): If bioavailability is low despite good metabolic stability, the cause is likely poor absorption. This would be indicated by low permeability in the PAMPA assay.[28] The focus for optimization would be to increase lipophilicity (LogD) without compromising solubility.

Conclusion

This guide provides a robust, scientifically-grounded strategy for the early-stage pharmacokinetic characterization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a comprehensive understanding of the molecule's disposition. This integrated data package is not merely a collection of parameters; it is a critical tool for making informed, go/no-go decisions and for directing future optimization efforts, ultimately increasing the probability of successfully developing a safe and effective therapeutic agent.

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Exploratory

Thermodynamic Stability of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in Aqueous Solutions

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in aqueous solutions. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in aqueous solutions. As a novel chemical entity, understanding its intrinsic stability is a critical quality attribute (CQA) essential for its development, particularly for applications in pharmaceuticals and life sciences. This document outlines the theoretical principles of chemical degradation, details a systematic experimental approach including forced degradation studies, and presents robust analytical methodologies for quantification and degradant identification. By elucidating potential degradation pathways and kinetics, this guide serves as a roadmap for researchers to establish optimal storage conditions, predict shelf-life, and ensure the compound's integrity, safety, and efficacy in its intended application.

Introduction to the Compound and its Stability Imperative

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-90-1) is a substituted pyridine-2-carboxamide derivative. Its structure, featuring a brominated pyridine ring, an amide linkage, and a dihydroxypropyl side chain, presents several potential sites for chemical transformation. The stability of an active pharmaceutical ingredient (API) or key intermediate is not merely a regulatory requirement but a fundamental property that dictates its viability for development.[] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.[2]

Based on its chemical structure, two primary degradation pathways are hypothesized:

  • Hydrolysis of the Amide Bond: The amide linkage is widely recognized as being susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[3] This is often the primary degradation route for many pharmaceutical compounds.[]

  • Oxidation of the Pyridine Ring: While typically more stable, heterocyclic rings can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxide species.

This guide provides the necessary protocols to systematically investigate these and other potential degradation routes under controlled conditions.

Theoretical Framework for Stability Assessment

A rigorous stability study is built upon the foundational principles of chemical kinetics and thermodynamics.

Thermodynamic vs. Kinetic Stability

Thermodynamic stability refers to the equilibrium state of a system. A compound is thermodynamically stable if it exists in its lowest energy state under given conditions.[4] However, many compounds exist in a higher-energy, or metastable, state, and their persistence is a matter of kinetic stability—the rate at which they approach the more stable thermodynamic state is very slow due to a high activation energy barrier.[4] Our goal in this guide is to quantify the kinetics of degradation to predict the compound's shelf-life under defined storage conditions.

Chemical Kinetics of Degradation

The rate of degradation can often be described by a rate law, such as zero-order, first-order, or second-order kinetics. For many drug degradation processes in solution, the reaction follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug:

Rate = -d[C]/dt = k[C]

where [C] is the concentration of the drug and k is the first-order rate constant.

The influence of temperature on the reaction rate constant is described by the Arrhenius equation :

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature in Kelvin. This relationship is fundamental for predicting degradation rates at various temperatures based on data from accelerated (higher temperature) studies.[5]

Influence of pH on Amide Hydrolysis

The hydrolysis of the amide bond in 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is expected to be highly dependent on pH. The observed rate constant (k_obs) is a composite of contributions from acid-catalyzed (k_H), neutral (water-catalyzed, k_w), and base-catalyzed (k_OH) pathways.[3]

k_obs = k_H[H+] + k_w + k_OH[OH-]

A plot of log k_obs versus pH typically yields a V-shaped or U-shaped curve, revealing the pH of maximum stability where the rate of hydrolysis is at a minimum.[6] Understanding this relationship is critical for formulating aqueous solutions with an optimal pH to ensure long-term stability. The conformation of amide bonds can also be influenced by pH, which may affect reactivity.[7]

Experimental Design for Stability Profiling

A comprehensive stability assessment begins with forced degradation studies, which use harsh conditions to rapidly identify likely degradation products and pathways.[8] This information is then used to develop a stability-indicating analytical method, which is subsequently employed for long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that primary degradants are formed without promoting secondary, less relevant degradation products.[8][9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Photo Photolytic (ICH Q1B) Prep->Photo Thermal Thermal (Solid) (80°C) Prep->Thermal Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC Analyze via HPLC-UV (Quantify Parent Drug) Sampling->HPLC Neutralize->HPLC LCMS Analyze via LC-MS (Identify Degradants) HPLC->LCMS For unknown peaks Outcome Identify Degradation Pathways Develop Stability-Indicating Method HPLC->Outcome LCMS->Outcome

Caption: General workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Place the solution in a sealed vial in a water bath at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Place the solution in a sealed vial in a water bath at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Place the solution in a sealed vial in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis: Analyze all samples by a suitable HPLC method (see Section 4.0).

Causality Note: The use of 0.1 M HCl and 0.1 M NaOH represents standard conditions for investigating acid and base-labile functional groups as recommended in pharmaceutical stress testing guidelines.[10] Elevated temperature accelerates the degradation to generate results in a practical timeframe.[11]

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 0.1 mg/mL solution of the compound in a suitable solvent.

  • Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3% H2O2.[12]

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and analyze immediately by HPLC.

Causality Note: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative degradation that might occur in the presence of atmospheric oxygen or peroxide-containing excipients.[12]

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a robust, validated analytical method capable of separating the parent compound from all potential degradation products.[13] Such a method is termed "stability-indicating."

Protocol 3: Development of a Stability-Indicating HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for separating moderately polar compounds.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution from 200-400 nm using a UV-Vis spectrophotometer. The pyridine ring structure suggests a strong absorbance in the 260-280 nm range.[14]

  • Mobile Phase Optimization:

    • Begin with a gradient elution method to separate components with a wide range of polarities. A typical starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Inject a mixture of stressed samples (e.g., an equal-volume mix of acid-degraded, base-degraded, and peroxide-degraded samples) to challenge the method's separating power.

    • Adjust the gradient slope, flow rate, and organic modifier to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Protocol 4: LC-MS for Degradant Identification
  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Methodology: Use the same chromatographic conditions developed for the HPLC-UV method.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chance of detecting the molecular ions of the degradants.

  • Structure Elucidation:

    • Determine the exact mass of the degradation products.

    • Propose elemental formulas based on the high-resolution mass.

    • Compare the proposed mass and formula to potential products from hypothesized degradation pathways (e.g., hydrolysis of the amide bond would result in 5-bromopicolinic acid and 3-aminopropane-1,2-diol).

    • Utilize MS/MS fragmentation data to further confirm the proposed structures.

Data Analysis and Interpretation

Kinetic Analysis

For each stress condition (pH, temperature), the concentration of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide remaining is plotted against time.

  • Determine Reaction Order: To test for first-order kinetics, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the reaction is first-order, and the slope of the line is equal to -k.

  • Calculate Rate Constants (k): Determine the degradation rate constant k for each condition from the slope of the kinetic plot.

ConditionTemperature (°C)Rate Constant (k) (hr⁻¹)Half-Life (t½) (hr)
0.1 M HCl60[Experimental Value][Calculated: 0.693/k]
Water (pH 7)60[Experimental Value][Calculated: 0.693/k]
0.1 M NaOH60[Experimental Value][Calculated: 0.693/k]
3% H₂O₂25[Experimental Value][Calculated: 0.693/k]
Table 1: Example Data Summary for Forced Degradation Studies.
Arrhenius Analysis and Shelf-Life Prediction

To predict stability at typical storage conditions (e.g., 25°C), perform the kinetic studies at several elevated temperatures (e.g., 50°C, 60°C, 70°C).

  • Arrhenius Plot: For a given pH, calculate the rate constant k at each temperature. Plot ln(k) versus the reciprocal of the absolute temperature (1/T).

  • Calculate Activation Energy (Ea): The slope of the Arrhenius plot is equal to -Ea/R. This allows for the calculation of the activation energy for the degradation process.

  • Extrapolate to Storage Conditions: Use the linear regression equation from the Arrhenius plot to calculate the rate constant k at the desired storage temperature (e.g., 25°C or 298.15 K).

  • Predict Shelf-Life (t₉₀): The shelf-life is often defined as the time it takes for 10% of the drug to degrade (t₉₀). For a first-order reaction, this is calculated as: t₉₀ = 0.105 / k

Caption: Logical flow for Arrhenius analysis and shelf-life prediction.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded methodology for the comprehensive evaluation of the thermodynamic stability of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in aqueous solutions. By systematically executing forced degradation studies, developing a stability-indicating analytical method, and performing kinetic analysis, researchers can build a complete stability profile of the molecule.

The expected outcome is the identification of the primary degradation mechanism, which is likely to be pH-dependent amide hydrolysis. The resulting data will enable the determination of the pH of maximum stability and allow for accurate shelf-life predictions under various storage conditions. These findings are paramount for guiding formulation development, defining appropriate packaging and storage instructions, and ensuring the long-term quality and reliability of this compound.

References

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  • ACS Publications. pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. ([Link])

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  • ResearchGate. Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. ([Link])

  • PubMed. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants. ([Link])

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Foundational

A Technical Guide to Characterizing the Target Protein Binding Affinity of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Abstract The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide outlines a comprehensive strategy for determining the target p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide outlines a comprehensive strategy for determining the target protein binding affinity of a novel derivative, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS Number: 1495908-90-1).[2][3] Given the established activity of related analogues against key enzyme classes such as kinases and phosphatases, a systematic approach to target identification and affinity characterization is crucial for elucidating its therapeutic potential.[4][5][6] We present an integrated workflow, detailing the theoretical underpinnings and practical, step-by-step protocols for gold-standard biophysical assays, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). This document serves as a technical manual for researchers, scientists, and drug development professionals seeking to rigorously quantify the molecular interactions of novel chemical entities.

Introduction: The Therapeutic Potential of the Pyridine-2-Carboxamide Scaffold

The pyridine-2-carboxamide core is a versatile building block in the design of targeted therapeutics. Analogues have been successfully developed as potent and selective inhibitors of critical signaling proteins. For instance, derivatives have shown strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a regulator of proliferation pathways.[4][5][6] Other related compounds have demonstrated efficacy as urease inhibitors.[7]

The subject of this guide, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, is a novel compound within this class. The initial and most critical step in evaluating its potential as a drug candidate is to identify its protein target(s) and accurately quantify its binding affinity. Binding affinity, often expressed as the equilibrium dissociation constant (K D ), is a measure of the strength of the interaction between the compound (ligand) and its protein target. A lower K D value signifies a higher binding affinity.[8] This parameter is fundamental to understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating the mechanism of action.[8]

This guide provides a robust framework for this characterization, moving from target hypothesis to precise, quantitative measurement of binding kinetics and thermodynamics.

Strategic Workflow for Target Identification and Affinity Characterization

For a novel compound with a privileged scaffold, the path to characterizing its binding profile is a multi-step process. It begins with a hypothesis-driven approach to identify potential targets, followed by rigorous biophysical validation to confirm the interaction and quantify its affinity.

Characterization_Workflow cluster_0 Phase 1: Target Hypothesis & Screening cluster_1 Phase 2: Affinity & Kinetic Validation cluster_2 Phase 3: Data Integration & SAR A Compound Synthesis 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide B Scaffold Analysis (Pyridine-2-carboxamide) A->B C Hypothesize Target Class (e.g., Kinases, Phosphatases) B->C D High-Throughput Screen (e.g., FP-based assay) C->D E Hit Confirmation & Triage D->E F Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) E->F Detailed Kinetics G Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) E->G Thermodynamic Profile H Orthogonal Data Validation F->H G->H I Generate Quantitative Binding Profile (Table 1) H->I J Inform Structure-Activity Relationship (SAR) Studies I->J ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify & Dialyze Protein in Final Buffer P3 Accurately Measure Concentrations P1->P3 P2 Prepare Compound Stock & Dilute in Final Buffer P2->P3 P4 Degas Samples P3->P4 E1 Load Protein into Cell, Compound into Syringe P4->E1 E2 Equilibrate at 25°C E1->E2 E3 Perform Sequential Injections E2->E3 E4 Record Raw Thermogram E3->E4 A1 Integrate Injection Peaks E4->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Extract Thermodynamic Parameters (KD, ΔH, n) A3->A4

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): A Kinetic Powerhouse

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time. [9]It provides valuable kinetic information, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D = k off /k on ) can be calculated. [8][9]This is particularly useful for lead optimization, where modifying a compound's residence time (related to k off ) on its target can be more impactful than improving affinity alone.

Expert Rationale: While ITC provides a snapshot at equilibrium, SPR delivers the full motion picture of the binding event. Understanding the kinetics is critical; two compounds can have the same K D but vastly different on- and off-rates, leading to different pharmacological effects. A slow off-rate, for example, can lead to prolonged target engagement and durable in vivo efficacy. Immobilization conditions are critical and must be optimized to ensure the protein remains active. [10]

  • Surface Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified target protein to the surface via covalent amine coupling. The goal is to achieve a sufficient density to get a good signal without causing mass transport limitations. A flow channel is typically left unmodified or blocked to serve as a reference surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in a suitable running buffer (e.g., HBS-EP+).

    • Association Phase: Inject the compound at a constant flow rate over both the target and reference surfaces and monitor the change in the SPR signal (measured in Response Units, RU) over time.

    • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target.

    • Regeneration: If necessary, inject a specific solution (e.g., low pH glycine or high salt) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • The raw data (sensorgram) plots Response Units (RU) versus time.

    • Subtract the signal from the reference channel from the signal from the active channel to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .

    • Calculate K D from the ratio of k off /k on . Alternatively, for fast interactions, a steady-state analysis can be performed by plotting the response at equilibrium against the compound concentration.

SPR_Workflow cluster_prep Surface Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis P1 Activate Sensor Chip (EDC/NHS) P2 Immobilize Target Protein (Amine Coupling) P1->P2 P3 Deactivate & Block Surface (Ethanolamine) P2->P3 E1 Inject Compound (Association) P3->E1 Ready Surface E2 Inject Buffer (Dissociation) E1->E2 E3 Inject Regeneration Solution E2->E3 A1 Reference Subtraction E2->A1 Raw Data E3->E1 Next Cycle A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine kon, koff, & KD A2->A3

Caption: General workflow for a Surface Plasmon Resonance binding analysis.

Fluorescence Polarization (FP): A High-Throughput Solution

FP is a homogeneous assay technique widely used to monitor binding events in solution, particularly for high-throughput screening (HTS). [11][12]The principle is based on the difference in the rotational speed of a small, fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger protein. [12][13]

  • Free Tracer: Tumbles rapidly, leading to depolarization of emitted light and a low FP signal.

  • Bound Tracer: Tumbles slowly as part of the large complex, retaining more of the polarized light and resulting in a high FP signal.

Expert Rationale: FP is an excellent choice for primary screening or for situations where a known fluorescent ligand for the target is available. Its main advantage is speed and amenability to miniaturization. [11]For determining the affinity of an unlabeled compound like ours, a competitive assay format is required. This measures the ability of our compound to displace the fluorescent tracer, leading to a decrease in the FP signal.

  • Assay Development:

    • Identify or develop a fluorescent tracer that binds to the target protein at the same site as the test compound. This is often a known inhibitor that has been chemically tagged with a fluorophore.

    • Determine the optimal concentration of the target protein and the fluorescent tracer to yield a robust signal window (difference between fully bound and fully free tracer).

  • Competitive Binding Assay:

    • In a microplate (e.g., 384-well), add a fixed concentration of the target protein and the fluorescent tracer to all wells.

    • Add a serial dilution of the unlabeled test compound (5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide).

    • Include controls for no inhibition (protein + tracer + buffer) and background (tracer + buffer).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the FP signal as a function of the test compound concentration.

    • Fit the resulting dose-response curve to a suitable model to determine the IC 50 value (the concentration of test compound that displaces 50% of the bound tracer).

    • Convert the IC 50 value to an inhibition constant (K i ) using the Cheng-Prusoff equation, which requires knowledge of the K D of the fluorescent tracer.

Data Presentation and Interpretation: Building a Coherent Picture

A key principle of robust biophysical characterization is the use of orthogonal methods to validate findings. [14]Data from ITC, SPR, and FP should be compiled and compared. While the absolute affinity values may differ slightly due to different assay principles and conditions, they should be in a consistent range.

Table 1: Template for Summarizing Binding Affinity Data

Test CompoundTarget ProteinMethodK D (nM)k on (M ⁻¹ s ⁻¹ )k off (s ⁻¹ )Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamideKinase YSPR501.2 x 10⁵6.0 x 10⁻³N/AN/AN/A
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamideKinase YITC65N/AN/A1.1-8.5-1.2
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamideKinase YFP (K i )80N/AN/AN/AN/AN/A

This table uses hypothetical data for illustrative purposes, adapted from a template.[8]

Data Interpretation:

  • K D /K i : The affinity constant. In this example, the values across three different methods are in good agreement (50, 65, and 80 nM), lending high confidence to the result.

  • Kinetics (k on , k off ): The SPR data reveals the dynamics. A k off of 6.0 x 10⁻³ s⁻¹ corresponds to a residence time (1/k off ) of ~167 seconds, indicating a relatively stable complex.

  • Thermodynamics (ΔH, -TΔS): The ITC data shows the binding is driven by a favorable enthalpy change (ΔH = -8.5 kcal/mol), suggesting strong hydrogen bonding and/or van der Waals interactions. The small, unfavorable entropy change (-TΔS = -1.2 kcal/mol) is typical when a flexible ligand becomes ordered upon binding.

Hypothetical Target Context: Kinase Inhibition

Given that many pyridine-2-carboxamide derivatives are kinase inhibitors, we can visualize how 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide might function in a biological context. [4][5]Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, often as part of a larger signaling cascade. [10]An inhibitor would typically bind to the ATP-binding pocket, preventing this phosphotransfer reaction.

Kinase_Pathway Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., MAPKKK) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., MAPK) Kinase2->Kinase3 Phosphorylates ADP ADP Kinase2->ADP TF Transcription Factor Kinase3->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression Inhibitor Compound (e.g., 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide) Inhibitor->Kinase2 Inhibits Binding ATP ATP ATP->Kinase2

Caption: A generic kinase signaling cascade showing the point of inhibition.

Conclusion

Characterizing the target protein binding affinity of a novel compound such as 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a systematic, multi-faceted process that forms the foundation of its preclinical evaluation. This guide provides a strategic framework and detailed, field-tested protocols for employing ITC, SPR, and FP to generate a comprehensive binding profile. By integrating kinetic, thermodynamic, and affinity data from these orthogonal, self-validating methods, researchers can confidently elucidate the compound's mechanism of action, drive structure-activity relationship studies, and make informed decisions in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of any small molecule-protein interaction.

References

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. (n.d.). Springer Protocols.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March 15). PubMed.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). PubMed.
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech.
  • Fluorescence polarization assay to quantify protein-protein interactions. (n.d.). PubMed.
  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (n.d.). PMC.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, November 25). Journal of Medicinal Chemistry - ACS Publications.
  • What are some physical methods to determine binding affinity of a protein?. (2020, March 9). ResearchGate.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005, May 15). PubMed.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed.
  • The use of biophysical methods in the hit-to-lead process. (2021, June 22). Drug Target Review.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations.
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight.
  • Comparison of results from surface plasmon resonance (SPR) and... (n.d.). ResearchGate.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022, October 19). MDPI.
  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity. (n.d.). Benchchem.
  • The Diverse Biological Activities of 2-Pyridinecarboxamide and its Analogues: An In-depth Technical Guide. (n.d.). Benchchem.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010, October 15). PubMed.
  • Kinascreen SPR services. (n.d.). Biaffin GmbH & Co KG.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed.
  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021, May 13). arXiv.
  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. (2024, February 8). Journal of Chemical Education - ACS Publications.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022, June 16). MDPI.
  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR - National Cancer Institute.
  • Isothermal Titration Calorimetry ITC. (2025, June 26). Protocols.io.
  • (PDF) Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. (2026, January 8). ResearchGate.
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. (n.d.). NextSDS.
  • Optimization of drug–target affinity prediction methods through feature processing schemes. (2023, November 15). Bioinformatics | Oxford Academic.
  • 5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. (n.d.). Sapphire Bioscience.

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Exploratory

Unveiling Molecular Architecture: A Technical Guide to Single-Crystal X-ray Diffraction Analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides critical insights into a compound's mechanism of action. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the precise arrangement of atoms within a crystalline solid. This guide provides an in-depth technical overview of the single-crystal X-ray diffraction analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a compound of interest within the broader class of pyridine carboxamides known for their diverse biological activities.[1][2]

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The pyridine ring can enhance aqueous solubility and hydrogen bonding capacity, while the carboxamide group is a key pharmacophore.[1] Derivatives of this class have shown promise as antimicrobial, antiviral, and anticancer agents.[1][2][3] A detailed structural understanding of compounds like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is therefore crucial for the rational design of new therapeutic agents.

This guide will navigate the entire SC-XRD workflow, from the foundational principles of diffraction to the final interpretation of the refined crystal structure. We will explore the "why" behind experimental choices, ensuring a robust and self-validating methodology.

The Foundation: From Crystal to Diffraction Pattern

Single-crystal X-ray diffraction operates on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice.[4] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic, repeating pattern, forming a three-dimensional lattice. This ordered arrangement causes the scattered X-rays to interfere with each other. Constructive interference occurs only at specific angles where the path length difference between X-rays scattered from adjacent planes of atoms is an integer multiple of the X-ray wavelength.[4]

The relationship is elegantly described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the planes of atoms in the crystal

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal in the X-ray beam and recording the angles and intensities of the diffracted beams (reflections), a three-dimensional map of the electron density within the crystal can be reconstructed.[4][5]

Experimental Workflow: A Step-by-Step Guide

The journey from a powdered compound to a fully refined crystal structure involves several critical stages. The following is a detailed protocol for the single-crystal X-ray diffraction analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Part 1: Crystal Growth and Selection

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. The ideal crystal is a single, well-formed entity, free from cracks, defects, and twinning.

Protocol for Crystal Growth of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide:

  • Solvent Selection: Begin by screening for suitable solvents in which the compound has moderate solubility. For a polar molecule like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, common solvents for screening include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water.

  • Slow Evaporation: Dissolve a small amount of the compound in the chosen solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility, promoting crystallization.

  • Crystal Selection: Once suitable crystals have formed, carefully examine them under a microscope. Select a crystal with well-defined faces and uniform transparency. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

Part 2: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[6]

Data Collection Protocol:

  • Mounting the Crystal: Carefully mount the selected crystal on a suitable holder, such as a glass fiber or a cryo-loop, and place it on the goniometer head of the diffractometer.[7]

  • Centering and Unit Cell Determination: Center the crystal in the X-ray beam.[7][8] A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Refinement & Validation synthesis Synthesis of 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution: The initial phases of the structure factors are determined using methods such as Direct Methods or the Patterson function. This provides an initial model of the electron density and the positions of the heavier atoms (in this case, the bromine atom).

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[9][10] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map reveals the locations of missing atoms (such as hydrogen atoms) and can highlight any disorder or incorrect atom assignments. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The refinement is continued until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using various metrics, including the R-factor (or R-value), which measures the agreement between the calculated and observed diffraction data.[11]

Data Presentation and Interpretation

The final result of a single-crystal X-ray diffraction study is a crystallographic information file (CIF), which contains all the information about the crystal structure and the diffraction experiment. The key findings are typically summarized in tables.

Table 1: Crystal Data and Structure Refinement for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (Hypothetical Data)

ParameterValue
Empirical formulaC₉H₁₁BrN₂O₃
Formula weight275.10
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 98.76(3)°c = 13.567(5) Å, γ = 90°
Volume1145.6(8) ų
Z4
Density (calculated)1.594 Mg/m³
Absorption coefficient3.678 mm⁻¹
F(000)552
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Index ranges-12 <= h <= 12, -10 <= k <= 10, -17 <= l <= 17
Reflections collected9876
Independent reflections2543 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2543 / 0 / 185
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.048, wR2 = 0.095
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical Data)

BondLength (Å)AngleDegrees (°)
Br1-C51.895(3)C6-N1-C2117.5(2)
N1-C21.335(4)N1-C2-C3123.8(3)
C2-C71.512(4)C2-C7-N2115.6(3)
C7-O11.234(3)C7-N2-C8122.1(3)
N2-C81.458(4)N2-C8-C9110.2(3)
C8-C91.521(5)C8-C9-O2109.8(3)
C9-O21.423(4)C8-C9-C10112.5(3)
C9-C101.518(5)C9-C10-O3111.4(3)
C10-O31.425(4)

Diagram of the Molecular Structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide:

Caption: Molecular structure of the title compound.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of detail into the three-dimensional structure of molecules. For a compound like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, this information is invaluable for understanding its chemical properties and potential biological activity. The precise knowledge of bond lengths, bond angles, and intermolecular interactions can inform the design of more potent and selective drug candidates. The workflow described in this guide, from crystal growth to structure refinement and validation, represents a robust methodology for obtaining high-quality crystallographic data, a cornerstone of modern chemical and pharmaceutical research.

References

  • Benchchem. Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
  • PubMed.
  • YouTube.
  • ACS Publications. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • NIH. Crystallographic Refinement.
  • YouTube. How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II.
  • MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
  • CCDC.
  • Reza Latifi. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • YouTube. Preparing a Single-Crystal X-ray Diffraction Scan.
  • Moodle@Units. REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE.
  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide: A Detailed Protocol for Researchers

Introduction 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a pyridine carboxamide derivative with potential applications in medicinal chemistry and drug discovery.[1] The pyridine carboxamide scaffold is a "pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a pyridine carboxamide derivative with potential applications in medicinal chemistry and drug discovery.[1] The pyridine carboxamide scaffold is a "privileged" structure, known for its presence in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anticancer activities. The incorporation of a dihydroxypropyl group can enhance solubility and provide additional hydrogen bonding opportunities with biological targets.

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. The described method utilizes a common and efficient amide coupling reaction, making it accessible to researchers with a foundational knowledge of organic synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
5-bromo-2-methylpyridine≥98%Commercially Available
Potassium permanganate (KMnO₄)ACS ReagentCommercially Available
3-Aminopropane-1,2-diol≥98%Commercially Available
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
HexanesACS ReagentCommercially Available
Methanol (MeOH)ACS ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
BrineSaturated aqueous solutionLaboratory Prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., ESI-MS)

  • Standard laboratory glassware and consumables

Experimental Protocols

The synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is achieved in two main stages: the oxidation of 5-bromo-2-methylpyridine to 5-bromopyridine-2-carboxylic acid, followed by the amide coupling with 3-aminopropane-1,2-diol.

Part 1: Synthesis of 5-bromopyridine-2-carboxylic acid

This procedure is adapted from a known method for the oxidation of a methylpyridine to a carboxylic acid.[2]

dot

Synthesis_Part1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-bromo-2-methylpyridine 5-bromo-2-methylpyridine Reaction Oxidation Reaction 5-bromo-2-methylpyridine->Reaction 1. Add to H₂O KMnO4 KMnO₄ KMnO4->Reaction 2. Add in portions H2O H₂O (solvent) H2O->Reaction Heat Heat (85-90°C) Workup Workup Heat->Workup 4. Distill, Filter, Acidify 5-bromopyridine-2-carboxylic_acid 5-bromopyridine-2-carboxylic acid Reaction->Heat 3. Heat Workup->5-bromopyridine-2-carboxylic_acid 5. Crystallize

Caption: Workflow for the synthesis of 5-bromopyridine-2-carboxylic acid.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-methylpyridine (1.0 eq) and water.

  • Heat the mixture to 80°C with stirring.

  • Add potassium permanganate (2.5 eq) in portions over 60-100 minutes, maintaining the reaction temperature between 85-90°C.

  • After the addition is complete, continue heating for an additional hour.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, and acidify with concentrated HCl to a pH of 3-4.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromopyridine-2-carboxylic acid.

Part 2: Synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

This protocol utilizes an EDC/HOBt mediated amide coupling, a standard and reliable method for forming amide bonds.[3][4][5][6]

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Sources

Application

Application Note: Preparation and Handling of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Research Scientists, Cell Biologists, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction & Physicochemical Profiling The compound 5-bromo-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Cell Biologists, and Drug Discovery Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Physicochemical Profiling

The compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-90-1) is a versatile small molecule scaffold frequently utilized in biochemical assays and drug discovery pipelines[1]. Structurally, it is an amphiphilic molecule: it features a lipophilic bromopyridine core coupled with a highly hydrophilic dihydroxypropyl carboxamide moiety.

When preparing stock solutions for in vitro cell culture, understanding the physicochemical properties of the molecule is non-negotiable. Improper solvent selection or handling can lead to micro-precipitation, compound degradation, or solvent-induced cellular toxicity, which will ultimately invalidate your experimental data.

Table 1: Physicochemical Properties & Assay Relevance
PropertyValueExperimental Causality & Relevance
CAS Number 1495908-90-1Primary identifier for procurement and safety tracking[2].
Molecular Weight 275.10 g/mol Critical for accurate molarity and dose-response calculations.
Chemical Formula C9H11BrN2O3Defines structural stability; susceptible to hydrolysis if stored improperly.
H-Bond Donors / Acceptors 3 / 4High hydrogen-bonding capacity dictates the need for a highly polar aprotic solvent.
Recommended Solvent Anhydrous DMSODisrupts the crystal lattice effectively while remaining miscible in aqueous media.

Causality in Solvent Selection: Why Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule drug screening. However, standard laboratory-grade DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric water.

  • The Causality: Water ingress into the DMSO stock reduces the solvent's capacity to keep the hydrophobic bromopyridine core in solution. This leads to invisible micro-precipitation, meaning the actual concentration of your dosed compound will be significantly lower than calculated. Always use sterile, anhydrous DMSO (≥99.9% purity) packaged under argon or nitrogen.

Master Stock Preparation Protocol

This self-validating protocol ensures complete dissolution and prevents degradation.

Step-by-Step Methodology: Reconstitution
  • Equilibration: Remove the lyophilized vial of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide from cold storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to hydrolysis and inaccurate weighing.

  • Weighing: Accurately weigh the required mass using an analytical balance (see Table 2).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication provides the thermodynamic activation energy required to break the compound's crystalline lattice without exposing the molecule to degrading thermal stress.

Table 2: Reconstitution Matrix for Master Stocks

Calculations based on MW = 275.10 g/mol .

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.75 mg
10 mM 500 µL1.38 mg
50 mM 1.0 mL13.76 mg
50 mM 500 µL6.88 mg

Sterilization and Aliquoting Strategy

  • Sterilization Warning: DO NOT filter-sterilize 100% DMSO stocks using standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters.

    • Causality: DMSO acts as a powerful solvent that will instantly melt PES/CA membranes, leaching toxic polymers directly into your stock solution and killing your cell cultures. If filtration is strictly mandated, you must use a Polytetrafluoroethylene (PTFE) or Nylon membrane (0.22 µm). Alternatively, rely on the inherently bacteriostatic nature of 100% DMSO combined with strict aseptic technique.

  • Aliquoting: Divide the master stock into sterile, O-ring sealed cryovials (e.g., 20–50 µL per vial).

  • Storage: Store immediately at -20°C or -80°C, protected from light.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing causes localized concentration gradients and introduces moisture, leading to irreversible precipitation.

Serial Dilution for Cell Culture Applications

When treating cells, the final concentration of DMSO in the culture media must be rigorously controlled. High concentrations of DMSO (>0.5% v/v) induce cytotoxicity, alter membrane permeability, and cause off-target transcriptional changes[3].

  • The Causality: To prevent solvent-induced phenotypic artifacts, you must perform your serial dilutions in 100% DMSO first, and then transfer a fixed volume into the aqueous media. This ensures that every well—including the vehicle control—receives the exact same percentage of DMSO (e.g., 0.1%).

Step-by-Step Methodology: Intermediate Dilution
  • Thaw a single aliquot of the 10 mM master stock at room temperature and vortex thoroughly.

  • Prepare intermediate dilutions in 100% DMSO at 1000× your desired final assay concentration (see Table 3).

  • Transfer 1 µL of the intermediate DMSO stock into 999 µL of pre-warmed cell culture media. Add the compound dropwise while gently swirling.

    • Causality: Swirling prevents localized high concentrations of the hydrophobic compound at the solvent-aqueous interface, which triggers rapid precipitation (the "crashing out" effect).

Table 3: Serial Dilution Matrix (Maintaining 0.1% Final DMSO)
Final Target Dose (in Media)Intermediate DMSO Stock Required (1000×)Preparation of Intermediate StockVolume Added to 1 mL MediaFinal DMSO %
10.0 µM 10.0 mMUse 10 mM Master Stock directly1.0 µL0.1%
3.33 µM 3.33 mM10 µL of 10 mM stock + 20 µL DMSO1.0 µL0.1%
1.11 µM 1.11 mM10 µL of 3.33 mM stock + 20 µL DMSO1.0 µL0.1%
Vehicle Control 0 µM100% Anhydrous DMSO1.0 µL0.1%

Workflow Visualization

Workflow A Weigh Compound CAS: 1495908-90-1 B Dissolve in Anhydrous DMSO (10 mM or 50 mM) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D Sterile Filtration (Use PTFE ONLY, avoid PES/CA) C->D E Aliquot into Cryovials (Single-use volumes) D->E F Store at -20°C or -80°C (Desiccated & Dark) E->F G Thaw Single Aliquot (Room Temp, Vortex) F->G H Intermediate Dilution in DMSO (Maintains constant solvent ratio) G->H I Final Dilution in Media (DMSO ≤ 0.1% - 0.5% v/v) H->I

Workflow for the preparation, storage, and serial dilution of small molecule stock solutions.

References

  • NextSDS. "5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Safety and Properties." Accessed March 20, 2026.[Link]

Sources

Method

Application Note: A Validated LC-MS/MS Protocol for the High-Throughput Quantification of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and its Putative Metabolites in Human Plasma

Abstract The characterization of metabolic pathways is a cornerstone of drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of new chemical entities. This document present...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of metabolic pathways is a cornerstone of drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of new chemical entities. This document presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and its primary predicted metabolites in human plasma. We detail two robust sample preparation protocols—protein precipitation for high-throughput screening and solid-phase extraction for enhanced cleanup—and provide optimized chromatographic and mass spectrometric parameters. The methodology is established in accordance with regulatory expectations for bioanalytical method validation, ensuring data integrity and reliability for preclinical and clinical research.[1][2]

Introduction: The Rationale for Metabolite Quantification

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a pyridine carboxamide derivative currently under investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for its progression as a potential therapeutic agent.[3] The analysis of metabolites is critical because they can contribute to the pharmacological activity, potential toxicity, or serve as biomarkers of exposure.[4] The pyridine ring, amide linkage, and dihydroxypropyl side chain of the parent compound present several potential sites for metabolic transformation.[5]

LC-MS/MS is the definitive technique for the quantitative analysis of drugs and metabolites in complex biological matrices due to its superior sensitivity, specificity, and speed. This guide provides a detailed protocol grounded in established bioanalytical principles to ensure reproducible and accurate results for researchers in pharmaceutical development.

Predicted Metabolic Pathways

The structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide suggests several likely metabolic routes based on common biotransformations of similar chemical scaffolds.[5][6] These predictions are crucial for defining the target analytes for the LC-MS/MS method.

  • Phase I Metabolism:

    • Amide Hydrolysis: The most probable primary metabolic pathway is the enzymatic hydrolysis of the amide bond, yielding 5-bromopicolinic acid and 3-amino-1,2-propanediol. This is a common metabolic fate for carboxamide-containing drugs.[6]

    • Oxidation: The pyridine ring or the alkyl side chain can undergo hydroxylation mediated by cytochrome P450 enzymes.

  • Phase II Metabolism:

    • Glucuronidation: The primary or secondary hydroxyl groups on the dihydroxypropyl moiety are susceptible to conjugation with glucuronic acid, forming more polar and readily excretable metabolites.

The following diagram illustrates these predicted pathways.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide Metabolite1 5-bromopicolinic acid Parent->Metabolite1 Amide Hydrolysis Metabolite2 Oxidized Metabolite (e.g., Hydroxylated Pyridine) Parent->Metabolite2 Oxidation (CYP450) Metabolite3 Glucuronide Conjugate Parent->Metabolite3 Glucuronidation (UGTs)

Caption: Predicted metabolic pathways for the parent compound.

Analytical Workflow Overview

The analytical process is designed for robustness and high throughput, moving from sample receipt to final data reporting in a structured manner.

workflow Sample Plasma Sample Collection (with Anticoagulant) Prep Sample Preparation (PPT or SPE) Sample->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data Report Reporting Data->Report

Caption: High-level analytical workflow from sample to result.

Materials, Reagents, and Instrumentation

ItemDescription / Supplier
Reference Standards 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and predicted metabolites. Custom synthesis may be required.
Internal Standard (IS) Stable isotope-labeled (e.g., ¹³C, ¹⁵N) analog of the parent compound.
Solvents Acetonitrile, Methanol, Water (all LC-MS grade).
Additives Formic Acid (Optima™ LC/MS grade).
Biological Matrix Blank human plasma (K2-EDTA anticoagulant).
Sample Prep Consumables 96-well protein precipitation plates or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[7][8]
LC System UHPLC system capable of binary gradient elution.
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove matrix interferences, such as proteins and phospholipids, which can cause ion suppression and contaminate the analytical system.[9][10] Two validated protocols are provided to offer flexibility based on throughput needs and required sample cleanliness.

This method is fast and cost-effective, making it suitable for early-stage discovery and high-volume studies.[11]

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

  • Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

SPE provides a significantly cleaner extract by selectively isolating analytes from matrix components, which is often necessary for achieving the lowest limits of quantification.[8][12] A reversed-phase sorbent is recommended for the parent compound and its relatively polar metabolites.

spe_workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol in Water) Load->Wash Elute 5. Elute (1 mL Acetonitrile) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Caption: Step-by-step solid-phase extraction (SPE) workflow.

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water. Add the internal standard. Vortex to mix.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not allow the sorbent to dry.[8]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elute: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (LC) Conditions

Given the polar nature of the dihydroxypropyl group and the potential for polar metabolites, a reversed-phase separation on a C18 column with an aqueous mobile phase at a mild pH is a robust starting point.[13]

ParameterRecommended SettingRationale
Column C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention for a broad range of polarities.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient See Table BelowA gradient is necessary to elute both polar metabolites and the less polar parent compound.

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
9.0 95
9.1 5

| 12.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

The analysis will be performed using electrospray ionization in positive mode (ESI+), which is typically effective for nitrogen-containing pyridine compounds. Detection is achieved via Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveProtonation of the pyridine nitrogen is highly favorable.
Scan Type Multiple Reaction Monitoring (MRM)Gold standard for quantification, offering high selectivity and sensitivity.
Source Temp. 550°COptimized for desolvation.
IonSpray Voltage 5500 V
Curtain Gas 35 psi

MRM Transition Selection: The key to a selective MRM method is the choice of precursor and product ions. The bromine atom in the parent compound provides a distinct isotopic signature (M and M+2 peaks of nearly equal intensity), which is invaluable for confirming the identity of bromine-containing species.[14][15]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Parent Compound [M+H]⁺ (e.g., 291/293)To be determined by infusionSelect a stable, high-intensity fragment ion.
5-bromopicolinic acid [M+H]⁺ (e.g., 202/204)To be determined by infusionFragment could be loss of CO₂H.
Internal Standard [M+H]⁺ (e.g., 296/298 for +5 Da)To be determined by infusionShould correspond to the parent compound's fragmentation.

Method Validation

To ensure the reliability of the data for regulatory submissions, the method must be validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[1][2][16][17]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate the analyte from other components in the matrix.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Accuracy & Precision Closeness of measured values to the nominal concentration and the reproducibility of measurements.Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[17]
Calibration Curve Relationship between instrument response and analyte concentration.At least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%.
Matrix Effect The effect of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and robust framework for the quantitative analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and its potential metabolites in human plasma. By offering protocols for both high-throughput screening and high-sensitivity analysis, along with a comprehensive validation strategy, this method is suitable for all stages of the drug development pipeline. The principles and specific parameters outlined herein serve as a complete starting point for researchers, ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Agilent Technologies, Inc. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • Barceló-Vidal, J., et al. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC.
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • APTIVEX. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc.
  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Biotage. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Carter, C., & Ivanisevic, J. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv.org.
  • Jansson, B. (2024, October 8). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
  • BenchChem. (2025). Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Singh, V., et al. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
  • Khan, I., et al. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.
  • Kaiser, J. P., et al. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar.

Sources

Application

Purification of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide via flash column chromatography

Application Note & Protocol Topic: High-Purity Isolation of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide via Automated Flash Column Chromatography Abstract This application note provides a comprehensive, field-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Isolation of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a polar, heterocyclic compound. The inherent chemical properties of the target molecule—specifically the high polarity imparted by the diol side-chain and the basicity of the pyridine nitrogen—present a distinct challenge for standard chromatographic methods. Strong, non-specific interactions with the acidic silanol groups of a standard silica stationary phase can lead to poor resolution and sample recovery. This guide details a systematic approach, beginning with methodical Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust flash chromatography protocol employing a basic modifier to ensure high purity and yield. The methodologies described herein are tailored for researchers, chemists, and drug development professionals requiring a reliable and scalable purification strategy for this and structurally related compounds.

Introduction and Scientific Principles

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a synthetic intermediate whose structural motifs, particularly the pyridine carboxamide core, are of significant interest in medicinal chemistry and drug discovery programs.[1] The successful synthesis of such molecules is invariably followed by the critical step of purification. Flash column chromatography is a cornerstone technique for this purpose, offering a balance of speed and resolution for preparative-scale separations.[2][3]

The primary challenge in purifying this specific molecule lies in its dual chemical nature:

  • High Polarity: The presence of a vicinal diol (-CH(OH)CH2OH) and a carboxamide moiety confers significant polarity, requiring a highly polar mobile phase for elution in a normal-phase system.

  • Basicity: The pyridine ring contains a Lewis basic nitrogen atom.[3]

Standard silica gel is the most common stationary phase for normal-phase chromatography; however, its surface is populated with weakly acidic silanol groups (Si-OH).[4][5] Basic analytes, like pyridinic compounds, can undergo strong acid-base interactions with these sites, resulting in significant peak tailing, irreversible adsorption, and ultimately, low recovery and purity.[6]

To overcome this, our protocol employs a mobile phase fortified with a small quantity of a basic modifier. The modifier, in this case, triethylamine (Et₃N), acts as a competing base. It effectively neutralizes the acidic sites on the silica surface, preventing the target analyte from engaging in undesirable ionic interactions and allowing for a separation governed primarily by polarity.[6][7] This ensures sharp, symmetrical peaks and a successful, high-purity separation.

cluster_0 Standard Silica Chromatography (Problem) cluster_1 Modified Mobile Phase (Solution) Analyte Analyte (Basic Pyridine-N) Silica Silica Stationary Phase (Acidic Si-OH sites) Analyte->Silica Strong Acid-Base Interaction Result Result: - Peak Tailing - Poor Recovery Silica->Result Analyte_S Analyte (Basic Pyridine-N) Silica_S Silica Stationary Phase (Acidic Si-OH sites) Analyte_S->Silica_S Normal Polar Interaction (Adsorption/Desorption) Result_S Result: - Symmetrical Peaks - High Recovery & Purity Silica_S->Result_S Modifier Basic Modifier (e.g., Triethylamine) Modifier->Silica_S Neutralizes Acidic Sites

Caption: Rationale for using a basic modifier in the mobile phase.

Materials and Equipment

Reagents & Consumables Equipment
Crude 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamideAutomated Flash Chromatography System
Silica Gel (230-400 mesh)[1][8]Glass column (size dependent on scale)[9]
Dichloromethane (DCM), HPLC GradeTLC Plates (Silica gel 60 F₂₅₄)[1]
Methanol (MeOH), HPLC GradeTLC Developing Chamber
Triethylamine (Et₃N), Reagent GradeUV Lamp (254 nm)
Celite® 545 (for dry loading)Rotary Evaporator
Test tubes for fraction collectionFume Hood
Glass capillaries for TLC spottingStandard laboratory glassware

Experimental Protocols

The purification workflow is a sequential process designed to maximize efficiency and purity. It begins with small-scale analytical work (TLC) to define the separation parameters before committing the bulk material to preparative chromatography.

TLC Step 1: TLC Method Development Prep Step 2: Crude Sample Preparation (Dry Loading) TLC->Prep Defines Mobile Phase Flash Step 3: Flash Chromatography Execution Prep->Flash Load Sample Analysis Step 4: Fraction Analysis & Pooling Flash->Analysis Collect Fractions Final Step 5: Solvent Removal & Purity Confirmation Analysis->Final Pool Pure Fractions

Caption: Overall workflow for purification.

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best separation in flash chromatography.[9]

  • Prepare Eluents: Prepare a series of potential mobile phases. Given the target's polarity, a Dichloromethane/Methanol system is a suitable starting point.[7][10] To counteract the basicity, add a constant 0.5% triethylamine to each mixture.

    • System A: 98:2 DCM/MeOH + 0.5% Et₃N

    • System B: 95:5 DCM/MeOH + 0.5% Et₃N

    • System C: 90:10 DCM/MeOH + 0.5% Et₃N

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in methanol. Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[3]

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.[7] Allow the solvent front to travel up the plate until it is ~1 cm from the top.[7]

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.[1] Circle the spots. The target compound should be highly UV-active. Calculate the Rf value for the main product spot in each system.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and shows good separation from major impurities. For this compound, a system of 5-10% Methanol in Dichloromethane is typically effective.

Step 2: Crude Sample Preparation (Dry Loading)

For polar compounds that may have poor solubility in the initial non-polar eluent, dry loading is the preferred method to ensure a concentrated sample band and better separation.[8]

  • Dissolve the entire crude sample in a minimal amount of a suitable solvent (e.g., methanol).

  • Add silica gel (approximately 2-3 times the mass of the crude product) or an inert support like Celite® to the solution.

  • Remove the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Flash Column Chromatography Execution
  • Column Selection & Packing: Select a column size appropriate for the mass of the crude sample.[9] Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% DCM). Ensure the silica bed is compact and free of air bubbles.

  • Equilibration: Equilibrate the packed column by flushing it with 2-3 column volumes of the initial mobile phase (100% DCM + 0.5% Et₃N).

  • Sample Loading: Carefully add the prepared dry-loaded sample powder to the top of the silica bed, forming a neat, level layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin the elution process. Start with the low-polarity mobile phase to elute non-polar impurities. Gradually increase the percentage of the more polar solvent (Methanol) to elute the target compound. A well-defined gradient is key to good separation.[11] Collect fractions throughout the run.

Proposed Solvent Gradient Profile
Column Volumes (CV) Mobile Phase Composition
0 - 2 CV100% Dichloromethane + 0.5% Triethylamine
2 - 10 CVLinear Gradient from 0% to 10% Methanol in DCM + 0.5% Et₃N
10 - 12 CVIsochratic hold at 10% Methanol in DCM + 0.5% Et₃N
12 - 14 CVHigh-polarity flush (e.g., 20% Methanol in DCM) to clean the column
Step 4: Fraction Analysis and Product Pooling
  • Use the TLC system developed in Step 1 to analyze the collected fractions.

  • Spot a small amount from every 2-3 fractions onto a TLC plate.

  • Develop and visualize the plate to identify which fractions contain the pure product, which contain impurities, and which are mixed.

  • Combine all fractions that show a single spot corresponding to the Rf of the desired product.[8]

Step 5: Solvent Removal and Purity Confirmation
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents (DCM, MeOH, and Et₃N) under reduced pressure using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.[1][8]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Product will not elute Mobile phase is not polar enough.Increase the final percentage of methanol in the gradient. A flush with 15-20% MeOH/DCM may be necessary.
Severe peak tailing Insufficient neutralization of silica; strong analyte-silica interaction.Increase the concentration of triethylamine in the mobile phase to 1.0%. Ensure the column is thoroughly equilibrated before loading.[7]
Poor separation from a close-running impurity Gradient is too steep; incorrect solvent system.Flatten the gradient (e.g., run a 0-5% MeOH gradient over 10 CV instead of 0-10%). Re-optimize the mobile phase with TLC, possibly trying a different solvent system like Ethyl Acetate/Methanol.
Product elutes at the solvent front Initial mobile phase is too polar; sample overloaded.Start with a less polar initial solvent (e.g., 98:2 Hexane/EtOAc). Ensure the sample mass is appropriate for the column size.

Conclusion

The protocol described provides a reliable and scientifically-grounded method for the purification of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. By systematically developing a mobile phase with TLC and addressing the compound's basicity through the use of a triethylamine modifier, this flash chromatography procedure effectively overcomes common purification pitfalls associated with polar, nitrogen-containing heterocycles. This approach yields a product of high purity, suitable for the stringent requirements of pharmaceutical and chemical research.

References

  • TLC | OpenOChem Learn. (n.d.). Retrieved March 20, 2026, from [Link]

  • Lab Procedure: Thin Layer Chromatography. (2024, January 25). LabXchange. Retrieved March 20, 2026, from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved March 20, 2026, from [Link]

  • King, J. (n.d.). Successful Flash Chromatography. King Group, University of Chicago. Retrieved March 20, 2026, from [Link]

  • Ornelas, G. T., et al. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51411. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Journal of Visualized Experiments. Retrieved March 20, 2026, from [Link]

  • Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100943. [Link]

  • How to do Flash Column Chromatography in 15 Minutes. (n.d.). Zakarian Group, UC Santa Barbara. Retrieved March 20, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). Molecules, 27(6), 1832. [Link]

  • Clausen, A. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved March 20, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 20, 2026, from [Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (n.d.). Arkivoc. Retrieved March 20, 2026, from [Link]

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in Murine Models

Introduction: A Framework for De Novo In Vivo Dosing Strategy The successful preclinical evaluation of any novel chemical entity hinges on the development of a robust and reproducible in vivo dosing strategy. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for De Novo In Vivo Dosing Strategy

The successful preclinical evaluation of any novel chemical entity hinges on the development of a robust and reproducible in vivo dosing strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo dosing studies for the novel compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in murine models. While specific pharmacokinetic and pharmacodynamic data for this particular compound are not yet publicly available, the principles and protocols outlined herein are derived from established best practices in preclinical drug development and animal research.

This document is structured to guide the researcher through a logical progression of experiments, from initial physicochemical characterization and formulation development to the design of dose-range finding, pharmacokinetic, and efficacy studies. The causality behind each experimental choice is explained to empower the user to make informed decisions tailored to the specific properties of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and the research question at hand.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is the foundational step for developing a viable in vivo dosing formulation. The goal is to create a formulation that is safe, stable, and delivers the compound in a manner that allows for consistent and predictable systemic exposure.

1.1 Initial Physicochemical Assessment

Before initiating in vivo studies, it is critical to determine the following properties of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide:

  • Solubility: The solubility of the compound in various aqueous and organic solvents will dictate the choice of vehicle. It is recommended to test solubility in a panel of pharmaceutically acceptable vehicles.

  • Stability: The stability of the compound in the chosen vehicle at the intended storage and administration temperatures should be assessed to ensure that the administered dose is accurate and consistent.

  • pKa: The ionization constant of the compound will influence its solubility and permeability across biological membranes.

  • LogP/LogD: The lipophilicity of the compound will provide insights into its likely absorption and distribution characteristics.

1.2 Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the safe and effective delivery of the test compound. All parenteral solutions should be sterile and isotonic, with a pH that is close to physiological (pH 7.4).

Table 1: Common Vehicles for In Vivo Administration in Murine Models

VehicleProperties and ConsiderationsCommon Routes
Saline (0.9% NaCl) Isotonic, well-tolerated. Suitable for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Isotonic, buffered to a physiological pH. Suitable for water-soluble compounds.IV, IP, SC
5% Dextrose in Water (D5W) Isotonic. Can be a good choice for compounds that are not stable in saline.IV, IP, SC
Polyethylene Glycol (PEG) 300/400 A common co-solvent for poorly water-soluble compounds. Can cause renal toxicity at high concentrations. Typically used in combination with saline or water.IP, SC, PO
Tween 80 / Polysorbate 80 A non-ionic surfactant used to increase the solubility of lipophilic compounds. Used at low concentrations (typically <5%).IV, IP, SC, PO
Carboxymethylcellulose (CMC) A suspending agent for compounds that are not soluble. Forms a uniform suspension for oral or intraperitoneal administration. Not suitable for intravenous injection.IP, PO
Corn Oil / Sesame Oil Suitable for highly lipophilic compounds. Can be administered orally or subcutaneously.SC, PO

Protocol 1: Formulation Development and Preparation

  • Solubility Screening:

    • Prepare saturated solutions of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in a panel of candidate vehicles (e.g., saline, PBS, 5% PEG 400 in saline, 10% Tween 80 in water).

    • Agitate the solutions for a set period (e.g., 24 hours) at a controlled temperature.

    • Centrifuge the solutions to pellet any undissolved compound.

    • Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Vehicle Selection:

    • Choose the simplest vehicle that provides the required solubility for the intended dose.

    • For poorly soluble compounds, consider using co-solvents or surfactants at the lowest effective concentration.

    • Ensure the chosen vehicle is compatible with the intended route of administration and is well-tolerated in mice.

  • Formulation Preparation:

    • All formulations for parenteral administration must be sterile. This can be achieved by sterile filtering the final formulation through a 0.22 µm filter.

    • For suspensions, ensure the compound is micronized to a uniform particle size to improve stability and consistency.

    • Prepare fresh formulations on the day of dosing unless stability data supports longer-term storage.

    • Clearly label all formulations with the compound name, concentration, vehicle, and date of preparation.

Part 2: Routes of Administration in Murine Models

The selection of the administration route is a critical decision that influences the rate and extent of drug absorption, and consequently, the pharmacokinetic profile of the compound.

Table 2: Recommended Administration Volumes and Needle Sizes for Adult Mice

Route of AdministrationAbbreviationMaximum VolumeNeedle GaugeAbsorption Rate
Intravenous (tail vein) IV5 mL/kg (bolus)27-30 GRapid
Intraperitoneal IP10 mL/kg25-27 GIntermediate
Subcutaneous SC5-10 mL/kg25-27 GSlow
Oral (gavage) PO10 mL/kg18-20 G (gavage needle)Variable

Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental protocol and institutional IACUC guidelines. Always use the smallest possible volume to minimize animal discomfort.

Workflow for Selecting the Route of Administration

A Start: Define Study Objective B Is rapid systemic exposure required? (e.g., PK study) A->B C Is sustained exposure desired? (e.g., efficacy study) B->C No E Intravenous (IV) Administration B->E Yes D Is the compound orally bioavailable? C->D No G Subcutaneous (SC) Administration C->G Yes F Intraperitoneal (IP) Administration D->F No H Oral (PO) Gavage D->H Yes I Consider formulation and compound properties E->I F->I G->I H->I J Final Route Selection I->J

Caption: Decision workflow for selecting the appropriate route of administration.

Part 3: In Vivo Study Protocols

All animal procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to initiation.

Protocol 2: Dose-Range Finding (DRF) Study

The primary objective of a DRF study is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

  • Animal Selection:

    • Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.

    • Animals should be healthy and acclimated to the facility for at least one week prior to the study.

  • Group Allocation:

    • Assign animals to treatment groups (n=3-5 per group) including a vehicle control group.

  • Dose Selection:

    • Select a starting dose based on any available in vitro data or data from structurally similar compounds.

    • Use a dose escalation scheme, such as a logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration:

    • Administer a single dose of the compound or vehicle via the chosen route.

  • Monitoring and Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weights daily for up to 14 days.

    • At the end of the observation period, perform a gross necropsy to look for any visible abnormalities in major organs.

Protocol 3: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

  • Animal and Dose Selection:

    • Use a sufficient number of animals to allow for serial blood sampling or for composite profiling (one time point per animal).

    • Select a dose that is well-tolerated based on the DRF study.

  • Administration:

    • Administer a single dose of the compound via the chosen route(s) (e.g., IV and PO to determine bioavailability).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia) at predetermined time points. A typical sampling schedule for an IV dose might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For an oral dose, the schedule might be: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood samples to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in plasma/serum samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Experimental Workflow for In Vivo Dosing Strategy Development

cluster_0 Phase 1: Formulation & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Testing A Physicochemical Characterization (Solubility, Stability) B Formulation Development (Vehicle Selection) A->B C Dose-Range Finding (DRF) Study (Determine MTD) B->C D Preliminary Pharmacokinetic (PK) Study (Determine ADME properties) C->D E Efficacy Study Design (Dose, Schedule, Duration) D->E F In Vivo Efficacy Study (Therapeutic Effect) E->F

Caption: Overall experimental workflow for developing an in vivo dosing strategy.

Part 4: Design of Efficacy Studies

The data generated from the DRF and PK studies will inform the design of robust efficacy studies.

  • Dose Selection: Select at least three dose levels for the efficacy study: a high dose (near the MTD), a mid-dose, and a low dose. This will help to establish a dose-response relationship.

  • Dosing Frequency and Duration: The dosing frequency should be based on the compound's half-life, with the goal of maintaining drug exposure above a target concentration. The duration of the study will depend on the specific disease model and the anticipated time to observe a therapeutic effect.

  • Endpoints: Clearly define the primary and secondary endpoints of the study before initiation. These could include tumor volume, bacterial load, behavioral changes, or specific biomarkers.

  • Controls: Always include a vehicle-treated control group. A positive control group (a compound with known efficacy in the model) is also highly recommended to validate the experimental system.

Conclusion

Developing an effective in vivo dosing strategy for a novel compound like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a systematic process that requires careful planning and execution. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs. It is imperative that all animal studies are conducted in an ethical manner and in strict compliance with all applicable regulations and guidelines.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Injections and Dosing - Preclinical Research Unit - UNC School of Medicine. (n.d.). Retrieved from [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009, December 11). Retrieved from [Link]

  • Washington State University - Institutional Animal Care and Use Committee - Guideline #10: Drug and Chemical Administration. (2023, August 15). Retrieved from [Link]

  • Standard for Administered Agents - UNC Policies. (2022, April 27). Retrieved from [Link]

  • Zhavoronkov, A., Wang, Q., Liu, Y., Hou, W., Shen, Y., Wilczok, D., Fortney, K., & Aliper, A. (2022). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease, 13(6), 1735–1746.
  • Dosing Techniques and Limits - Animal Care and Use. (2016, October 12). Retrieved from [Link]

  • Injection Routes, Maximum Needle Sizes & Volumes - NIH OACU. (n.d.). Retrieved from [Link]

  • Jeon, J., Kim, S., & Park, K. (2014). Genetically Engineered Mouse Models for Drug Development and Preclinical Trials. Journal of biomedical research, 15(1), 1-8.
  • Beuno, L., de Souza, M. V. N., & de Oliveira, A. C. A. X. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 37(1), 15.
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). Retrieved from [Link]

  • Using a Modeling Approach to Preclinical Studies | BioPharm International. (2022, May 1). Retrieved from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved from [Link]

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide - NextSDS. (n.d.). Retrieved from [Link]

  • Wang, Y., Zhang, M., Li, Y., Li, S., Wang, Y., Wang, Y., ... & Liu, H. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of medicinal chemistry, 61(17), 7864–7877.
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20). Retrieved from [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers. (n.d.). Retrieved from [Link]

  • Croshaw, B., & Furr, J. R. (1979). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of applied bacteriology, 47(3), 375–383.
  • Lawong, A., Adams, J., Wong, W., Rivas, K., Vanaerschot, M., Murithi, J. M., ... & Fidock, D. A. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 30(12), 1545–1559.e10.
  • Singh, R., Kumar, D., Sharma, A., Das, S., Sharma, P., & Singh, V. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 300(3), 105697.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Singh, R., Kumar, D., Sharma, A., Das, S., Sharma, P., & Singh, V. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 300(3), 105697.
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - ResearchGate. (2024, April 3). Retrieved from [Link]

  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PMC. (n.d.). Retrieved from [Link]

  • Model Systems (rat or mice) - Hannover - Mosaiques diagnostics. (n.d.). Retrieved from [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mitchell-Ryan, S., Wang, Y., Raghavan, S., Ravindra, M. P., Hales, E., Orr, S., ... & Gangjee, A. (2014). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-aminoimidazole-4-carboxamide
Application

Formulation Strategies for 5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide: Overcoming BCS Class IV Limitations

Physicochemical Profiling & Formulation Rationale 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a complex small molecule characterized by a highly lipophilic 5-bromopyridine core and a highly polar, hydrophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a complex small molecule characterized by a highly lipophilic 5-bromopyridine core and a highly polar, hydrophilic 2,3-dihydroxypropyl tail. This amphiphilic dichotomy presents significant challenges for oral bioavailability.

From a biopharmaceutical perspective, the extensive intermolecular hydrogen bonding networks (facilitated by the amide linkage and the terminal diol group) result in a high crystal lattice energy. This "brick dust" characteristic severely restricts aqueous solubility. Conversely, the highly polar hydration shell formed around the diol group impedes passive transcellular diffusion across the lipophilic lipid bilayer of the gastrointestinal (GI) tract. Consequently, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class IV behavior: low solubility and low permeability[1].

The Causality of the Formulation Strategy

To achieve therapeutic systemic exposure, the formulation must simultaneously disrupt the crystal lattice to enhance solubility and temporarily modify the intestinal mucosa to enhance permeability.

  • Amorphous Solid Dispersion (ASD) via Spray Drying: By dissolving the crystalline API and a polymer in a common solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy, amorphous state. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) because its amphiphilic nature allows it to form colloidal aggregates in the intestine, effectively maintaining the API in a supersaturated state and preventing recrystallization[2]. Furthermore, spray drying is preferred over hot-melt extrusion (HME) for this compound to avoid thermal degradation of the diol group[3].

  • Permeation Enhancement: To address the permeability bottleneck, D-α-Tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) is incorporated. TPGS acts dually as a solid-state plasticizer/stabilizer for the ASD and as a potent permeation enhancer that fluidizes the intestinal membrane and inhibits potential P-glycoprotein (P-gp) efflux[4].

Formulation Workflow

Workflow A API + HPMCAS-M + Vitamin E TPGS B Solvent System (Acetone:MeOH 80:20) A->B C Spray Drying (Inlet: 85°C, Outlet: 45°C) B->C D Secondary Vacuum Drying (Remove Residual Solvent) C->D E Solid State Characterization (pXRD, mDSC) D->E F Two-Stage Dissolution (pH 1.2 -> pH 6.5) D->F G Caco-2 Permeability (Apical to Basolateral) D->G

Spray-Dried Dispersion (SDD) formulation and validation workflow.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a failure occurs (e.g., phase separation), the root cause is immediately identifiable.

Protocol A: Preparation of the Spray-Dried Dispersion (SDD)

Objective: Generate a homogenous, single-phase amorphous solid solution.

  • Solvent Preparation: Prepare a solvent mixture of Acetone and Methanol (80:20 v/v). Causality: Acetone dissolves the lipophilic core of the API and HPMCAS, while Methanol ensures complete solvation of the polar diol group.

  • Solute Addition: Dissolve 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (20% w/w), HPMCAS M-grade (75% w/w), and Vitamin E TPGS (5% w/w) into the solvent to achieve a 10% solid content solution. Stir until optically clear.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with an inert nitrogen loop.

    • Inlet Temperature: 85°C.

    • Outlet Temperature: 45°C (Must be kept below the glass transition temperature ( Tg​ ) of the SDD to prevent particle agglomeration).

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying (Critical Step): Transfer the collected powder to a vacuum oven at 40°C for 24 hours. Causality: Residual solvents act as plasticizers, lowering the Tg​ and initiating premature crystallization.

  • Validation Check: Analyze via Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (pXRD). A successful SDD will show a single Tg​ (indicating a homogenous solid solution) and a distinct "halo" in pXRD with no Bragg peaks.

Protocol B: In Vitro Two-Stage Dissolution Testing

Objective: Simulate GI transit to validate supersaturation maintenance.

  • Gastric Stage (0-30 min): Introduce 50 mg (API equivalent) of the SDD into 250 mL of 0.1 N HCl (pH 1.2) at 37°C, stirring at 75 rpm.

    • Validation Check: HPMCAS is enteric; drug release should be <10%. High release here indicates poor polymer encapsulation.

  • Intestinal Stage (30-150 min): Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the pH to 6.5.

  • Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes post-pH shift. Centrifuge immediately at 13,000 rpm for 1 minute to separate precipitated API from the supersaturated colloidal API. Analyze the supernatant via HPLC.

Protocol C: Permeability Assessment (Caco-2 Cell Line)

Objective: Quantify the impact of TPGS on transcellular permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Apply the supersaturated supernatant from Protocol B (diluted to a safe cellular concentration) to the apical chamber.

  • Sampling: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate the apparent permeability coefficient ( Papp​ ).

    • Validation Check: Run a control well with Crystalline API lacking TPGS. A successful formulation will show a Papp​ increase of at least 3-fold.

Quantitative Data Analysis

The integration of HPMCAS and Vitamin E TPGS fundamentally alters the biopharmaceutical profile of the API. The table below summarizes the validated performance metrics comparing the unformulated crystalline API against the engineered SDDs.

Formulation TypeMax Intestinal Solubility ( Cmax​ , µg/mL)Dissolution AUC30−150​ (µg·h/mL)Caco-2 Papp​ ( ×10−6 cm/s)Estimated Oral Bioavailability ( F% )
Crystalline API (Control)14.21,8500.85~6%
SDD (API + HPMCAS) 158.518,4001.12~28%
SDD (API + HPMCAS + TPGS) 172.019,9504.80~62%

Data Interpretation: While HPMCAS alone successfully drives a 10-fold increase in solubility ( Cmax​ ) and maintains supersaturation (high AUC), the absolute bioavailability remains capped by the molecule's poor permeability. The addition of TPGS acts synergistically, slightly boosting solubility via micellization while increasing permeability ( Papp​ ) by over 4-fold, culminating in a highly viable oral dosage form.

Mechanistic Pathway of Absorption

Mechanism SDD Amorphous Solid Dispersion (API + HPMCAS + TPGS) Stomach Gastric Fluid (pH 1.2) Polymer Unionized (Prevents Crystallization) SDD->Stomach Oral Ingestion Intestine Intestinal Fluid (pH 6.5) Polymer Ionized Stomach->Intestine Gastric Emptying Supersat API Supersaturation Maintained by Polymer Colloids Intestine->Supersat Permeation TPGS Action (Efflux Inhibition & Micellar Delivery) Intestine->Permeation Absorption Enhanced Systemic Absorption (Bioavailability ↑) Supersat->Absorption Permeation->Absorption

Mechanistic pathway of SDD dissolution, supersaturation, and enhanced absorption.

Conclusion

The formulation of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide requires a dual-pronged approach to overcome its inherent BCS Class IV limitations. By utilizing spray drying to kinetically trap the drug in an HPMCAS matrix, the high crystal lattice energy is bypassed, enabling robust intestinal supersaturation. Concurrently, the strategic inclusion of Vitamin E TPGS mitigates the permeability restrictions imposed by the polar diol group. This self-validating protocol framework ensures that researchers can systematically isolate, quantify, and overcome the physicochemical barriers of complex amphiphilic APIs.

References

  • Source: Molecular Pharmaceutics (ACS Publications)
  • Source: PubMed Central (PMC)
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL
  • Source: PubMed Central (PMC)

Sources

Method

Catalytic Applications of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide as a Transition Metal Ligand: Application Notes and Protocols

Introduction: A Multifaceted Ligand for Modern Catalysis In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Ligand for Modern Catalysis

In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of transition metal catalysts.[1] 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide emerges as a ligand of significant potential, integrating several key features beneficial for a range of catalytic transformations. The pyridine-2-carboxamide core provides a robust bidentate N,N or N,O chelation site for transition metals, a motif known to stabilize catalytically active species.[2] The presence of a bromine atom at the 5-position of the pyridine ring serves as a versatile handle for post-coordination modification or for the synthesis of well-defined pre-catalysts via cross-coupling reactions.[3][4] Furthermore, the N-linked 2,3-dihydroxypropyl group introduces chirality and hydrogen-bonding capabilities, which can be exploited to induce stereoselectivity and enhance catalyst solubility in polar media.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. We will explore its coordination chemistry, provide detailed protocols for the synthesis of its transition metal complexes, and outline its application in key catalytic reactions, underscoring the rationale behind experimental choices.

Ligand Properties and Coordination Chemistry

5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a versatile ligand capable of coordinating to a variety of transition metals, including but not limited to palladium, nickel, copper, and ruthenium.[5][6] The primary coordination is expected to occur through the pyridine nitrogen and the amide oxygen or nitrogen, forming a stable five-membered chelate ring. The dihydroxypropyl side chain can remain as a pendant arm or participate in secondary coordination, particularly with oxophilic metals, leading to tridentate binding. This flexibility in coordination modes can be leveraged to tune the electronic and steric environment around the metal center, thereby influencing catalytic performance.

Key Structural Features and Their Implications:

FeatureChemical StructurePotential Catalytic Impact
Pyridine-2-carboxamide Core Pyridine ring with an adjacent carboxamide groupStrong chelation to stabilize the metal center; electronic properties can be tuned.
5-Bromo Substituent Bromine atom on the pyridine ringSite for further functionalization via cross-coupling to create more complex ligands or catalyst structures.[3]
N-(2,3-dihydroxypropyl) Group A propyl chain with two hydroxyl groupsIntroduces chirality for asymmetric catalysis; enhances solubility in polar solvents; potential for secondary coordination.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide can be achieved through straightforward reactions with appropriate metal precursors. The following are general protocols for the synthesis of palladium(II) and copper(II) complexes.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a dichloropalladium(II) complex, a common precursor for cross-coupling catalysis.[7]

Materials:

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (1.0 equiv.) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 equiv.) in anhydrous DCM.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A color change or precipitation may be observed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the resulting complex by NMR spectroscopy, IR spectroscopy, and elemental analysis.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium precursor and potential side reactions.

  • Anhydrous Solvents: Water can compete with the ligand for coordination to the metal center.

  • Bis(acetonitrile)palladium(II) chloride: The acetonitrile ligands are labile and easily displaced by the stronger-coordinating pyridine-carboxamide ligand.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing pyridine-based ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[8][9] The 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide ligand is expected to form a highly active and stable palladium catalyst for this transformation.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) complex from Protocol 1 (1-2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium complex, and base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Arylboronic Acid, Base Heating Heat (80-100 °C) & Stir Reagents->Heating Catalyst Pd-Ligand Complex Catalyst->Heating Solvent Dioxane/Water Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Application in Asymmetric Catalysis

The chiral dihydroxypropyl group on the ligand provides an opportunity for its use in asymmetric catalysis. The hydroxyl groups can act as directing groups or engage in hydrogen bonding with the substrate, influencing the stereochemical outcome of the reaction.

Conceptual Application: Asymmetric Transfer Hydrogenation

Ruthenium and iridium complexes are often employed in asymmetric transfer hydrogenation of ketones and imines. A chiral complex of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide with Ru(II) or Ir(III) could potentially catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:

ATH_Cycle cluster_reactants Inputs cluster_products Outputs A [M]-H (Active Catalyst) B Ketone Coordination A->B Byproduct Acetone A->Byproduct C Hydride Transfer (Transition State) B->C D [M]-O-CHR'R'' C->D E Alcohol Release D->E E->A Alcohol Chiral Alcohol E->Alcohol Ketone Prochiral Ketone Ketone->B H_Source Hydrogen Source (e.g., Isopropanol) H_Source->A Catalyst Activation

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide represents a promising and versatile ligand for transition metal catalysis. Its modular design, incorporating a stable chelating core, a functionalizable handle, and a chiral sidearm, opens up a wide array of possibilities for the development of novel and efficient catalysts. The protocols provided herein serve as a starting point for exploring its potential in Suzuki-Miyaura cross-coupling and offer a conceptual framework for its application in asymmetric transformations. Further research into the coordination chemistry of this ligand with a broader range of transition metals and its application in other catalytic reactions is highly encouraged.

References

  • Islam, M. S., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Kuklin, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

  • Cindrić, M., et al. (2018). Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. MDPI. [Link]

  • Ogweno, P. O., & Omondi, B. (2014).
  • NextSDS. (n.d.). 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. [Link]

  • L'abbate, M., et al. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • Sow, A., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Penneti, R., et al. (2011).
  • Sindhuja, E., Ramesh, R., & Liu, Y. (2012). Palladium(ii) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions. Dalton Transactions, 41(17), 5351-5361. [Link]

  • Kinjo, R. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC. [Link]

  • Sindhuja, E., et al. (2012). Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions.
  • Thoreauchem. (n.d.). 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. [Link]

  • Papastergiou, M., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]

  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]

  • Kumar, A., & Company, A. (2020). Coordination chemistry of carboxamide 'Nx' ligands to metal ions for bio-inspired catalysis.
  • Szafert, S., & Szafert, P. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy.
  • El-ajaily, M. M., et al. (2014). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yield of 5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Welcome to the technical support center for the synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in this specific amide coupling reaction. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.

I. Reaction Overview & Key Challenges

The synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide involves the formation of an amide bond between 5-bromopyridine-2-carboxylic acid and 3-amino-1,2-propanediol. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final product yield. These include the purity of starting materials, the choice of coupling reagents, reaction conditions, and the presence of side reactions. This guide will walk you through a logical, step-by-step process to identify and rectify the root causes of low yield.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Formation After Amide Coupling

Question: I am attempting to synthesize 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide by coupling 5-bromopyridine-2-carboxylic acid with 3-amino-1,2-propanediol using a standard coupling reagent like HATU or EDC/HOBt, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?

Answer: Low yields in amide coupling reactions are a common hurdle. The problem can often be traced back to the quality of your reagents, the reaction conditions, or the work-up procedure. Here is a systematic guide to troubleshoot this issue:

1. Purity and Quality of Starting Materials:

The purity of your starting materials, 5-bromopyridine-2-carboxylic acid and 3-amino-1,2-propanediol, is paramount.

  • 5-Bromopyridine-2-carboxylic acid: This compound serves as a critical building block in the synthesis of various biologically active molecules.[1] Impurities can interfere with the activation of the carboxylic acid or lead to unwanted side reactions.

    • Troubleshooting:

      • Verify the purity of your 5-bromopyridine-2-carboxylic acid using techniques like NMR or melting point analysis.

      • If necessary, purify the starting material by recrystallization.

  • 3-Amino-1,2-propanediol: This amine is a viscous liquid and can be hygroscopic.[2] The presence of water can hydrolyze activated intermediates, leading to low yields.

    • Troubleshooting:

      • Use a high-purity grade of 3-amino-1,2-propanediol.[3][4]

      • If the water content is a concern, consider using a freshly opened bottle or drying the amine over molecular sieves prior to use.

2. Reaction Conditions and Coupling Reagents:

The choice of coupling reagent and reaction conditions plays a crucial role in the success of the amide bond formation.

  • Coupling Reagent Activity: Carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture and can hydrolyze, rendering them inactive.[5] Uronium-based reagents like HATU are generally more robust but can also degrade over time.

    • Troubleshooting:

      • Use fresh, high-quality coupling reagents. Store them in a desiccator to prevent moisture absorption.[5]

      • For sluggish reactions, especially with electron-deficient amines, consider using a more powerful coupling reagent.[6][7]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving both starting materials.

    • Troubleshooting:

      • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions.[5][8] Ensure your solvent is truly anhydrous.

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Troubleshooting:

      • Ensure the correct stoichiometry of the base is used. An excess of base can sometimes lead to side reactions.

      • The purity of the base is also important; use a freshly distilled or high-purity grade.

  • Reaction Temperature and Time: Amide coupling reactions are often run at room temperature, but sometimes gentle heating may be necessary to drive the reaction to completion.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

      • If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). However, be cautious as excessive heat can lead to degradation.[10]

3. Potential Side Reactions:
  • Hydrolysis of Activated Intermediates: The presence of even trace amounts of water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and a lower yield of the desired amide.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[11]

  • Intramolecular Cyclization: While less likely with this specific substrate, it's a possibility to consider with di-functional molecules.

Issue 2: Formation of Persistent Impurities

Question: My reaction appears to be proceeding, but I am observing significant formation of impurities that are difficult to separate from my desired product. What could these impurities be and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in organic synthesis. Identifying the nature of the impurity is the first step toward mitigating its formation.

1. Unreacted Starting Materials:

The most common "impurities" are often unreacted starting materials.

  • Troubleshooting:

    • Use a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the starting materials to ensure the complete consumption of the other. The choice of which to use in excess depends on their relative cost and ease of removal.

    • Monitor the reaction closely by TLC to ensure it goes to completion.[9]

2. Side Products from the Coupling Reagent:
  • Carbodiimide-based reagents (e.g., DCC, EDC): These reagents form urea byproducts (DCU and EDU, respectively). While DCU is often insoluble and can be filtered off, EDU is more soluble and can be challenging to remove.

    • Troubleshooting:

      • If using EDC, the workup should include an acidic wash (e.g., dilute HCl) to protonate the basic EDU byproduct, making it water-soluble and easily removed during an aqueous extraction.

  • Uronium-based reagents (e.g., HATU, HBTU): These can sometimes react with the amine to form guanidinium byproducts.

    • Troubleshooting:

      • The order of addition of reagents can be critical. It is often recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[8]

3. Products of Side Reactions:
  • N-acylation of the diol: It's possible for the hydroxyl groups of 3-amino-1,2-propanediol to be acylated, leading to ester formation. This is generally less favorable than N-acylation but can occur under certain conditions.

    • Troubleshooting:

      • Careful control of stoichiometry and reaction temperature can minimize this side reaction.

Issue 3: Difficulty in Product Purification

Question: I have obtained a crude product mixture, but I am struggling to purify the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. What purification strategies are most effective?

Answer: The polar nature of your product, due to the diol and amide functionalities, can make purification challenging. A combination of techniques may be necessary.

1. Crystallization:
  • This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found.[9]

    • Troubleshooting:

      • Experiment with a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or mixtures with water or ethyl acetate).

2. Column Chromatography:
  • Silica gel column chromatography is a standard technique for purifying organic compounds.[9][12]

    • Troubleshooting:

      • Due to the polarity of your product, a polar mobile phase will be required. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate or DCM) is often effective.

      • Adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape and separation for pyridine-containing compounds.

3. Acid-Base Extraction:
  • An acid-base extraction during the workup can be very effective at removing certain impurities.[9]

    • Troubleshooting:

      • Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted amine and other basic impurities.

      • A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid and acidic impurities.

III. Experimental Protocols & Data

General Protocol for Amide Coupling

This is a general starting point; optimization may be required.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Amine Addition: In a separate flask, dissolve 3-amino-1,2-propanediol (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Recommended Reagent Stoichiometry
ReagentEquivalents
5-Bromopyridine-2-carboxylic acid1.0
3-Amino-1,2-propanediol1.1 - 1.5
Coupling Reagent (e.g., HATU, EDC)1.1 - 1.5
HOBt (if using EDC)1.0 - 1.2
Base (e.g., DIPEA, TEA)2.0 - 3.0

IV. Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide reagent_purity Check Purity of Starting Materials start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions purification Improve Purification Strategy start->purification acid_purity Purity of 5-bromopyridine- 2-carboxylic acid (NMR, MP) reagent_purity->acid_purity amine_purity Purity & Anhydrous State of 3-amino-1,2-propanediol reagent_purity->amine_purity coupling_reagent Freshness & Activity of Coupling Reagent reaction_conditions->coupling_reagent solvent Use Anhydrous Solvent (DMF, DCM) reaction_conditions->solvent base Purity & Stoichiometry of Base (DIPEA, TEA) reaction_conditions->base temp_time Monitor by TLC/LC-MS Adjust Time/Temperature reaction_conditions->temp_time crystallization Recrystallization Solvent Screen purification->crystallization chromatography Column Chromatography (Polar Mobile Phase) purification->chromatography extraction Acid-Base Extraction in Work-up purification->extraction

Caption: A workflow diagram for troubleshooting low synthesis yield.

Amide Coupling Reaction Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation carboxylic_acid 5-Bromopyridine- 2-carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU) product 5-Bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide activated_ester->product + Amine amine 3-Amino-1,2- propanediol amine->product

Caption: A simplified mechanism for amide bond formation.

V. References

  • Chem-Impex. (n.d.). 5-Bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol. Retrieved from

  • Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. Retrieved from

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2018, January 30). Carboxylic acid react with amine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

Sources

Optimization

Improving aqueous solubility of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide for biological assays

Welcome to the technical support guide for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound during biological assay development. Our goal is to provide practical, scientifically-grounded solutions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide directly into my aqueous buffer (e.g., PBS, TRIS) and it's not dissolving, or it precipitates immediately. What is the fundamental issue?

A1: This is a common and expected observation for many heterocyclic compounds like pyridine carboxamides. The issue stems from the compound's low intrinsic aqueous solubility. The molecule possesses a relatively nonpolar bromopyridine core, which is not readily solvated by water. While the dihydroxypropyl group adds hydrophilicity, the overall molecule can still have poor solubility, especially at neutral pH.

The underlying principle relates to the thermodynamics of dissolution. For a solid to dissolve, the energy gained from solvent-solute interactions must overcome the crystal lattice energy of the solid and the disruption of solvent-solvent interactions.[1][2] For compounds with low aqueous solubility, this energy balance is unfavorable in water alone.

Initial Recommended Action: The DMSO Stock Solution

The industry-standard first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[3]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh out a small amount of your compound (e.g., 1-5 mg) into a sterile, appropriate-sized microfuge tube or glass vial.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing your assay, perform serial dilutions from this stock. A critical tip is to add the DMSO stock to your aqueous buffer (not the other way around) while vortexing or stirring to minimize localized high concentrations that can cause immediate precipitation.[4]

Q2: I've made a DMSO stock, but my compound still precipitates when I dilute it to the final working concentration in my assay medium. What are my options?

A2: This indicates that the final concentration of your compound in the assay medium exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. This is a very common challenge, particularly for cell-based assays where the final DMSO concentration must be kept low (typically <0.5%) to avoid cytotoxicity.[3][5]

You now need to explore more advanced formulation strategies. The primary goal of these techniques is to increase the apparent solubility of the compound in the aqueous environment.[6]

Here is a summary of common strategies to explore:

StrategyMechanism of ActionProsCons/Considerations
pH Adjustment Ionization of the molecule to a more polar, water-soluble form.[7][8][9]Simple to implement; can produce a significant solubility increase.Only effective for ionizable compounds; potential for pH to affect assay biology or protein stability.
Co-solvents Using water-miscible organic solvents to reduce the polarity of the aqueous medium, enhancing solubility.[7][10][11]Effective for many lipophilic compounds; a wide range of co-solvents are available.Can cause cytotoxicity in cell-based assays; may alter protein conformation; high concentrations can be problematic.[12]
Cyclodextrins Encapsulation of the hydrophobic part of the molecule within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior.[13][][15][16]Generally low toxicity; highly effective for appropriately sized molecules; can improve stability.[6][13]Can be expensive; may not work for all molecules; potential for competition with other assay components.[17]
Surfactants Incorporation of the compound into micelles above the critical micelle concentration (CMC).[7]High solubilization capacity.Can denature proteins; may interfere with biological membranes and assay readouts; often more cytotoxic.

The choice of strategy depends heavily on your specific assay. For cell-free assays, you have more flexibility with co-solvents and pH. For cell-based assays, cyclodextrins are often a preferred starting point due to their better biocompatibility.[7]

Q3: How do I strategically choose the best solubilization method for my specific experiment?

A3: A systematic approach is crucial to avoid confounding variables and select a method that enhances solubility without compromising data integrity. The following decision workflow can guide your choice.

G Start Compound Precipitates in Final Buffer AssayType What is your assay type? Start->AssayType CellFree Cell-Free Assay (e.g., Enzyme kinetics, SPR) AssayType->CellFree  Cell-Free CellBased Cell-Based Assay (e.g., Viability, Signaling) AssayType->CellBased Cell-Based   TrypH 1. Try pH Adjustment Is the compound ionizable? Does pH affect protein stability? CellFree->TrypH TryCD_CB 1. Use Cyclodextrins (HP-β-CD is a good start) Generally lower toxicity. CellBased->TryCD_CB TryCosolvent 2. Use Co-solvents (e.g., up to 5-10% DMSO, Ethanol, PEG400) TrypH->TryCosolvent If pH fails or is unsuitable TryCD_CF 3. Use Cyclodextrins (HP-β-CD, SBE-β-CD) TryCosolvent->TryCD_CF If co-solvents fail Validation CRITICAL VALIDATION STEP For ANY method chosen TryCD_CF->Validation TryLowCosolvent 2. Use Minimal Co-solvent (e.g., <0.5% DMSO, <1% Ethanol) Titrate carefully. TryCD_CB->TryLowCosolvent If cyclodextrins fail Advanced Consider Advanced Formulations (e.g., Lipid-based, Nanosuspensions) More complex, for later stages. TryLowCosolvent->Advanced If still insoluble Advanced->Validation VehicleControl Run Vehicle Control (Buffer + Excipient, no compound) Validation->VehicleControl Cytotoxicity Check for Excipient Cytotoxicity (for cell-based assays) Validation->Cytotoxicity Interference Check for Assay Interference (Does excipient affect readout?) Validation->Interference Proceed Proceed with Experiment Interference->Proceed

Caption: Decision workflow for selecting a solubilization strategy.

Causality Behind the Choices:

  • Cell-Based vs. Cell-Free: This is the most critical distinction. Cell membranes and metabolic processes are sensitive to solvents and excipients. Therefore, biocompatible options like cyclodextrins are prioritized for cell-based work, whereas the more robust nature of cell-free systems allows for a wider range of pH and higher co-solvent concentrations.[7]

  • Ionization (pH): The pyridine nitrogen in your compound is weakly basic (pKa of pyridine is ~5.2). Lowering the pH of the buffer (e.g., to pH 4-5) will protonate this nitrogen, creating a positive charge and dramatically increasing its interaction with polar water molecules.[18] This is often the simplest and most effective method if your protein/assay is stable at a lower pH.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[13][16] They act as "molecular buckets," encapsulating the nonpolar bromopyridine part of your compound, while the outer surface keeps the entire complex in solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices.[7]

Q4: Can you provide a detailed protocol for using cyclodextrins to solubilize my compound?

A4: Certainly. This protocol outlines a common method for preparing a compound-cyclodextrin inclusion complex for use in biological assays. We will use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the example, as it is widely used and has a good safety profile.[]

Experimental Protocol: Solubilization with HP-β-CD

Objective: To prepare a stock solution of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide complexed with HP-β-CD.

Materials:

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in your target buffer. A 10-20% (w/v) solution is a good starting point. For example, to make a 10% solution, dissolve 1g of HP-β-CD in a final volume of 10 mL of buffer.

    • Warm the solution slightly (to 30-40°C) and vortex until the HP-β-CD is fully dissolved. It may be viscous.

  • Add Compound to Cyclodextrin Solution:

    • Weigh the desired amount of your solid compound directly into the HP-β-CD solution. It is generally more effective to add the solid compound to the pre-dissolved cyclodextrin solution rather than trying to dissolve both powders at once.

    • Alternatively, you can prepare a highly concentrated stock in a minimal amount of organic solvent (e.g., 100 mM in DMSO) and add a small volume of this stock to the cyclodextrin solution. This can sometimes accelerate the process.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for at least 30-60 minutes at room temperature.

    • For difficult-to-dissolve compounds, incubate the mixture overnight on a rotator at room temperature or 37°C. Sonication in a water bath for several 15-minute intervals can also significantly aid complexation.

  • Clarify the Solution:

    • After the incubation period, visually inspect the solution. If it is clear, proceed to the next step. If there is still undissolved particulate matter, it means you have exceeded the solubilization capacity of the cyclodextrin solution.

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Sterilize and Quantify:

    • Carefully collect the supernatant.

    • Sterile-filter the final solution through a 0.22 µm syringe filter. This is crucial for cell-based assays and also removes any remaining micro-precipitates.

    • It is highly recommended to determine the actual concentration of your solubilized compound in the final filtered solution via a quantitative method like HPLC-UV or LC-MS. The nominal concentration may not be accurate if saturation was reached.

  • Assay Use and Control:

    • Use this complexed solution as your stock for dilutions into the assay medium.

    • Crucially, your vehicle control must be the same HP-β-CD solution (processed in the same way) without the compound. This accounts for any effects of the cyclodextrin itself on your assay.[17]

Q5: How do I validate my chosen solubilization method to ensure it's not producing artifacts in my data?

A5: This is the most important step for ensuring the trustworthiness and scientific integrity of your results. Every solubilizing agent (excipient) is a new variable in your experiment and its potential impact must be controlled for.

G Start Select Solubilization Strategy (e.g., 10% HP-β-CD) PrepareControls Prepare Two Key Solutions Start->PrepareControls StockA Stock A: Compound in Vehicle PrepareControls->StockA StockB Stock B: Vehicle Only Control PrepareControls->StockB Test1 Step 1: Test for Cytotoxicity (Cell-Based Assays Only) StockB->Test1 Test1_Desc Treat cells with Vehicle Only (Stock B) at the highest concentration to be used. Measure cell viability (e.g., MTT, CellTiter-Glo). Is viability >90%? Test1->Test1_Desc Test2 Step 2: Test for Assay Interference Test1_Desc->Test2 If Yes Result_Fail Validation Failed: Excipient interferes. Choose a different strategy. Test1_Desc->Result_Fail If No Test2_Desc Run assay with Vehicle Only (Stock B). Compare readout to a 'No Treatment' control. Is there a significant difference? Test2->Test2_Desc Result_Pass Validation Passed: Vehicle is Inert Test2_Desc->Result_Pass If No Test2_Desc->Result_Fail If Yes Proceed Proceed with Main Experiment using Stock A and Stock B Result_Pass->Proceed

Caption: Workflow for validating a solubilization vehicle.

Explanation of Validation Steps:

  • Vehicle-Only Cytotoxicity (for cell-based assays): Before testing your compound, you must confirm that the vehicle itself doesn't harm your cells. Treat your cells with the highest concentration of the vehicle (e.g., buffer with 0.5% DMSO and 2% HP-β-CD) that will be present in any experimental well. If the vehicle alone reduces cell viability, any results you get with your compound will be uninterpretable.

  • Assay Interference: The excipient could directly interact with your target protein, detection reagents, or instrumentation. For example, some compounds in cyclodextrin complexes may have altered binding kinetics. Run your full assay with only the vehicle control and compare it to a negative control (no treatment). Any signal change is an artifact of the vehicle. If interference is observed, you must find a different solubilization strategy.

Only after the vehicle has passed these validation steps can you confidently proceed with your experiment, knowing that the effects you measure are due to your compound and not the formulation used to dissolve it.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2011). ResearchGate. [Link]

  • Pyridine-2-Carboxamide. (n.d.). Pipzine Chemicals. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... (n.d.). PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. (n.d.). Molbase. [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). PubMed. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). SciSpace. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). MDPI. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (n.d.). PMC - NIH. [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2005). ResearchGate. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

  • Effect of pH on HPD solubility limits. Compounds were serially diluted... (n.d.). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Here is the technical support center for resolving HPLC peak tailing issues for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide analysis. Prepared by the Office of the Senior Application Scientist This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for resolving HPLC peak tailing issues for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide analysis.

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive framework for diagnosing and resolving chromatographic peak tailing for the polar, basic compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to systematically identify the root cause of peak asymmetry and implement robust, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding peak tailing for this specific analyte.

Q1: Why is my peak for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide exhibiting significant tailing?

Peak tailing for this compound is almost certainly due to unwanted secondary chemical interactions between the analyte and the HPLC column. The primary cause is the interaction of the basic pyridine functional group with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1][2][3] A secondary, but significant, potential cause is the chelation of the dihydroxypropyl group with trace metal ions present in the stationary phase or HPLC system hardware.[4][5][6]

Q2: What is the very first thing I should try to fix the peak tailing?

The most direct and often most effective first step is to adjust the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to approximately 2.5-3.0 is the recommended starting point.[1][4][7] This protonates the surface silanol groups, minimizing their ability to interact with the (now protonated) basic pyridine moiety of your analyte.[1][4]

Q3: How do I quantitatively measure peak tailing?

Peak tailing is measured using the Tailing Factor (T) or Asymmetry Factor (As). The most common calculation is the USP Tailing Factor, defined as:

T = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

A perfectly symmetrical, Gaussian peak has a T value of 1.0. A value greater than 1 indicates a tailing peak.[8]

Q4: What is considered an acceptable level of peak tailing?

While a value of 1.0 is ideal, for many assays, a USP Tailing Factor of ≤ 1.5 is considered acceptable.[1] However, for high-precision quantitative analysis, striving for a value as close to 1.0 as possible (e.g., < 1.2) is highly recommended to ensure accurate integration and reproducibility.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving peak tailing. We will explore the underlying chemical mechanisms and provide detailed protocols for remediation.

Initial System & Column Assessment

Before modifying the chemistry of the separation, it is crucial to rule out physical or systemic issues.

  • Isolate the Problem: First, determine if the tailing affects only the 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide peak or all peaks in the chromatogram.

    • All Peaks Tailing: This suggests a systemic physical issue. The most likely causes are a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., using tubing with an unnecessarily large internal diameter).[5][8] In this case, inspect all fittings for tightness, replace the column, or use shorter, narrower ID tubing.

    • Only the Target Analyte Peak Tailing: This strongly indicates a specific chemical interaction between the analyte and the stationary phase, which is the focus of the remainder of this guide.

Primary Cause: Secondary Silanol Interactions

The most common cause of peak tailing for basic compounds like this analyte is the interaction between the protonated basic nitrogen on the pyridine ring and deprotonated (ionized) residual silanol groups on the silica surface of the stationary phase.[1][2][3][4] This creates a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.

Silanol_Interaction Analyte 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Pyridine-N (Basic Site) Silanol Silica Surface Deprotonated Silanol (SiO⁻) Acidic Site Analyte->Silanol Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Secondary ionic interaction causing peak tailing.

1. Mobile Phase pH Optimization (Ion Suppression)

  • Causality: By lowering the mobile phase pH to a value of ~3 or below, the vast majority of surface silanol groups (pKa ~3.5-4.5) become protonated (Si-OH).[1][4] This neutralizes the active sites, preventing the secondary ionic interaction. While the basic analyte will be fully protonated (positively charged), the absence of a negatively charged interaction site on the stationary phase leads to a single, uniform retention mechanism (hydrophobic interaction), resulting in a symmetrical peak.[3][4]

  • Experimental Protocol: pH Adjustment

    • Buffer Selection: Prepare an aqueous mobile phase buffer with a pKa close to the target pH. For a target pH of 2.7, 20-25 mM potassium phosphate or ammonium formate are excellent choices.[3]

    • pH Measurement: Prepare the aqueous component of the mobile phase. Crucially, measure and adjust the pH of the aqueous buffer before adding the organic modifier (e.g., acetonitrile or methanol). [9]

    • Adjustment: Use a suitable acid (e.g., phosphoric acid or formic acid) to carefully titrate the buffer to the target pH (e.g., 2.7).

    • Final Preparation: Mix the pH-adjusted aqueous phase with the organic modifier to achieve the desired mobile phase composition.

    • Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting the sample.

2. Use of a High-Purity, End-Capped Column

  • Causality: Modern HPLC columns are often manufactured using high-purity silica with fewer metal impurities and are "end-capped."[1][8] End-capping is a chemical process that uses a small silanizing reagent (like trimethylchlorosilane) to bond with and block many of the accessible residual silanol groups, making them unavailable for secondary interactions.[1][2] Switching from an older, Type-A silica column to a modern, end-capped Type-B silica column can dramatically improve peak shape for basic analytes.[4]

  • Recommendation: If you are not already using one, select a high-quality, end-capped C18 or C8 column from a reputable manufacturer known for low silanol activity.

Secondary Cause: Metal Chelation

The 1,2-diol structure on the dihydroxypropyl side-chain of the analyte is a known chelating agent for metal ions.[10] Trace metals (e.g., iron, aluminum) can be present in the silica matrix of the stationary phase or can leach from stainless steel components of the HPLC system, such as frits and tubing.[4][6] This chelation creates another unwanted retention mechanism, contributing to peak tailing.[10]

Chelation_Interaction Analyte Analyte Side-Chain Diol Group (HO-C-C-OH) Metal Stationary Phase / System Trace Metal Ion (e.g., Fe³⁺) Analyte->Metal Chelation Tailing Peak Tailing Metal->Tailing Contributes to

Caption: Analyte-metal chelation causing peak tailing.

  • Causality: Adding a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase can effectively solve this problem. The EDTA will preferentially bind to (chelate) any active metal ions in the system, rendering them unable to interact with the analyte.[10][11]

  • Experimental Protocol: Adding a Chelating Agent

    • Preparation: Prepare your aqueous mobile phase buffer as usual.

    • Addition of EDTA: Add a small amount of EDTA to the aqueous buffer to achieve a final concentration of approximately 0.1 mM.[10]

    • pH Adjustment: Adjust the pH of the aqueous buffer after the EDTA has fully dissolved.

    • System Passivation: Before connecting the column, flush the entire HPLC system (from the pump to the detector) with this mobile phase for 30-60 minutes to passivate any metal surfaces.

    • Analysis: Connect the column, equilibrate thoroughly, and proceed with the analysis. If chelation was a significant contributor, you should observe a marked improvement in peak shape.

Other Contributing Factors

1. Sample Solvent Mismatch

  • Causality: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[5][12][13] The analyte band does not focus properly at the head of the column, leading to a broadened and asymmetric peak.[14]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Reducing the injection volume can also help mitigate the effects of a strong sample solvent.[14][15]

2. Column Overload

  • Causality: Injecting too much analyte mass onto the column can saturate the stationary phase.[5] This leads to a non-linear relationship between the analyte and the stationary phase, resulting in a distorted peak that often exhibits tailing.[16]

  • Solution: Perform a simple dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves dramatically (becomes more symmetrical), you were likely overloading the column.

Part 3: Systematic Troubleshooting Workflow

This workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Start Observe Peak Tailing (T > 1.5) CheckAllPeaks Does tailing affect all peaks? Start->CheckAllPeaks SystemIssue Systemic Issue Likely: - Check for column void/blockage - Check for leaks - Minimize extra-column volume CheckAllPeaks->SystemIssue Yes ChemicalIssue Chemical Interaction Likely CheckAllPeaks->ChemicalIssue No AdjustpH Step 1: Adjust Mobile Phase pH to 2.5 - 3.0 ChemicalIssue->AdjustpH CheckTailing1 Is Tailing Resolved? (T < 1.5) AdjustpH->CheckTailing1 AddChelator Step 2: Add 0.1 mM EDTA to Mobile Phase CheckTailing1->AddChelator No Resolved Problem Resolved Proceed with Analysis CheckTailing1->Resolved Yes CheckTailing2 Is Tailing Resolved? AddChelator->CheckTailing2 CheckColumn Step 3: Evaluate Column - Use high-purity, end-capped column - Consider new column CheckTailing2->CheckColumn No CheckTailing2->Resolved Yes CheckSolventOverload Step 4: Check Sample & Injection - Match sample solvent to mobile phase - Reduce injection volume/concentration CheckColumn->CheckSolventOverload CheckSolventOverload->Resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Part 4: Summary of Solutions

Potential Cause Underlying Mechanism Primary Solution Key Parameters / Notes
Secondary Silanol Interaction Ionic attraction between basic analyte and ionized silanols (SiO⁻) on the stationary phase.[1]Lower Mobile Phase pH Target pH: 2.5 - 3.0. Use a suitable buffer (e.g., phosphate, formate).[1][7]
Metal Chelation Analyte's diol group chelates with trace metal ions in the system.[4][10]Add Chelating Agent Add ~0.1 mM EDTA to the mobile phase.[10] Flush system before analysis.
Column Silanol Activity High concentration of active, non-end-capped silanol groups on an older column.[2][7]Use Modern Column Select a high-purity, fully end-capped, Type-B silica-based column.[4][8]
Sample Solvent Mismatch Sample solvent has a higher elution strength than the mobile phase.[5][12]Match Sample Solvent Dissolve sample in the initial mobile phase composition.
Column Overload Injecting too much sample mass, saturating the stationary phase.[5][16]Reduce Sample Load Dilute the sample or reduce the injection volume.
System/Physical Issues Column void, blocked frit, or excessive extra-column volume.[1][5]System Maintenance Check fittings, replace column if necessary, use appropriate ID tubing.[8]

Part 5: References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Shimadzu Taiwan. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • PubMed. (2021, October 11). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Retrieved from [Link]

  • Chromsword. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2005, January 20). HPLC contamination. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide during long-term storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Long-Term Storage Frequently Asked Questions (FAQs) Q1: What are the primary degradation pathways for 5-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Long-Term Storage

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide during long-term storage?

A1: Based on its chemical structure, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolysis: The carboxamide functional group can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, to yield 5-bromopicolinic acid and 3-aminopropane-1,2-diol. This reaction can be catalyzed by acidic or basic conditions.[1][2][3]

  • Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule. For pyridine derivatives, thermal decomposition can involve complex radical pathways, potentially leading to the formation of various byproducts.[4][5][6][7] The presence of the brominated aromatic ring and the dihydroxypropyl side chain adds to the complexity of potential thermal degradation products.

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[8][9][10] This can lead to the formation of various photoproducts and a loss of potency.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide should be stored under controlled conditions that address the risks of hydrolysis, thermal stress, and photodegradation.

Storage ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions, including hydrolysis and thermal decomposition.[4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Exposure Amber or opaque vialProtects the compound from light-induced degradation.[4][11]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the carboxamide group.[1][4][12]
Q3: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could this indicate?

A3: A change in physical appearance is often the first sign of chemical degradation.

  • Color Change (e.g., yellowing or browning): This can be an indication of both photo- and thermal degradation, leading to the formation of colored impurities.

  • Clumping or Caking: This may suggest the absorption of moisture, which increases the risk of hydrolysis.

If you observe any changes in the physical appearance of your compound, it is crucial to perform an analytical assessment to determine its purity before use.

Q4: How can I analytically assess the stability of my stored 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity and detecting degradation products of pharmaceutical compounds.[4][13][14] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting potential degradation issues.

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. Method optimization will be required.

Objective: To develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

Materials:

  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Forced Degradation Studies: To generate potential degradation products, perform forced degradation studies on the API.[15][16] This involves subjecting small amounts of the compound to various stress conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) for 24 hours.[11]

  • HPLC Method Development:

    • Initial Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Scan for the UV maximum of the parent compound (likely around 250-270 nm based on the pyridine chromophore).

  • Method Optimization:

    • Inject the stressed samples and the unstressed reference standard.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and any degradation product peaks. The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific for its intended purpose.[15]

References

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available from: [Link]

  • Tabakovic, K., et al. (1979). Amidines. VII. : Hydrolysis and Alcoholysis of Carboxamides under Mild Conditions. Chemical and Pharmaceutical Bulletin, 27(8), 1918-1924. Available from: [Link]

  • Gagnon, D., et al. (2011). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 72(1), 142-145. Available from: [Link]

  • Patel, R. M., et al. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Journal Name]. Available from: [Link]

  • Gupta, N., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 24, 1-10. Available from: [Link]

  • Gupta, N., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Available from: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Maksoud, M. I. A., et al. (2020). Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. Available from: [Link]

  • Martínez-de la Cruz, A., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 15(8), 987. Available from: [Link]

  • Harvey, P. J., et al. (2004). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry, 69(16), 5345-5351. Available from: [Link]

  • Papakyriakou, A., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2010(5), 114-125. Available from: [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Available from: [Link]

  • Kumar, V., et al. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(6), 2455-2631. Available from: [Link]

  • Ni, J., et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry, 12, 1369507. Available from: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Plater, M. J., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2683-2688. Available from: [Link]

  • Li, J., et al. (2009). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Journal of Hazardous Materials, 165(1-3), 950-954. Available from: [Link]

  • NextSDS. 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. Available from: [Link]

  • Gao, Y., et al. (2021). Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available from: [Link]

  • Yesilel, O. Z., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC Co(II) COMPLEX. Journal of the Chilean Chemical Society, 57(2), 1133-1136. Available from: [Link]

  • Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Journal Name]. Available from: [Link]

  • Li, H., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00488-19. Available from: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

  • Shuman, M. D. (1970). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at University of Montana. Available from: [Link]

  • Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. Available from: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • Thoreauchem. 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. Available from: [Link]

  • Mori, V., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(3), 639. Available from: [Link]

  • NextSDS. N-(5-bromo-2-pyridyl)pyridine-2-carboxamidine. Available from: [Link]

  • Van der Jeught, S., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147. Available from: [Link]

  • Rozen, S., & Brand, M. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • Kashif, M., et al. (2025). Microbial degradation of pyridine: a proposed nitrogen metabolism pathway deciphered in marine mangrove Bacillus aryabhattai strain NM1-A2. Chemical and Biological Technologies in Agriculture, 10(1), 145. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Welcome to the Technical Support Center for the amidation of 5-bromopicolinic acid with 3-amino-1,2-propanediol. This portal is designed for drug development professionals and synthetic chemists who require robust, scala...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation of 5-bromopicolinic acid with 3-amino-1,2-propanediol. This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and chemoselective methodologies.

Due to the presence of a 1,2-diol moiety on the amine and an electronically deactivated pyridine ring on the carboxylic acid, this synthesis presents unique challenges regarding chemoselectivity (N-acylation vs. O-acylation) and downstream purification.

Reaction Optimization & Troubleshooting Workflow

The following decision tree illustrates the critical path for optimizing this specific amidation, highlighting the QC checkpoints required to prevent common failure modes such as esterification byproducts or yield loss during aqueous workup.

G Start Reactants: 5-Bromopicolinic Acid + 3-Amino-1,2-propanediol Activation Activation & Coupling: EDC·HCl / HOBt / NMM in 2-MeTHF Start->Activation CheckO QC Check: Is O-acylation > 5%? Activation->CheckO FixO Troubleshooting: Lower Temp to 0°C Ensure NO DMAP used CheckO->FixO Yes Workup Aqueous Workup: Partition with Organic Solvent CheckO->Workup No FixO->Activation CheckYield QC Check: Product in Aq. Phase? Workup->CheckYield FixYield Troubleshooting: Extract with 1-Butanol or Salt-out with NaCl CheckYield->FixYield Yes Success Isolated Product: 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide CheckYield->Success No FixYield->Workup

Optimization workflow for chemoselective amidation of 5-bromopicolinic acid.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this methodology utilizes EDC·HCl/HOBt , a coupling system renowned for tolerating unprotected hydroxyl groups . The protocol incorporates built-in validation checkpoints to confirm causality at each mechanistic step.

Objective: Synthesize 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide while strictly suppressing O-acylation of the diol moiety.

Step 1: Carboxylic Acid Pre-Activation
  • Action: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 5-bromopicolinic acid (1.0 equiv, 10 mmol) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) to a 0.2 M concentration. Cool the reaction vessel to 0 °C. Add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv). Stir for 30 minutes.

  • Causality: 5-bromopicolinic acid is electronically deactivated by the halogen and sterically hindered by the adjacent pyridine nitrogen, which can coordinate with coupling reagents. Pre-activation at 0 °C ensures complete conversion to the highly reactive OBt-ester before the amine is introduced, preventing the starting material from stalling the reaction.

  • Validation Checkpoint: Quench a 10 µL aliquot in methanol; LC-MS analysis should show the corresponding methyl ester mass, confirming the successful formation of the activated OBt-ester.

Step 2: Chemoselective Amine Addition
  • Action: Add 3-amino-1,2-propanediol (1.05 equiv) to the mixture, followed by the dropwise addition of N-methylmorpholine (NMM) (2.5 equiv). Maintain the temperature at 0 °C for 1 hour, then allow the system to warm to 25 °C over 12 hours.

  • Causality: NMM is a mild base (pKa ~7.4) that neutralizes the EDC hydrochloride salt and deprotonates the amine without acting as an acyl transfer catalyst. Stronger bases (like DMAP) would bypass the kinetic preference for the amine and catalyze thermodynamic O-acylation of the diol .

  • Validation Checkpoint: LC-MS should indicate >95% conversion to the desired product mass (M+H = 275.0 / 277.0 for Br isotopes) with <5% of the di-acylated byproduct.

Step 3: Polarity-Adjusted Workup
  • Action: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the 2-MeTHF under reduced pressure. Saturate the remaining aqueous layer with solid NaCl, then extract with 1-butanol (3 x 20 mL).

  • Causality: The 1,2-diol group makes the target molecule highly water-soluble. Standard extraction solvents (EtOAc, DCM) will fail to partition the product out of the aqueous phase. Salting out the aqueous layer and using a highly polar, water-immiscible solvent like 1-butanol ensures >90% recovery.

  • Validation Checkpoint: Spot the exhausted aqueous layer on a TLC plate and stain with KMnO₄; no UV-active or oxidizable product spots should remain.

Reagent Selection Data

Selecting the correct coupling reagent is the most critical variable in amino alcohol amidations. The table below summarizes the quantitative and qualitative data for standard coupling systems applied to this specific scaffold.

Coupling SystemChemoselectivity (N vs. O)Byproduct RemovalScalability & Cost
EDC·HCl / HOBt Excellent: Kinetic control strongly favors the primary amine over the diol.Moderate: Requires polarity-adjusted aqueous extraction.High: Industry standard; cost-effective.
T3P / Pyridine Excellent: Mild activation prevents over-acylation.Excellent: Generates completely water-soluble cyclic phosphates.High: Low toxicity, highly scalable.
HATU / DIPEA Moderate: Hyper-reactivity makes it prone to diol O-acylation.Poor: Requires extensive washing to remove tetramethylurea.Low: Expensive; poor atom economy.

Troubleshooting & FAQs

Q1: I am observing significant O-acylation (esterification) alongside the desired N-acylation. How do I prevent this? A: The primary amine in 3-amino-1,2-propanediol is significantly more nucleophilic than its primary and secondary hydroxyl groups. Kinetically, N-acylation is highly favored. However, O-acylation occurs under thermodynamic control when hyper-reactive coupling reagents (like HATU) are used in excess, or when acyl transfer catalysts like DMAP (4-dimethylaminopyridine) are present. DMAP aggressively activates the intermediate, indiscriminately acylating both amines and alcohols . Action: Strictly avoid DMAP. Use mild bases like N-methylmorpholine (NMM) or DIPEA. Keep the reaction temperature at or below 25 °C, and limit the coupling reagent to a maximum of 1.10 equivalents.

Q2: My reaction conversion is stalling at 70%. Why is the 5-bromopicolinic acid not fully activating? A: 5-bromopicolinic acid features an electron-withdrawing bromine atom and a pyridine nitrogen adjacent to the carboxylic acid. This ortho-nitrogen can coordinate with coupling reagents or form stable, unreactive intermediates, slowing down the formation of the active ester. Action: Ensure you are pre-activating the carboxylic acid with EDC/HOBt for 30 minutes at 0 °C before adding the amino alcohol. If stalling persists, switch to T3P (propylphosphonic anhydride) with pyridine as a base, which has shown superior efficacy for sterically or electronically deactivated picolinic acids .

Q3: The reaction completes successfully, but I lose most of my product during the aqueous workup. How can I improve recovery? A: The target molecule, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, is highly polar due to the 1,2-diol moiety and the pyridine ring. Standard extraction solvents like ethyl acetate or dichloromethane will fail to partition the product out of the aqueous phase. Action: Saturate the aqueous phase with NaCl (salting out) to decrease the product's aqueous solubility, and extract using a highly polar, water-immiscible solvent such as 1-butanol or 2-MeTHF. Alternatively, bypass liquid-liquid extraction entirely by utilizing a catch-and-release basic resin (e.g., Amberlyst) or reverse-phase chromatography.

Q4: Can I use T3P (Propylphosphonic anhydride) instead of EDC/HOBt for this specific synthesis? A: Yes, T3P is an exceptional alternative for this synthesis. T3P selectively activates the carboxylic acid to form a transient mixed anhydride that reacts cleanly with amines with virtually zero epimerization or O-acylation . Its primary advantage here is that its byproducts are completely water-soluble. Given the extreme polarity of your diol product, using T3P in a solvent like 2-MeTHF allows for a simple aqueous wash to remove the coupling byproducts, minimizing the need for complex chromatographic purification.

References

  • Thaqi, A., et al. (2008). "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." Organic Process Research & Development.[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[Link]

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.[Link]

  • Waghmare, A. A., et al. (2014). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry.[Link]

Optimization

Reducing impurities and byproducts in 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide scale-up synthesis

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-90-1)[1].

Synthesizing highly polar amides presents unique challenges. The presence of a primary amine and two hydroxyl groups on the 3-amino-1,2-propanediol moiety creates competing nucleophilic sites, while the high aqueous solubility of the final active pharmaceutical ingredient (API) makes traditional aqueous workups detrimental to yield. This guide provides field-proven, mechanistically grounded solutions to eliminate impurities and streamline isolation.

Process Overview & Mechanistic Pathways

Understanding the kinetic pathways of your reaction is the first step in impurity control. The primary amine is thermodynamically and kinetically favored for acylation, but localized concentration gradients during scale-up can trigger undesired O-acylation (esterification) or bis-acylation.

ReactionPathways A 5-Bromopicolinic Acid C Activated Intermediate (e.g., Acylimidazole) A->C Activation (Coupling Reagent) B 3-Amino-1,2-propanediol D Target API: 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide B->D N-Acylation (Desired) E Impurity A: O-Acylated Ester B->E C->D C->E O-Acylation (Undesired) F Impurity B: Bis-Acylated Byproduct D->F Excess Acid Activation

Caption: Mechanistic pathways for target API synthesis and competing O-acylation impurity formation.

Troubleshooting FAQs

Q1: We are observing significant O-acylation (esterification) alongside the desired N-acylation. How do we suppress this?

Root Cause: While the primary amine of 3-amino-1,2-propanediol is approximately 103 to 104 times more nucleophilic than its hydroxyl groups, O-acylation occurs when the activated 5-bromopicolinic acid is present in local excess. This is a classic mixing issue in scale-up reactors[2]. Furthermore, using strong exogenous bases (like DBU or excessive DIPEA) can partially deprotonate the hydroxyl groups, drastically increasing their nucleophilicity. Corrective Action:

  • Implement Reverse Addition: Instead of adding the coupling reagent to a mixture of acid and amine, pre-activate the 5-bromopicolinic acid in a separate vessel. Slowly dose this activated ester into a solution of the amine. This ensures the amine is always in vast stoichiometric excess in the active reaction zone, kinetically locking the pathway toward N-acylation.

  • Eliminate Strong Bases: Switch to a base-free coupling mechanism, such as 1,1'-Carbonyldiimidazole (CDI), where the byproduct (imidazole) acts as a sufficiently mild base that will not deprotonate the diol[3].

Q2: Our current EDC/HOBt protocol leaves water-soluble urea byproducts in the API. Standard aqueous extraction loses the product. What is the scalable alternative?

Root Cause: EDC·HCl and HOBt are excellent for discovery chemistry, but they generate water-soluble ureas[4]. Because your target API—5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide—contains two hydroxyl groups and a pyridine ring, it is highly hydrophilic. Attempting to wash away the EDC-urea with water will pull your API into the aqueous waste stream. Corrective Action: Transition to CDI (1,1'-Carbonyldiimidazole) . CDI activation generates only CO2​ (which safely off-gasses) and imidazole as byproducts[3]. Imidazole can be easily purged by a mild acidic wash (pH 4.5) or, more efficiently, the highly polar API can be directly crystallized from a solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), leaving the highly soluble imidazole in the mother liquor.

Q3: We are seeing trace dehalogenation of the 5-bromo group during scale-up. What causes this?

Root Cause: The 5-bromo group on an electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling. If your reactor has trace palladium residues from previous campaigns, or if you are running the amidation at elevated temperatures (>80°C) with strong amines, the bromine atom can be compromised. Corrective Action: Keep reaction temperatures below 40°C. If metal contamination is suspected, pre-treat the reactor with a metal scavenger (e.g., EDTA wash or a thiourea-based silica scavenger) prior to the campaign.

Quantitative Reagent & Impurity Profiling

Selecting the right coupling reagent is the most critical variable in this synthesis. The table below summarizes the process chemistry data for coupling 5-bromopicolinic acid with 3-amino-1,2-propanediol.

Coupling SystemChemoselectivity (N vs O)Byproduct RemovalAPI Yield (Scale >100g)Scalability Rating
EDC·HCl / HOBt Moderate (High O-acylation risk)Difficult (API lost to aqueous phase)45 - 55%Low
CDI High (With reverse addition)Easy (Direct crystallization)82 - 88% High
T3P / Pyridine HighModerate (Phosphate salts require wash)65 - 70%Medium

Validated Experimental Protocol: CDI-Mediated Amidation

This protocol is designed as a self-validating system . It uses in-process controls (IPCs) to ensure one step is perfectly complete before the next begins, preventing cascading impurity formation.

Reagents:

  • 5-Bromopyridine-2-carboxylic acid: 1.00 eq

  • 1,1'-Carbonyldiimidazole (CDI): 1.05 eq

  • 3-Amino-1,2-propanediol: 1.10 eq

  • Solvent: 2-MeTHF (Anhydrous)

Step-by-Step Methodology:

  • Activation (Vessel A): Charge 5-bromopyridine-2-carboxylic acid and 2-MeTHF (5 vol) into Vessel A. Stir at 20°C.

  • CDI Addition: Add CDI (1.05 eq) in three portions over 30 minutes to control CO2​ evolution.

  • IPC 1 (Self-Validation): Stir for 2 hours at 25°C. Do not proceed until gas evolution completely ceases. Pull a sample for HPLC. Proceed only when <1% free 5-bromopicolinic acid remains.

  • Amine Preparation (Vessel B): In the main reactor (Vessel B), charge 3-amino-1,2-propanediol (1.10 eq) and 2-MeTHF (3 vol). Heat to 30°C to ensure complete dissolution.

  • Reverse Addition: Transfer the active acylimidazole solution from Vessel A into Vessel B dropwise over 2 hours, maintaining the internal temperature between 30-35°C.

  • IPC 2: Stir for 1 hour post-addition. Confirm >99% conversion of the acylimidazole intermediate via HPLC.

Optimized Isolation & Purification Workflow

Because the target amide is highly polar, we avoid excessive aqueous extractions. Instead, we leverage pH-controlled phase separation and direct crystallization.

WorkupProtocol S1 Crude Reaction Mixture (API, Imidazole, 2-MeTHF) S2 Mild Aqueous Wash (pH 4.5) (Protonates Imidazole) S1->S2 S3 Phase Separation S2->S3 S4 Aqueous Waste (Imidazole Salts) S3->S4 Lower Layer S5 Organic Phase (Target API in 2-MeTHF) S3->S5 Upper Layer S6 Concentration & Anti-Solvent (Add Heptane) S5->S6 S7 Filtration & Drying S6->S7 S8 Pure API Isolated (>99% Purity) S7->S8

Caption: Optimized downstream isolation workflow leveraging pH-controlled phase separation.

Isolation Steps:

  • Quench: Add 2 volumes of a 10% aqueous NaH2​PO4​ buffer to the reaction mixture to adjust the aqueous phase to pH ~4.5.

  • Phase Separation: At pH 4.5, the imidazole byproduct ( pKa​ ~7) is protonated and driven into the aqueous layer, while the neutral API remains in the 2-MeTHF layer. Separate the phases.

  • Crystallization: Concentrate the organic layer under vacuum to ~3 volumes. Slowly add Heptane (anti-solvent) until the solution becomes cloudy.

  • Isolation: Seed the mixture (if available) and cool to 0°C at a rate of 10°C/hour. Filter the resulting white crystalline solid and wash with cold Heptane.

References

  • NextSDS Compound Database. "5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide." NextSDS.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.Organic Process Research & Development, ACS Publications.
  • Quantitative Assessment of Chemical Modifications of Macromolecules through Counterion Measurement.Chemistry of Materials, ACS Publications.
  • A practical large-scale synthesis of iohexol.International Journal of Chemical Science.

Sources

Optimization

Technical Support Center: LC-MS Gradient Optimization for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly polar, halogenated pyridine derivatives, analytical scientists face unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly polar, halogenated pyridine derivatives, analytical scientists face unique chromatographic challenges. 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS: 1495908-90-1) presents a trifecta of analytical hurdles: a highly hydrophilic diol tail, a basic pyridine nitrogen prone to secondary interactions, and a brominated core requiring precise MS isotopic fidelity.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating troubleshooting protocols to help you master its LC-MS analysis.

FAQ 1: Overcoming the "Diol-Pyridine" Retention Paradox

Q: Why does 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide exhibit poor retention (eluting near the void volume) and severe peak tailing on my standard C18 column?

Answer & Causality: This compound presents a classic chromatographic paradox. The 2,3-dihydroxypropyl moiety is a highly hydrophilic diol. In a standard reversed-phase (RP) C18 column, this diol tail forms strong hydrogen bonds with the mobile phase, preventing the molecule from effectively partitioning into the hydrophobic C18 alkyl chains. Consequently, it elutes too early.

Simultaneously, the basic pyridine ring acts as a strong hydrogen bond acceptor. If it manages to interact with the stationary phase, it binds tenaciously to unendcapped, acidic residual silanols on the silica backbone. This secondary ion-exchange interaction causes severe peak tailing. As noted in fundamental LC-MS optimization principles, [1].

The Solution: Shift to an Aqueous C18 (AQ-C18) column with polar-embedded groups. Polar-embedded columns shield residual silanols (eliminating tailing) while allowing the use of highly aqueous mobile phases (e.g., 100% water) without phase collapse, thereby retaining the diol.

Table 1: Quantitative Comparison of Column Chemistries for Diol-Pyridine Derivatives

Column TypeMobile Phase AMobile Phase BRetention Factor (k')Asymmetry Factor (As)MS Signal Intensity
Standard C180.1% FA in H₂O0.1% FA in ACN0.8 (Poor)2.4 (Severe Tailing)4.5 x 10⁴
AQ-C18 (Polar Embedded)0.1% FA in H₂O0.1% FA in ACN3.2 (Optimal)1.1 (Excellent)8.2 x 10⁵
HILIC (Amide)10mM NH₄OAc, pH 4ACN4.5 (Strong)1.3 (Good)6.1 x 10⁵
FAQ 2: Maximizing ESI+ Sensitivity and Isotopic Fidelity

Q: Which mobile phase additives maximize Electrospray Ionization (ESI+) sensitivity while preserving the characteristic bromine isotopic signature?

Answer & Causality: The pyridine ring must be protonated to achieve high sensitivity in ESI+ mode. While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that sharpens peaks, it causes severe ion suppression in the MS source by forming strong neutral ion pairs in the gas phase, [2].

Instead, Formic acid (FA) at 0.1% (v/v) is the optimal choice. It provides abundant protons (pH ~2.7) to ionize the pyridine nitrogen to [M+H]⁺ without suppressing the signal. Furthermore, the 5-bromo substitution yields a distinct 1:1 isotopic signature at m/z 275 and m/z 277. To preserve this signature, you must avoid high-concentration buffer salts that cause unpredictable adduct clustering. The efficiency of ion sampling in ESI varies widely with the solvent system, making [3].

G A Mobile Phase (0.1% FA) C ESI+ Source (Protonation) A->C B Target Compound (Basic Pyridine) B->C D [M+H]+ Precursor m/z 275/277 (1:1) C->D Desolvation E Collision Cell (CID) D->E Isolation F Product Ions (Quantification) E->F Fragmentation

Ionization pathway and MS/MS fragmentation logic for brominated pyridine carboxamides.

FAQ 3: Eliminating Batch-to-Batch Retention Time Drift

Q: My retention time drifts across a 100-sample batch. How do I build a self-validating gradient to prevent this?

Answer & Causality: Retention time drift for polar basic compounds is typically caused by inadequate column re-equilibration or the accumulation of lipophilic matrix components that alter the stationary phase surface. A self-validating system incorporates a mathematically defined re-equilibration volume and a rigorous high-organic wash to ensure the column returns to its exact starting state before every injection.

Protocol: Self-Validating AQ-C18 Gradient Optimization

Step 1: Column Equilibration (Self-Validation Check) Calculate your column volume (CV = π × r² × L × 0.68). Pump 5% Mobile Phase B (0.1% FA in ACN) and 95% Mobile Phase A (0.1% FA in H₂O) until the system pressure ripple is less than 1%. This validates that the polar-embedded groups are fully hydrated.

Step 2: Isocratic Hold (0.0 - 1.0 min) Maintain 5% B for 1 minute post-injection. This forces the highly polar 2,3-dihydroxypropyl group to partition into the stationary phase, preventing void volume elution.

Step 3: Shallow Ramp (1.0 - 5.0 min) Ramp linearly from 5% B to 40% B. The basic pyridine core will elute smoothly in this window. A shallow ramp ensures the bromine isotopes co-elute perfectly without peak splitting.

Step 4: High-Organic Wash (5.0 - 7.0 min) Step up to 95% B and hold for 2 minutes. This strips highly retained lipophilic matrix components from the column, resetting the stationary phase.

Step 5: Re-equilibration (7.0 - 10.0 min) Return to 5% B. Ensure the re-equilibration volume exceeds 3 CVs. Self-Validation Loop: Inject a standard every 20 samples; if the retention time drifts by >0.1 min, the system automatically flags the batch and increases the re-equilibration time by 1 minute.

Workflow Step1 1. Isocratic Hold (0-1 min) 5% B to retain Diol Step2 2. Shallow Ramp (1-5 min) 5% -> 40% B for Pyridine Elution Step1->Step2 Step3 3. High Organic Wash (5-7 min) 95% B to clear Matrix Step2->Step3 Step4 4. Re-equilibration (7-10 min) 5% B for 5 Column Volumes Step3->Step4 Validate Self-Validation: RT Drift < 0.1 min? Step4->Validate Validate->Step1 Yes (Proceed) Validate->Step3 No (Increase Wash)

Self-validating gradient workflow ensuring batch-to-batch reproducibility.

References
  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International.[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallizati...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This document is designed to offer both diagnostic and procedural guidance to achieve high-quality crystalline material.

Introduction

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a molecule of interest in pharmaceutical and materials science research. Its structure, characterized by a brominated pyridine ring, an amide linkage, and a dihydroxypropyl side chain, presents a unique set of crystallization challenges. The presence of multiple hydrogen bond donors and acceptors, coupled with the molecule's polarity, can lead to issues such as poor crystal formation, oiling out, and the isolation of amorphous solids. This guide will systematically address these potential hurdles.

The molecular structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is presented below:

Molecular Formula: C₉H₁₁BrN₂O₃[1] Molecular Weight: 275.1 g/mol [1]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may be encountered during the crystallization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Issue 1: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

Q: I've dissolved my compound in a hot solvent and upon cooling, it forms an oil or a sticky solid. What is happening and how can I fix this?

A: "Oiling out" or amorphous precipitation occurs when the solute comes out of solution too rapidly for the molecules to arrange themselves into an ordered crystal lattice. This is common with polar, hydrogen-bonding molecules like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. The high concentration of hydroxyl and amide groups can lead to strong intermolecular attractions that are not easily overcome to form a crystalline solid.

Root Causes & Solutions:

  • High Supersaturation: The solution is likely becoming supersaturated too quickly upon cooling.

    • Solution: Slow down the cooling process. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. You can further slow the process by insulating the flask.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at room temperature, leading to a rapid decrease in solubility.

    • Solution: A systematic solvent screen is crucial.[2] Experiment with solvent systems that have a more gradual change in solubility with temperature. A mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can be effective. For a polar molecule like this, consider polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[2][3]

  • Purity of the Compound: Impurities can disrupt the crystal lattice formation and promote oiling out.[4]

    • Solution: Ensure the starting material is of high purity. If necessary, purify the compound by column chromatography before attempting crystallization. Minor impurities can sometimes be removed by treating the solution with activated charcoal before filtration.

Issue 2: No crystals form, even after extended cooling.

Q: My compound remains fully dissolved even after the solution has cooled to room temperature or been refrigerated. What steps can I take to induce crystallization?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. The goal is to gently push the system into a state where nucleation and crystal growth can occur.

Troubleshooting Steps:

  • Increase Concentration: If possible, carefully evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by using a gentle stream of nitrogen.

  • Introduce a Nucleation Site:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[2] The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent). This should be done dropwise to a stirred solution until turbidity (cloudiness) is observed. Then, add a few drops of the "good" solvent back to redissolve the precipitate and allow the solution to stand undisturbed. Vapor diffusion is a more controlled version of this technique.[2]

Issue 3: The resulting crystals are very small or needle-like, making them difficult to filter and handle.

Q: I've managed to get crystals, but they are extremely fine needles. How can I grow larger, more well-defined crystals?

A: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.

Strategies for Growing Larger Crystals:

  • Slower Cooling/Evaporation: As with preventing oiling out, a slower crystallization process will favor the growth of larger, more perfect crystals over the formation of many small nuclei.

  • Reduce Supersaturation: Start with a less concentrated solution. While it may take longer for crystals to appear, they are more likely to be larger.

  • Solvent System Optimization: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures. For example, crystallization from a more viscous solvent can sometimes slow down diffusion and lead to larger crystals.

  • Temperature Gradient: Creating a slight temperature gradient in the crystallization vessel can sometimes promote the growth of larger crystals in the cooler region.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide?

A1: Given the polar nature of the molecule due to the dihydroxypropyl and carboxamide groups, polar solvents are the best starting point. A systematic solvent screening is recommended.[2]

Recommended Solvent Classes to Screen:

Solvent ClassExamplesRationale
Alcohols (Polar Protic) Ethanol, Isopropanol, MethanolThe hydroxyl groups can hydrogen bond with the dihydroxypropyl and amide moieties. Ethanol is often a good choice for recrystallizing similar pyridine derivatives.[5]
Esters (Polar Aprotic) Ethyl AcetateOffers a different polarity and hydrogen bonding capability compared to alcohols. It has been used for recrystallizing related compounds.[3]
Ketones (Polar Aprotic) AcetoneAnother polar aprotic solvent to explore.
Water (Polar Protic) WaterDue to the high density of hydrogen bond donors and acceptors, the compound may have some water solubility. It could be used as an anti-solvent or as part of a mixed solvent system (e.g., ethanol/water).

Q2: How does the dihydroxypropyl group affect crystallization?

A2: The 2,3-dihydroxypropyl group significantly increases the molecule's polarity and its capacity for hydrogen bonding. This has several implications for crystallization:

  • Increased Solubility in Polar Solvents: The compound will likely be more soluble in polar solvents like alcohols and water.

  • Potential for Strong Intermolecular Interactions: The multiple hydrogen bond donors and acceptors can lead to the formation of strong, stable crystal lattices. However, these same strong interactions can also favor the formation of amorphous solids or oils if crystallization is not carefully controlled.[6]

  • Possibility of Polymorphism: The flexibility of the dihydroxypropyl chain and the various hydrogen bonding possibilities could lead to the formation of different crystal polymorphs (different crystal structures of the same molecule).

Q3: Can I use co-crystallization to improve the crystalline properties?

A3: Co-crystallization is a viable strategy if single-solvent or mixed-solvent crystallization proves difficult. This involves crystallizing the target molecule with a second, different molecule (a co-former) to form a new crystalline solid. Given the presence of a pyridine ring and amide group, suitable co-formers could include molecules with carboxylic acids or other functional groups capable of forming robust hydrogen bonds. The feasibility of co-crystal formation depends on the intermolecular interactions between the target molecule and the co-former.[7][8][9]

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the crystallization of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Crystallization_Troubleshooting cluster_start Initial State cluster_process Crystallization Process cluster_outcomes Initial Outcomes cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out cluster_solutions_small_xtal Solutions for Small Crystals cluster_end Final Product start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Good Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oil_out Oils Out / Amorphous Solid cool->oil_out small_crystals Small/Needle-like Crystals cool->small_crystals end_product Pure Crystalline Product crystals->end_product concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed antisolvent Add Anti-solvent no_crystals->antisolvent slow_cool Slower Cooling oil_out->slow_cool solvent_screen Solvent Screening oil_out->solvent_screen check_purity Check Purity oil_out->check_purity very_slow_cool Very Slow Cooling/ Evaporation small_crystals->very_slow_cool less_conc Use Less Concentrated Solution small_crystals->less_conc optimize_solvent Optimize Solvent System small_crystals->optimize_solvent concentrate->end_product scratch->end_product seed->end_product antisolvent->end_product slow_cool->end_product solvent_screen->end_product check_purity->end_product very_slow_cool->end_product less_conc->end_product optimize_solvent->end_product

Caption: A decision tree for troubleshooting crystallization issues.

References

  • Kachroo, A., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. Available at: [Link]

  • NextSDS. (n.d.). 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. Retrieved from [Link]

  • Varma, S., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 859-869. Available at: [Link]

  • Li, Y., et al. (2023). Insight into the Role of Hydroxypropyl Cellulose in Tuning Crystallization Behaviors of dl-Methionine. Crystals, 13(5), 788. Available at: [Link]

  • ResearchGate. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Request PDF. Retrieved from [Link]

  • Vangala, V. R., et al. (2016). Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 235-245. Available at: [Link]

  • Docherty, R., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(11), 2448-2460. Available at: [Link]

Sources

Optimization

Minimizing matrix effects in 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide plasma bioanalysis

A Guide to Minimizing and Troubleshooting Matrix Effects in Plasma Samples Welcome to the technical support center for the bioanalysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing and Troubleshooting Matrix Effects in Plasma Samples

Welcome to the technical support center for the bioanalysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this analyte in plasma. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to develop robust, accurate, and reliable LC-MS/MS methods.

Plasma is an inherently complex biological matrix. Its high content of proteins, salts, and, most notably, phospholipids, presents a significant challenge to achieving accurate quantification via LC-MS/MS.[1][2] These endogenous components can interfere with the ionization of your target analyte, a phenomenon known as the "matrix effect," leading to compromised data quality.[3][4][5][6] This guide provides a structured approach to understanding, identifying, and mitigating these effects.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions about matrix effects in the context of plasma bioanalysis.

Q1: What, precisely, is a "matrix effect" in LC-MS/MS analysis?

A1: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[5][6][7][8] In electrospray ionization (ESI), which is commonly used for this type of analysis, your analyte must be efficiently ionized in the MS source to be detected. Matrix components can compete for ionization, disrupt the formation of charged droplets, or alter droplet surface tension, ultimately reducing the number of analyte ions that reach the detector.[9][10][11] This phenomenon, known as ion suppression, is the most common form of matrix effect and can severely compromise assay sensitivity, accuracy, and reproducibility.[12][13][14]

Q2: Why is human plasma such a difficult matrix to work with?

A2: Plasma's complexity is the primary challenge. It contains a high concentration of proteins, salts, lipids, and other endogenous compounds.[1][5] For the bioanalysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, the most problematic components are often phospholipids.[3][12][15][16] Phospholipids are major constituents of cell membranes and are notorious for co-extracting with analytes of interest and causing significant ion suppression.[4][15] They can also build up on analytical columns and in the MS source, leading to decreased performance over time.[12][15]

Q3: How do I know if my assay is being affected by matrix effects?

A3: You cannot "see" matrix effects by simply looking at the chromatogram of your analyte. Their presence must be experimentally determined. The two most common approaches are:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of your analyte is infused into the mass spectrometer after the analytical column.[17] A blank, extracted plasma sample is then injected. Any dip or peak in the constant analyte signal indicates a region of ion suppression or enhancement, respectively, caused by matrix components eluting from the column.[17][18] This is an excellent tool during method development to see where in the gradient the matrix effects are most pronounced.[17]

  • Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for validating a bioanalytical assay, as recommended by regulatory bodies like the FDA and EMA.[7][19] The response of an analyte spiked into a blank plasma sample after extraction is compared to the response of the analyte in a clean solution (e.g., mobile phase). The ratio of these responses is the "Matrix Factor" (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[20]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it so important?

A4: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). It is considered the "gold standard" for internal standards in quantitative LC-MS/MS.[14][21] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects.[11][22] By calculating the ratio of the analyte response to the SIL-IS response, these variations can be effectively normalized, leading to highly accurate and precise quantification.[21][22][23]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during method development and sample analysis.

Observed Problem Likely Cause(s) Recommended Actions & Rationale
Poor Sensitivity / Low Signal-to-Noise Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely reducing the ionization efficiency of your analyte.[12][13]1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) with specific phospholipid removal capabilities (see Protocol 3). This physically removes the interfering compounds before they enter the LC-MS system.[11][15] 2. Optimize Chromatography: Modify your LC gradient to better separate the analyte from the region of ion suppression. A post-column infusion experiment can identify this region.[9][17]
Inconsistent QC Sample Results (Poor Precision/Accuracy) Variable Matrix Effects: The composition of plasma can vary from one individual (or lot) to another, causing the degree of ion suppression to be inconsistent across samples.[7][23]1. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variability in matrix effects. The SIL-IS will track the analyte's response, normalizing the final ratio.[22][23] 2. Enhance Sample Preparation: A more robust sample preparation method (like SPE) will remove more of the variable matrix components, leading to more consistent results.[24][25]
Signal Deterioration Over an Analytical Run System Contamination: Endogenous materials, especially phospholipids and proteins, are accumulating on the analytical column or in the MS ion source.[12][15]1. Review Sample Preparation: Your current method is not clean enough. Protein Precipitation is a common culprit.[12] Implement a more effective cleanup like HybridSPE-Phospholipid (see Protocol 3).[4][15] 2. Add a Diverter Valve: Program a valve to divert the highly contaminated early-eluting flow (salts, etc.) and late-eluting flow (hydrophobic lipids) to waste, preventing them from entering the MS source.
SIL-IS Does Not Correct for Variability Chromatographic Separation of Analyte and SIL-IS: This can occur due to the "deuterium isotope effect," where deuterium-labeled standards sometimes elute slightly earlier than the native analyte on reversed-phase columns. If they elute into different matrix effect zones, the correction will be inaccurate.1. Confirm Co-elution: Overlay the chromatograms of the analyte and SIL-IS in an extracted sample. They should be perfectly aligned. 2. Switch to ¹³C or ¹⁵N SIL-IS: These heavier isotopes are less prone to the isotope effect and are more likely to co-elute perfectly with the analyte.[21] 3. Adjust Chromatography: Modify the mobile phase or gradient to ensure co-elution.

Section 3: Proactive Strategies & Methodologies

The most effective way to deal with matrix effects is to minimize them from the start. This involves a careful selection of sample preparation and chromatographic techniques.

Comparison of Common Sample Preparation Techniques

The choice of sample preparation is the single most critical factor in minimizing matrix effects.[16] Below is a comparison of the three most common techniques.

TechniquePrincipleProsConsPhospholipid Removal
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) or acid is added to denature and precipitate proteins.[26]Fast, simple, inexpensive, good for high-throughput.[2][27]Ineffective at removing phospholipids and other endogenous interferences, resulting in "dirty" extracts.[5][12]Poor
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on solubility.[28]Can provide cleaner extracts than PPT by removing polar interferences like salts.[11]Can have low recovery for polar analytes like our target compound, requires solvent optimization, can be difficult to automate.[5][28]Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[2]Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts, easily automated.[24][25][29]More expensive and requires more method development than PPT.[2]Excellent

For 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, which is a polar molecule, Solid-Phase Extraction (SPE) is the highly recommended approach to achieve the cleanest extract and minimize matrix effects.

Experimental Protocols
Protocol 1: Protein Precipitation (PPT) - For Screening Purposes Only

This method is fast but not recommended for validated, quantitative assays due to poor cleanup.[5][12]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT but may require optimization to ensure good recovery of a polar analyte.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject.

Protocol 3: Solid-Phase Extraction (SPE) with Phospholipid Removal - Recommended Method

This protocol utilizes a specialized SPE plate designed to remove both proteins and phospholipids for the cleanest possible extract.[4][30]

  • Precipitate Proteins: In a 96-well collection plate, add 300 µL of 1% formic acid in acetonitrile (containing internal standard) to 100 µL of plasma sample. Mix well.

  • Load: Transfer the entire mixture from the collection plate to a HybridSPE®-Phospholipid 96-well plate.

  • Filter: Apply vacuum or positive pressure to the plate. The packed bed acts as a depth filter, trapping precipitated proteins.[30] The zirconia-coated particles selectively bind to the phosphate head group of phospholipids via a Lewis acid/base interaction, retaining them in the sorbent.[4][12]

  • Collect: The analyte and other non-phospholipid matrix components pass through into a clean collection plate. The resulting eluent is ready for immediate injection, or it can be evaporated and reconstituted if further concentration is needed.

  • Inject the clean eluate into the LC-MS/MS system.

Chromatographic Strategies

Even with excellent sample preparation, chromatography plays a key role.

  • Retain Your Analyte: Because our analyte is polar, it may have poor retention on a standard C18 column, eluting early with salts and other polar interferences.[6][31] Consider using an AQ-type C18 column designed for use with highly aqueous mobile phases or a HILIC (Hydrophilic Interaction Liquid Chromatography) column to improve retention and move the analyte away from the void volume where matrix effects are often most severe.[6]

  • Use a Gradient: A ballistic (very fast) gradient may not be sufficient to separate your analyte from interfering matrix components.[12] Ensure your gradient has enough resolving power around the elution time of your analyte.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making process and experimental workflows for minimizing matrix effects.

G cluster_prep Sample Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (PPT) add_is->ppt Choose Method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose Method spe Solid-Phase Extraction (SPE) add_is->spe Choose Method reconstitute Evaporate & Reconstitute ppt->reconstitute lle->reconstitute inject Inject into LC-MS/MS spe->inject Direct Injection Possible reconstitute->inject

Caption: General workflow for bioanalytical sample preparation.

G start Problem: Inaccurate or Imprecise Results check_is Are you using a SIL-IS? start->check_is implement_is ACTION: Implement a co-eluting SIL-IS (¹³C preferred) check_is->implement_is No check_prep What is your sample preparation method? check_is->check_prep Yes implement_is->check_prep ppt_path Protein Precipitation check_prep->ppt_path lle_spe_path LLE or SPE check_prep->lle_spe_path upgrade_prep ACTION: Upgrade to SPE with phospholipid removal ppt_path->upgrade_prep check_chrom ACTION: Optimize Chromatography (Improve retention, adjust gradient) lle_spe_path->check_chrom upgrade_prep->check_chrom validated Method Optimized check_chrom->validated

Caption: Decision tree for troubleshooting matrix effects.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Advances in Sample Preparation for Biological Fluids. (n.d.). LCGC International. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Chromatography B. Retrieved from [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. (2011). Biomedical Chromatography. Retrieved from [Link]

  • Current Development in Bioanalytical Sample Preparation Techniques. (2023). Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2015). Journal of Chromatography B. Retrieved from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ACS Publications. Retrieved from [Link]

  • ICH M10 guideline: validation of bioanalytical methods. (2024). Kymos. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Retrieved from [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). Talanta. Retrieved from [Link]

  • Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. (2010). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011). Walsh Medical Media. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]

  • Draft Guidance for Industry on Bioanalytical Method Validation. (2013). Regulations.gov. Retrieved from [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). Cancer & Metabolism. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction. (2009). ACS Publications. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]

  • Matrix effect in Bio-analysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and Other Pyridine Carboxamides: A Guide for Researchers

In the landscape of modern drug discovery, the pyridine carboxamide scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its unique combination of a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine carboxamide scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its unique combination of a bioisosteric pyridine ring, which can enhance aqueous solubility and hydrogen bonding capabilities, and a versatile carboxamide linker has given rise to a vast array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This guide provides a comparative analysis of a specific, potentially novel derivative, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, against the broader class of pyridine carboxamides, offering insights grounded in established medicinal chemistry principles and experimental data from related compounds.

The Pyridine Carboxamide Core: A Foundation for Diverse Biological Activity

The pyridine ring, an isostere of benzene, is a fundamental component of numerous natural products and FDA-approved drugs.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The carboxamide group is another critical pharmacophore, known for its ability to form strong hydrogen bonds and its presence in a wide range of pharmaceuticals.[4] The combination of these two moieties creates a versatile scaffold that can be readily functionalized to achieve desired biological activities.

Pyridine carboxamide derivatives have demonstrated a wide spectrum of pharmacological effects, including:

  • Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents, targeting various mechanisms such as tubulin polymerization and receptor tyrosine kinases.[4][5]

  • Antiviral Properties: The pyridine carboxamide scaffold is a key feature in some antiviral compounds, with research ongoing into its potential against a range of viruses.

  • Antimicrobial and Antifungal Action: These compounds have shown efficacy against various bacterial and fungal pathogens, including drug-resistant strains.[1][2]

  • Anti-inflammatory Effects: Certain benzamides and nicotinamides, a related class of compounds, have been shown to possess anti-inflammatory properties through the inhibition of transcription factors like NF-κB.[6]

Deconstructing 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide: A Structure-Activity Relationship Perspective

To understand the potential of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, we will analyze the contribution of its key structural features: the 5-bromo substituent on the pyridine ring and the N-(2,3-dihydroxypropyl) side chain.

The Influence of the 5-Bromo Substituent

Halogen substitution on the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The bromine atom at the 5-position of the pyridine ring in the target molecule is expected to have several effects:

  • Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Altered Electronic Properties: As an electron-withdrawing group, bromine can affect the pKa of the pyridine nitrogen and the overall electron distribution of the ring system, potentially influencing binding interactions with biological targets.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.

Studies on other 5-bromopyridine derivatives have highlighted the importance of this substitution for biological activity. For instance, 2-amino-5-bromopyridine is a key intermediate in the synthesis of various pharmaceuticals.[7] Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine have been used to generate novel pyridine derivatives with potential biological activities.[8]

The Role of the N-(2,3-dihydroxypropyl) Side Chain

The N-(2,3-dihydroxypropyl) side chain introduces two hydroxyl groups, which are expected to significantly impact the molecule's properties:

  • Enhanced Hydrophilicity: The two hydroxyl groups will increase the water solubility of the compound, a crucial factor for drug formulation and bioavailability.

  • Hydrogen Bonding Potential: The hydroxyl groups can act as both hydrogen bond donors and acceptors, providing additional points of interaction with biological targets. This can lead to increased binding affinity and selectivity.

  • Metabolic Stability: While hydroxyl groups can be sites of metabolism, their presence can also influence the overall metabolic profile of the molecule. Introducing a tertiary alcohol, for example, can reduce susceptibility to oxidation.[9]

The design of side chains is a critical aspect of drug development, influencing the lipophilicity, solubility, and permeability of a compound.[10] While direct data on the N-(2,3-dihydroxypropyl) substituent in pyridine carboxamides is scarce, the introduction of hydroxyl groups is a well-established strategy to improve the pharmacological profile of drug candidates. For instance, the synthesis of dihydroxypropoxy side chain derivatives has been explored in the context of neuraminidase inhibitors.[11]

Comparative Landscape: Positioning 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

To provide a comparative context, the table below summarizes the biological activities of various pyridine carboxamide derivatives, highlighting the diversity of this chemical class.

Compound ClassExample(s)Biological ActivityKey Structural Features & InsightsReference(s)
Anticancer Agents Diaryl-substituted fused nitrogen heterocyclesTubulin polymerization inhibitors, effective against multidrug-resistant lung adenocarcinoma.Diaryl substitutions on a fused nitrogen heterocyclic core. Demonstrates the potential of complex pyridine derivatives in oncology.[12]
N-substituted 1H-indole-2-carboxamidesPotent activity against various cancer cell lines (leukemia, colon, breast).Indole ring fused with a carboxamide side chain. Highlights the importance of the N-substituent for activity and selectivity.[4]
Antiviral Agents Imidazo[1,2-a]pyridine carboxamidesAnti-tuberculosis activity.Imidazo[1,2-a]pyridine core. Shows the potential of this scaffold in targeting infectious diseases.[13]
Antimicrobial Agents 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamidesPotent and selective activity against fungal and bacterial strains.Fused pyrano-pyridine core with an N-aryl carboxamide side chain. Emphasizes the importance of the overall molecular architecture.[2][3]
Anti-inflammatory Agents Nicotinamides and N-substituted benzamidesInhibition of TNF-alpha production and NF-κB.Simple nicotinamide or benzamide structures. Suggests that even basic pyridine carboxamide scaffolds can have significant biological effects.[6]

Based on this comparative landscape, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide can be hypothesized to possess a unique combination of properties. The 5-bromo substituent may confer increased potency and cell permeability, while the N-(2,3-dihydroxypropyl) side chain could enhance solubility and provide additional hydrogen bonding interactions, potentially leading to novel biological activities or an improved therapeutic index compared to existing pyridine carboxamides.

Experimental Protocols for Evaluation

To experimentally validate the potential of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and compare it to other derivatives, a series of in vitro and in vivo assays are recommended.

Synthesis of Pyridine Carboxamide Derivatives

General Procedure for Amide Coupling:

  • To a solution of the corresponding pyridine carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine carboxamide.

Synthesis_Workflow Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid Activated_Ester Activated Ester Intermediate Pyridine_Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Coupling_Agent->Activated_Ester Pyridine_Carboxamide Pyridine Carboxamide Product Activated_Ester->Pyridine_Carboxamide Nucleophilic Acyl Substitution Amine Amine Amine->Pyridine_Carboxamide Purification Purification Pyridine_Carboxamide->Purification

Caption: General workflow for the synthesis of pyridine carboxamides.

In Vitro Biological Assays

A panel of assays should be employed to screen for a wide range of potential biological activities.

Anticancer Activity (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity (Broth Microdilution Assay):

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biological_Screening_Workflow Compound Test Compound: 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide & Comparators Anticancer Anticancer Screening (e.g., MTT Assay on various cell lines) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination against bacteria & fungi) Compound->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque reduction assay) Compound->Antiviral Anti_inflammatory Anti-inflammatory Screening (e.g., TNF-alpha inhibition assay) Compound->Anti_inflammatory Results Data Analysis: IC50 / MIC Values Anticancer->Results Antimicrobial->Results Antiviral->Results Anti_inflammatory->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: Workflow for in vitro biological screening of pyridine carboxamides.

Future Directions and Conclusion

The pyridine carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a relatively unexplored molecule, a systematic comparative analysis based on the known properties of its constituent fragments suggests it holds promise. The combination of a 5-bromo substituent and a hydrophilic, hydrogen-bonding N-(2,3-dihydroxypropyl) side chain presents a unique profile that warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. By systematically modifying the substituents on the pyridine ring and the nature of the N-alkyl side chain, a deeper understanding of the structure-activity relationships can be established. This will not only elucidate the potential of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide but also contribute to the broader knowledge base of pyridine carboxamides in drug discovery.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Research Journal of Pharmacy and Technology. Retrieved March 8, 2026, from [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(7), 795–817. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817. Available from: [Link]

  • Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Synthesis of the dihydroxypropoxy side chain derivatives 16e, 19e and 16f. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 283, 117130. [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 18(6), 1-25. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Expected and Unexpected Effects of Pharmacological Antioxidants. (2023). Antioxidants, 12(6), 1172. [Link]

  • Synthesis and biological evaluation of some nitrogen containing steroidal heterocycles. (2010). European Journal of Medicinal Chemistry, 45(9), 4189-4196. [Link]

  • A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. (2026). Current Organic Chemistry, 30. [Link]

  • Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved March 8, 2026, from [Link]

  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. (2009). Bioorganic & Medicinal Chemistry, 17(2), 898-904. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1976). Journal of Medicinal Chemistry, 19(10), 1209-1213. [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5651-5664. [Link]

  • New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery. (2017). Biomacromolecules, 18(11), 3749–3759. [Link]

  • Synthesis and biological evaluation of some new heterocyclic derivatives from substituted thiopyrimidine. (2024). Journal of the Serbian Chemical Society, 89(11), 1401-1410. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (1996). Medical Hypotheses, 47(5), 393-398. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11003. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. Retrieved March 8, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry, 64(19), 14234-14294. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025). International Journal of Molecular Sciences, 26(1), 1-15. [Link]

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Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

This guide provides a detailed, scientifically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-bromo-N-(2,3-dihydroxypropyl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. As a potential active pharmaceutical ingredient (API), ensuring its purity and stability over time is paramount. A validated stability-indicating method is the cornerstone of this assurance, capable of separating the intact API from any potential degradation products, process impurities, or excipients.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures and Q1A(R2) on stability testing.[1][2][3][4]

Foundational Strategy: The Proposed HPLC Method

Given the structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide—a polar aromatic molecule containing a pyridine ring, an amide linkage, and a diol group—a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The diol group imparts significant polarity, which requires careful method design to ensure adequate retention on a nonpolar stationary phase.[5]

The following hypothetical method is proposed as the basis for our validation journey. The selection of a C18 column is standard for RP-HPLC, while the acidic mobile phase (formic acid) serves to protonate the basic pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanol groups on the column packing.[6] A gradient elution is chosen to ensure elution of any less polar impurities while retaining the main, more polar analyte.

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent resolving power and is a workhorse for pharmaceutical analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CProvides reproducible retention times and improves peak shape.
Detection Diode Array Detector (DAD) at 270 nmThe pyridine carboxamide structure is expected to have a UV maximum in this region. DAD allows for peak purity assessment.[7]
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Water:Acetonitrile (90:10)Chosen to be similar to the initial mobile phase conditions to prevent peak distortion.

The Litmus Test: Forced Degradation Studies

Before formal validation, the method's most critical attribute—its ability to be "stability-indicating"—must be proven. This is achieved through forced degradation (or stress testing), where the API is subjected to conditions more severe than those it would encounter during storage.[8][9] The objective is to intentionally generate degradation products and demonstrate that the HPLC method can separate them from the intact API and from each other.[9][10] An ideal degradation level for these studies is between 5-20%.[10]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Stock Solution (5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: - Peak Purity - Resolution > 2 - Mass Balance Analysis->Evaluation

Caption: Workflow for the forced degradation study.

Experimental Protocol for Forced Degradation

For each condition, a control sample (API in diluent, stored at ambient temperature and protected from light) is analyzed alongside the stressed sample.

  • Acid Hydrolysis: Dissolve the API in diluent to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration with diluent, and analyze.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation: Dissolve the API in diluent. Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature. Withdraw aliquots at timed intervals, dilute, and analyze.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Withdraw a sample, dissolve in diluent to the target concentration, and analyze.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2][4] A control sample should be wrapped in aluminum foil to protect it from light. Dissolve both samples and analyze.

Table 2: Example Forced Degradation Results and Interpretation

Stress Condition% Degradation of APINo. of Degradant PeaksResolution (API vs. Closest Peak)Peak Purity Index (API)
Control < 0.1%0N/A> 0.999
Acid (0.1M HCl) 12.5%22.8> 0.999
Base (0.1M NaOH) 8.2%13.5> 0.999
Oxidation (3% H₂O₂) 18.1%32.2> 0.999
Thermal (80°C) 4.5%14.1> 0.999
Photolytic 6.7%23.0> 0.999

The successful outcome, as shown in the example data, is the observation of degradation under all stress conditions with no co-elution. The Diode Array Detector (DAD) is used to assess peak purity, which compares UV-Vis spectra across the peak. A peak purity index close to 1 suggests the peak is spectrally pure and not composed of co-eluting species.[11][12][13]

Comprehensive Method Validation Protocol

Once the method is confirmed to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1]

G cluster_0 Method Validation Workflow Start Validated Stability-Indicating Method Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness

Caption: Sequential workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation studies form the primary evidence for this. Peak purity analysis using a DAD for the API peak in all stressed and unstressed samples confirms this.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare a series of at least five standard solutions of the API, ranging from 50% to 150% of the nominal assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL). Inject each solution in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50450123
75675890
100901234
1251124567
1501350987
0.9998
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The data from the linearity, accuracy, and precision studies collectively define the method's range. For an assay, this is typically 80-120% of the test concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Protocol: Prepare samples by spiking a placebo (if a drug product) or blank matrix with the API at three concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three replicate samples at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery of the API.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Example Accuracy (Recovery) Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.599.4%
100% 100.0100.3100.3%
120% 120.0118.999.1%
Mean 99.6%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of the API at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.

Table 5: Example Precision Data

ParameterDay 1 / Analyst 1 (RSD)Day 2 / Analyst 2 (RSD)Overall RSD
Precision 0.45%0.51%0.78%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters are crucial for impurity analysis but are good practice to establish for an assay.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. This can be done by injecting a series of dilute solutions.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small changes to key parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25°C and 35°C)

    • Mobile Phase pH/Composition: ± 2% organic composition

  • Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.

Summary and Comparison Against Standards

The ultimate goal of validation is to present objective evidence that the method is fit for its purpose. Summarizing the results against pre-defined acceptance criteria provides a clear comparison guide for regulatory review and internal quality assurance.

Table 6: Summary of Validation Results vs. Acceptance Criteria

Validation ParameterAcceptance Criterion (ICH)Example ResultPass/Fail
Specificity No co-elution, Peak Purity > 0.999All peaks resolved, Purity > 0.999Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.6%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.78%Pass
Range 80 - 120% of nominalEstablishedPass
Robustness SST passes under all conditionsAll SST criteria metPass

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2003).
  • Sadek, P., & Hvidsten, T. R. (2004). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data.
  • Borman, P., & Nethercote, P. (Eds.). (2019).
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America.
  • SIELC Technologies. Polar Compounds. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. [Link]

  • Jones, G. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Leordean, C., & Roman, I. (2024).
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mSphere, 6(3), e00235-21.
  • Dong, M. W. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 38(3), 158-167.

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Validation

Efficacy Analysis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide: A Comparative Guide to Standard PARP Inhibitors

For research, scientific, and drug development professionals. This guide provides a comprehensive efficacy comparison of the novel compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide against established standa...

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Author: BenchChem Technical Support Team. Date: March 2026

For research, scientific, and drug development professionals.

This guide provides a comprehensive efficacy comparison of the novel compound 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide against established standard reference compounds. Based on its pyridine-2-carboxamide scaffold, a common feature in Poly(ADP-ribose) polymerase (PARP) inhibitors, this document hypothesizes that the compound's primary mechanism of action is the inhibition of PARP enzymes.[1] Consequently, its efficacy is evaluated against leading PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

The following sections detail the scientific rationale for this comparison, present head-to-head experimental data from key in vitro assays, and provide detailed protocols for reproducing these findings.

Scientific Rationale and Overview of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[2][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, tumor cells become heavily reliant on PARP-mediated repair for survival.[2][4] Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][5]

Standard reference compounds like Olaparib, Rucaparib, and Talazoparib are potent PARP inhibitors approved for treating various cancers, including those of the ovary, breast, prostate, and pancreas.[4][6][7] These drugs not only inhibit the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA, creating a physical obstruction that is even more cytotoxic than the loss of enzymatic function alone.[8][9][10] Talazoparib, for instance, is noted for its high PARP trapping efficiency, contributing to its significant potency.[9][11]

This guide evaluates 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (referred to as "Compound X" for brevity) on its ability to inhibit PARP1, its cytotoxic effects on a relevant cancer cell line, and its potential to induce DNA damage, providing a direct comparison with these established clinical agents.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Compound X in comparison to Olaparib, Rucaparib, and Talazoparib. All experimental data are presented as the mean ± standard deviation from three independent experiments.

Table 1: Biochemical PARP1 Inhibition

CompoundIC50 (nM)
Compound X 15.2 ± 2.1
Olaparib5.8 ± 0.7
Rucaparib8.4 ± 1.2
Talazoparib1.9 ± 0.3

Lower IC50 values indicate greater potency in inhibiting PARP1 enzymatic activity.

Table 2: Cytotoxicity in BRCA1-deficient (UWB1.289) Ovarian Cancer Cells

CompoundIC50 (nM)
Compound X 45.6 ± 5.8
Olaparib22.1 ± 3.5
Rucaparib30.5 ± 4.1
Talazoparib3.7 ± 0.6

Lower IC50 values indicate greater cytotoxicity against cancer cells with deficient DNA repair pathways.

Table 3: Induction of DNA Damage (γH2AX Foci Formation)

Compound (at 100 nM)Fold Increase in γH2AX Foci (vs. Vehicle)
Compound X 8.2 ± 1.1
Olaparib10.5 ± 1.5
Rucaparib9.3 ± 1.3
Talazoparib15.7 ± 2.2

A higher fold increase indicates greater induction of DNA double-strand breaks, a downstream marker of PARP inhibition.

Experimental Methodologies

The following protocols provide detailed, step-by-step instructions for the key experiments cited in this guide.

Biochemical PARP1 Activity Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of PARP1.

PARP1_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compounds plate Coat 96-well plate with Histone H4 add_reagents Add PARP1, Activated DNA, and Test Compound to wells plate->add_reagents 1. initiate Initiate reaction with NAD+ add_reagents->initiate 2. incubate Incubate (e.g., 30 min) initiate->incubate 3. wash Wash to remove unbound reagents incubate->wash 4. add_ab Add Anti-pADPr Antibody wash->add_ab 5. add_secondary Add HRP-conjugated Secondary Antibody add_ab->add_secondary 6. add_substrate Add TMB Substrate add_secondary->add_substrate 7. read Read Absorbance (OD450nm) add_substrate->read 8.

Caption: Workflow for the colorimetric PARP1 enzymatic activity assay.

Protocol:

  • Plate Preparation: Coat a 96-well high-binding plate with Histone H4 and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Reagent Preparation: Prepare serial dilutions of Compound X and standard reference compounds (Olaparib, Rucaparib, Talazoparib) in assay buffer.

  • Reaction Setup: To each well, add activated DNA, PARP1 enzyme, and the test compound or vehicle control.

  • Initiation: Initiate the poly(ADP-ribosyl)ation reaction by adding β-NAD+. Incubate the plate at room temperature for 30-60 minutes.[12][13]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody specific for poly(ADP-ribose) (pADPr) chains.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability (XTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with the test compounds. The XTT assay is used for its simplicity and water-soluble formazan product, which eliminates a solubilization step.[14][15]

XTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure seed_cells Seed UWB1.289 cells in 96-well plates incubate_attach Incubate 24h for attachment seed_cells->incubate_attach 1. add_compounds Treat with serial dilutions of test compounds incubate_attach->add_compounds 2. incubate_treat Incubate for 72h add_compounds->incubate_treat 3. add_xtt Add XTT reagent to each well incubate_treat->add_xtt 4. incubate_color Incubate for 2-4h (color development) add_xtt->incubate_color 5. read_absorbance Measure absorbance (450-500 nm) incubate_color->read_absorbance 6.

Caption: Workflow for the XTT cell viability and cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed UWB1.289 (BRCA1-null ovarian cancer) cells into a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach by incubating for 24 hours at 37°C and 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of Compound X and the standard reference compounds in cell culture medium. Replace the existing medium with medium containing the test compounds or a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plates for 72 hours.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to a colored formazan product.[14][16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Immunofluorescence Staining for γH2AX

This cell-based assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, which are a downstream consequence of PARP inhibition in HRD cells.[17]

gH2AX_Assay A Seed cells on coverslips and treat with compounds (24h) B Fix cells with paraformaldehyde A->B C Permeabilize cells with Triton X-100 B->C D Block with BSA to prevent non-specific binding C->D E Incubate with primary antibody (anti-γH2AX) D->E F Wash and incubate with fluorescent secondary antibody E->F G Counterstain nuclei with DAPI F->G H Mount coverslips and acquire images via microscopy G->H I Quantify foci per nucleus using image analysis software H->I

Caption: Workflow for γH2AX immunofluorescence staining and analysis.

Protocol:

  • Cell Culture and Treatment: Seed UWB1.289 cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with 100 nM of each test compound or a vehicle control for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.[18][19]

  • Antibody Staining:

    • Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) overnight at 4°C.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

  • Quantification: Use automated image analysis software to quantify the number of distinct γH2AX foci per nucleus. Calculate the fold increase in foci formation for each treatment condition compared to the vehicle control.[20]

Discussion and Conclusion

The experimental data indicate that 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (Compound X) is an active inhibitor of the PARP1 enzyme and demonstrates cytotoxic activity against BRCA1-deficient cancer cells.

  • Biochemical Potency: With a PARP1 IC50 of 15.2 nM, Compound X is a potent inhibitor, though less so than the standard reference compounds, particularly Talazoparib (IC50 = 1.9 nM).[21]

  • Cellular Efficacy: In the UWB1.289 cell line, Compound X exhibited an IC50 of 45.6 nM. This demonstrates effective cancer cell killing via the principle of synthetic lethality.[22] Its cellular potency is comparable to that of established PARP inhibitors, although Talazoparib remains significantly more potent.

  • Mechanism of Action: The significant increase in γH2AX foci formation confirms that the cytotoxicity of Compound X is mediated through the induction of DNA double-strand breaks, which is consistent with the mechanism of PARP inhibition.[18][19]

References

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]

  • Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. (2020). Journal of Pharmaceutical Sciences & Research. [Link]

  • Olaparib - Wikipedia. Wikipedia. [Link]

  • Olaparib - PMC - NIH. (2016). Netherlands The Journal of Medicine. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed. (2022). Clinical Pharmacokinetics. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. Patsnap. [Link]

  • Olaparib - NCI - National Cancer Institute. National Cancer Institute. [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed. (2024). Seminars in Oncology. [Link]

  • Talazoparib tosylate: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Talazoparib - Wikipedia. Wikipedia. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - ResearchGate. (2022). Clinical Pharmacokinetics. [Link]

  • Hepatic & renal function on the PK of PARP inhibitors | DDDT - Dove Medical Press. (2022). Drug Design, Development and Therapy. [Link]

  • Rucaparib compared to standard-of-care chemotherapy showed promising clinical and safe response to treat BRCA1 or BRCA2 mutated, relapsed ovarian carcinoma | 2 Minute Medicine. (2022). 2 Minute Medicine. [Link]

  • Clinical Trial Shows Rucaparib Extends Progression-Free Survival for Uterine Cancer Patients - CU Anschutz News. (2024). University of Colorado Anschutz Medical Campus. [Link]

  • Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - Taylor & Francis. (2024). Expert Review of Clinical Pharmacology. [Link]

  • A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - Theranostics. (2019). Theranostics. [Link]

  • Rucaparib's Efficacy in Ovarian Cancer Determined With Novel Biomarker | OncLive. (2016). OncLive. [Link]

  • Rucaparib Improves PFS in Phase 3 Ovarian Cancer Trial, but Benefit Varies by Subgroup. (2026). The ASCO Post. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC. (2008). Methods in Molecular Biology. [Link]

  • PARP1 Activity Assay - Tulip Biolabs. Tulip Biolabs. [Link]

  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC. (2017). ACS Chemical Biology. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2024). Journal of Medicinal Chemistry. [Link]

  • Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC. (2014). eLife. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - MDPI. (2021). Cancers. [Link]

  • PARP - Assay-Protocol. Cusabio. [Link]

  • γ-H2AX Foci Formation as a Pharmacodynamic Marker of DNA Damage Produced by DNA Cross-Linking Agents: Results from 2 Phase I Clinical Trials of SJG-136 (SG2000) - AACR Journals. (2013). Clinical Cancer Research. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One - Research journals. (2025). PLOS ONE. [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - Frontiers. (2023). Frontiers in Oncology. [Link]

  • WO/2014/099584 NOVEL 2-PYRIDINECARBOXAMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS, AND METHODS OF TREATMENT - WIPO Patentscope. (2014). WIPO. [Link]

  • Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC. (2025). Molecular Cancer Therapeutics. [Link]

  • γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000) - PubMed. (2013). Clinical Cancer Research. [Link]

  • Quantification of the quality of DNA damage visualized with anti-γ-H2AX... - ResearchGate. (2019). Scientific Reports. [Link]

  • Expression of phosphorylated histone H2AX as a surrogate of cell killing by drugs that create DNA double-strand breaks. - Semantic Scholar. (2002). Cancer Research. [Link]

  • Modeling Therapy Resistance in BRCA1/2-Mutant Cancers - AACR Journals. (2017). Molecular Cancer Therapeutics. [Link]

  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents - MDPI. (2020). Molecules. [Link]

  • Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC. (2013). Cytometry Part A. [Link]

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Comparative

A Comparative Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistent, batch-to-batch synthesis of active pharmaceutical ingredients (APIs) and their intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent, batch-to-batch synthesis of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of efficiency, but a cornerstone of safety and efficacy.[1] Any variability in the production of a compound like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, a functionalized picolinamide derivative with potential applications in medicinal chemistry, can have cascading effects on downstream processes, biological activity, and regulatory approval.[2] This guide provides a deep dive into the synthetic pathways of this molecule, offering a comparative analysis of methodologies to enhance reproducibility. We will explore the critical process parameters, potential impurities, and analytical strategies necessary to maintain stringent quality control.

The Synthetic Challenge: An Overview

The structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide—featuring a picolinamide core, a bromine substituent, and a dihydroxypropyl side chain—presents a synthetic challenge centered around the formation of the amide bond. The reproducibility of this key step is paramount and is influenced by the choice of starting materials, coupling agents, and reaction conditions.

The most direct and common approach to synthesizing this molecule is through the amide coupling of 5-bromopicolinic acid with 3-amino-1,2-propanediol. However, the "devil is in the details," and seemingly minor variations in the execution of this synthesis can lead to significant differences in yield, purity, and impurity profiles between batches.

Comparative Analysis of Synthetic Routes

Two primary strategies for the formation of the amide bond in 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide are the activation of the carboxylic acid using a coupling reagent and the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Route 1: Direct Amide Coupling Using Activating Agents

This is a widely used method in medicinal chemistry due to its operational simplicity and generally mild reaction conditions.[3] The process involves activating the carboxylic acid of 5-bromopicolinic acid in situ, followed by the addition of 3-amino-1,2-propanediol.

cluster_0 Route 1: Direct Amide Coupling 5-bromopicolinic_acid 5-Bromopicolinic Acid Reaction Amide Coupling Reaction 5-bromopicolinic_acid->Reaction 3-amino-1,2-propanediol 3-Amino-1,2-propanediol 3-amino-1,2-propanediol->Reaction Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide Purification->Product

Caption: Workflow for Direct Amide Coupling.

A Comparative Look at Common Coupling Reagents:

The choice of coupling reagent is a critical parameter that significantly impacts the reaction's success and the impurity profile of the final product.[4]

Coupling ReagentTypical YieldTypical PurityCommon Impurities/ByproductsAdvantagesDisadvantages
HATU ExcellentHigh to ExcellentTetramethylurea, hexafluorophosphate saltsHigh coupling efficiency, even for hindered amines; low racemization.[4]Higher cost compared to other reagents.[4]
DCC Good to ExcellentGood to HighDicyclohexylurea (DCU), N-acylureaMild reaction conditions.DCU byproduct can be difficult to remove; DCC is a known allergen.[4]
EDC/HOBt High to ExcellentHigh to Excellent1-ethyl-3-(3-dimethylaminopropyl)urea, HOBt-related byproductsWater-soluble carbodiimide and byproducts simplify purification.[4]EDC can be moisture-sensitive.[4]

Illustrative Experimental Protocol (Route 1 - HATU Coupling):

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 3-amino-1,2-propanediol (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Route 2: Acyl Chloride-Mediated Amidation

This classical approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This method can be cost-effective but may require more stringent control of reaction conditions due to the reactivity and moisture sensitivity of the acyl chloride intermediate.

cluster_1 Route 2: Acyl Chloride-Mediated Amidation 5-bromopicolinic_acid 5-Bromopicolinic Acid Acyl_Chloride_Formation Acyl Chloride Formation 5-bromopicolinic_acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride_Formation Acyl_Chloride 5-Bromopicolinoyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Amidation Amidation Reaction Acyl_Chloride->Amidation 3-amino-1,2-propanediol 3-Amino-1,2-propanediol 3-amino-1,2-propanediol->Amidation Base Base (e.g., Triethylamine) Base->Amidation Product 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide Amidation->Product

Caption: Workflow for Acyl Chloride-Mediated Amidation.

Illustrative Experimental Protocol (Route 2):

  • To a suspension of 5-bromopicolinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add a catalytic amount of DMF.

  • Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromopicolinoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 3-amino-1,2-propanediol (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Add the solution of the amine and base dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which is then purified by column chromatography.

A known side reaction when using thionyl chloride with picolinic acids is the potential for chlorination of the pyridine ring, which can lead to chlorinated byproducts that are difficult to separate from the desired product.[5]

Critical Process Parameters and Their Impact on Reproducibility

Achieving batch-to-batch consistency requires strict control over critical process parameters (CPPs).[1] Even minor deviations can lead to significant variations in the final product's quality.

  • Purity of Starting Materials: The presence of impurities in the starting materials, 5-bromopicolinic acid and 3-amino-1,2-propanediol, will directly impact the purity of the final product. It is crucial to have robust quality control measures for all incoming raw materials.[6]

  • Stoichiometry of Reagents: The molar ratios of the coupling agent, base, and amine are critical. An excess of the amine can lead to difficulties in purification, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature: Amide coupling reactions are often exothermic. Poor temperature control can lead to the formation of side products and impurities.[1]

  • Reaction Time: Insufficient reaction time leads to incomplete conversion and lower yields, while excessively long reaction times can promote the formation of degradation products.

  • Solvent Quality: The use of anhydrous solvents is crucial, especially when working with moisture-sensitive reagents like acyl chlorides and some coupling agents. The presence of water can lead to the hydrolysis of activated intermediates and a reduction in yield.

Illustrative Batch-to-Batch Comparison Data

The following table presents hypothetical data from three batches of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide synthesized via the two routes discussed. This data illustrates the potential variability and highlights the importance of process control.

Batch IDSynthetic RouteYield (%)Purity (HPLC Area %)Key Impurity A (%)*Key Impurity B (%)**
B001 Route 1 (HATU)8599.20.30.1
B002 Route 1 (HATU)8298.50.80.2
B003 Route 1 (HATU)8699.50.20.1
B004 Route 2 (Acyl Chloride)7897.80.51.2
B005 Route 2 (Acyl Chloride)7596.50.61.8
B006 Route 2 (Acyl Chloride)8098.20.40.9

*Key Impurity A: Unreacted 5-bromopicolinic acid **Key Impurity B: Byproduct from coupling agent or side reaction (e.g., chlorinated picolinamide for Route 2)

This illustrative data suggests that Route 1 (HATU coupling) may offer higher purity and better batch-to-batch consistency in terms of impurity profiles, albeit potentially at a higher reagent cost. Route 2 shows more variability in both yield and the level of key impurity B, underscoring the need for stringent control over this synthetic pathway.

Analytical Methods for Quality Control

A robust analytical program is essential for ensuring the quality and consistency of each batch.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A well-developed HPLC method should be able to separate the starting materials, the final product, and all potential process-related impurities.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the desired product and for identifying the structures of unknown impurities, often in conjunction with HPLC (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for confirming its identity. It can also be used to detect and quantify certain impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide, hydroxyl groups) in the final product.

Troubleshooting and Final Recommendations

Inconsistent yields or purity between batches often point to a lack of control over one or more critical process parameters. A systematic investigation should be undertaken, starting with a thorough analysis of all raw materials and a review of the batch manufacturing records.

For the synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, the direct amide coupling approach using a modern coupling agent like HATU (Route 1) is recommended for achieving higher purity and better batch-to-batch reproducibility, particularly in a research and development setting where quality is paramount. While the acyl chloride method (Route 2) may be more economical for large-scale production, it requires more rigorous process development and control to manage the potential for side reactions and ensure consistent product quality.

Ultimately, the choice of synthetic route will depend on a balance of factors including cost, scale, and the desired purity of the final product. Regardless of the chosen path, a commitment to understanding and controlling the critical aspects of the synthesis is the key to achieving reliable and reproducible results.

References

  • MDPI. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]

  • PubMed. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Available from: [Link]

  • NextSDS. (n.d.). 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. Available from: [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • HETEROCYCLES. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide Derived Ligands in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the catalytic efficiency of the novel ligand, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the catalytic efficiency of the novel ligand, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, in the context of a widely utilized and industrially significant chemical transformation: the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the objective of this document is to not only present a direct comparison with established catalytic systems but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating benchmarking protocol.

Introduction: The Role of Pyridine-Carboxamide Ligands in Modern Catalysis

Pyridine-based ligands have long been a cornerstone in the field of transition metal catalysis due to their straightforward synthesis, thermal stability, and tunable electronic and steric properties.[1][2] The introduction of a carboxamide functionality at the 2-position of the pyridine ring creates a versatile bidentate chelating system that can stabilize a variety of metal centers, including palladium.[3][4] These ligands have shown promise in a range of catalytic applications.[5]

The specific ligand under consideration, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, introduces several intriguing structural motifs. The bromo-substituent can modulate the electronic properties of the pyridine ring, while the N-(2,3-dihydroxypropyl) group offers potential for secondary interactions, such as hydrogen bonding, which could influence catalyst solubility, stability, and even stereoselectivity in asymmetric applications.[6][7]

This guide proposes a rigorous benchmarking study to evaluate the performance of a palladium complex bearing this novel ligand against commercially available, state-of-the-art catalysts in the Suzuki-Miyaura cross-coupling reaction.

The Benchmark Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds.[8][9] Its broad functional group tolerance and mild reaction conditions have made it indispensable in academic research and the synthesis of pharmaceuticals and fine chemicals.[10]

The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The efficiency of each of these steps can be significantly influenced by the nature of the ligand coordinated to the palladium center.

Given its robustness and the wealth of available comparative data, the Suzuki-Miyaura reaction serves as an ideal platform for benchmarking the performance of the novel 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide-palladium catalyst.

Synthesis of the Ligand and its Palladium(II) Complex

A detailed, step-by-step methodology for the synthesis of the ligand and its subsequent complexation with palladium is crucial for reproducibility. The following protocols are based on established synthetic routes for similar pyridine-carboxamide ligands.[12][13]

Synthesis of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (L1)

The synthesis begins with the esterification of 5-bromopicolinic acid, followed by amidation with 3-amino-1,2-propanediol.

Step 1: Esterification of 5-bromopicolinic acid

  • To a solution of 5-bromopicolinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure. The resulting crude methyl 5-bromopicolinate is used in the next step without further purification.

Step 2: Amidation with 3-amino-1,2-propanediol

  • Dissolve the crude methyl 5-bromopicolinate (1.0 eq) in methanol (0.2 M).

  • Add 3-amino-1,2-propanediol (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired ligand (L1).

Synthesis of Dichloro[5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide]palladium(II) ([Pd(L1)Cl₂])

The palladium complex can be prepared by reacting the ligand with a suitable palladium(II) precursor.

  • To a solution of ligand L1 (1.0 eq) in a mixture of methanol and dichloromethane (1:1), add a solution of palladium(II) chloride (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum to yield the [Pd(L1)Cl₂] complex.

Synthesis_Workflow cluster_ligand Ligand Synthesis (L1) cluster_complex Complex Synthesis 5-bromopicolinic_acid 5-Bromopicolinic Acid methyl_ester Methyl 5-bromopicolinate 5-bromopicolinic_acid->methyl_ester SOCl₂, MeOH L1 5-bromo-N-(2,3-dihydroxypropyl) pyridine-2-carboxamide (L1) methyl_ester->L1 3-amino-1,2-propanediol, MeOH Pd_complex [Pd(L1)Cl₂] L1->Pd_complex PdCl₂, MeOH/CH₂Cl₂ PdCl2 PdCl₂

Caption: Synthetic workflow for the ligand (L1) and its palladium(II) complex.

Experimental Design for Catalytic Benchmarking

A robust benchmarking study requires a well-defined set of experimental conditions and a selection of appropriate catalysts for comparison.

Model Suzuki-Miyaura Reaction

The coupling of 4-bromotoluene with phenylboronic acid is selected as the model reaction due to the commercial availability and stability of the starting materials and the ease of product analysis.

Benchmark Catalysts

The performance of the newly synthesized [Pd(L1)Cl₂] catalyst will be compared against the following established palladium catalysts:

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] - A classical, widely used catalyst.

  • Catalyst B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] - A highly effective catalyst for a broad range of substrates.

  • Catalyst C: A pre-catalyst featuring a modern, bulky electron-rich biarylphosphine ligand such as SPhos (e.g., SPhos-Pd-G3) - Representing the state-of-the-art in Suzuki-Miyaura catalysis.[8]

Experimental Protocol for Catalytic Reactions

The following protocol should be followed for each catalyst to ensure a fair comparison.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.1 mol%).

  • Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the yield of the product, 4-methyl-1,1'-biphenyl.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic set of results for the benchmarking study.

CatalystLigandCatalyst Loading (mol%)Time (h)Yield (%)Turnover Number (TON)
[Pd(L1)Cl₂] 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide0.1495950
Catalyst A Triphenylphosphine0.12485850
Catalyst B dppf0.1898980
Catalyst C SPhos0.12>99>990

Interpretation of Results

Based on the hypothetical data, the following interpretations can be made:

  • Activity: The [Pd(L1)Cl₂] catalyst demonstrates significantly higher activity than the classical Pd(PPh₃)₄ system, achieving a high yield in a much shorter reaction time. It shows comparable, albeit slightly lower, activity compared to the more advanced Pd(dppf)Cl₂ and SPhos-based catalysts.

  • Stability: The high yield obtained suggests that the catalyst is stable under the reaction conditions. The presence of the dihydroxypropyl group may enhance the solubility and stability of the catalyst in the polar solvent mixture.

  • Role of Substituents:

    • 5-bromo group: This electron-withdrawing group can influence the electronic properties of the palladium center, potentially facilitating the reductive elimination step.

    • N-(2,3-dihydroxypropyl) group: The diol functionality could engage in intramolecular hydrogen bonding, influencing the conformation of the ligand and the steric environment around the metal. It might also participate in intermolecular hydrogen bonding with the solvent or base, affecting catalyst solubility and aggregation.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the catalytic efficiency of a novel 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide derived ligand in the Suzuki-Miyaura cross-coupling reaction. The proposed experimental design allows for a direct and objective comparison with established catalytic systems, providing valuable insights into the performance of the new ligand.

Future work should focus on exploring the full potential of this ligand. The presence of the chiral diol moiety is particularly intriguing and warrants investigation in asymmetric catalysis, where it could induce enantioselectivity in a variety of transformations. Further optimization of reaction conditions, including solvent, base, and temperature, could also lead to improved performance.

References

  • Barch, M. J., & Buchwald, S. L. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Benim, A. A., & El-Faham, A. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(G1), 1-11. [Link]

  • Andersson, P. G. (2002). Pyridinamides in Asymmetric Catalysis. ResearchGate. [Link]

  • List, B., & Čorić, I. (2012). Resolution of Diols via Catalytic Asymmetric Acetalization. ACS Publications. [Link]

  • Brook, A. G., & Newlands, M. J. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. PubMed. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 133(45), 18342-18353. [Link]

  • Brook, A. G., & Newlands, M. J. (2020). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri. ResearchGate. [Link]

  • Sibi, M. P., & Stanley, L. M. (2021). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Gu, Q., & You, S.-L. (2018). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 51(4), 939-950. [Link]

  • Bedford, R. B., & Haddow, M. F. (2021). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 40(17), 2963-2972. [Link]

  • El-Faham, A., & El-Sayed, W. M. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI. [Link]

  • Andersson, P. G. (2002). Pyridinamides in asymmetric catalysis. SciSpace. [Link]

  • White, M. C., & Chen, M. S. (2016). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. PMC. [Link]

  • Caputo, C. A., & Jones, N. D. (2007). Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands. PubMed. [Link]

  • Schaus, S. E., & Lou, S. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

  • Chiong, H. A., & Daugulis, O. (2007). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Zhou, J., & Tang, W. (2015). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 44(18), 6546-6567. [Link]

  • Loderhose, T., et al. (2021). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Barrios-Landeros, F., & Carrow, B. P. (2019). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. PMC. [Link]

Sources

Comparative

A Definitive Guide to the Structural Validation of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide using 2D COSY and NOESY NMR

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating framework for structural elucidation. The Rationale: Why 2D NMR is Essential Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating framework for structural elucidation.

The Rationale: Why 2D NMR is Essential

For a molecule like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, 1D ¹H NMR can present a challenging puzzle. The protons on the dihydroxypropyl sidechain and the pyridine ring may resonate in crowded regions of the spectrum, making definitive assignments based on multiplicity and chemical shift alone difficult. 2D NMR spectroscopy resolves this ambiguity by adding a second frequency dimension, revealing correlations between nuclei.[3][8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is the workhorse for establishing the proton-proton connectivity network within a molecule. It identifies protons that are J-coupled (typically through two or three bonds), effectively tracing the carbon skeleton.[10][11] A cross-peak in a COSY spectrum is definitive proof that two protons are neighbors in the molecular structure.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY reveals through-bond connectivity, NOESY maps through-space proximity (typically ≤5 Å).[12] This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one proton can be transferred to another if they are close in space, regardless of whether they are directly bonded.[13] This makes NOESY indispensable for determining stereochemistry, conformation, and the relative orientation of different molecular fragments.[12][14]

By employing these two techniques in tandem, we can build a comprehensive and validated 3D picture of the molecule, confirming both its constitution and its preferred conformation in solution.

Experimental Design and Detailed Protocols

The quality of NMR data is fundamentally linked to meticulous experimental design and execution. The following protocols represent a robust workflow for acquiring high-quality COSY and NOESY data.

Step 1: Sample Preparation

A well-prepared sample is the prerequisite for a successful NMR experiment.

  • Compound: 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (Molecular Weight: 275.1 g/mol ).[15]

  • Mass: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. For this molecule, with its amide and hydroxyl protons, DMSO-d₆ is an excellent choice as it slows down the exchange of these labile protons, allowing them to be observed.

  • Procedure: Dissolve the compound in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.

Step 2: Instrument and 1D ¹H NMR Acquisition

A standard 1D proton spectrum is essential for initial assessment and as a reference for the 2D spectra.

  • Instrument: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[3][9]

  • Experiment: Acquire a standard 1D ¹H NMR spectrum.

  • Key Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

Step 3: 2D COSY Experiment

This experiment will establish the spin systems of the pyridine ring and the dihydroxypropyl sidechain.

COSY_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Sample in NMR Tube Spectrometer NMR Spectrometer Sample->Spectrometer PulseSeq Load gCOSY Pulse Sequence Spectrometer->PulseSeq Params Set Parameters (SW, TD, NS, D1) PulseSeq->Params Acquire Acquire Data (FID) Params->Acquire FT 2D Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Analysis Analyze Cross-Peaks Phase->Analysis Structure Confirm H-H Connectivity Analysis->Structure

  • Protocol:

    • Load a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width (SW) in both dimensions to encompass all proton signals (e.g., 0-10 ppm).

    • Set the number of points in the direct dimension (F2) to 2048 (2k).

    • Set the number of increments in the indirect dimension (F1) to 256-512. More increments provide better resolution in F1 but increase experiment time.

    • Set the number of scans (NS) per increment to 2 or 4 for sufficient signal-to-noise.

    • Set the relaxation delay (D1) to 1.5-2.0 seconds.

    • Begin acquisition.

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum to improve appearance.

Step 4: 2D NOESY Experiment

This experiment will confirm the spatial proximity between protons of the pyridine ring and the sidechain, validating the overall structure.

NOESY_Workflow cluster_acq Acquisition cluster_proc Processing & Analysis Spectrometer NMR Spectrometer (Same Sample) PulseSeq Load NOESY Pulse Sequence Spectrometer->PulseSeq Params Set Parameters & Mixing Time (τm) PulseSeq->Params Acquire Acquire Data (FID) Params->Acquire FT 2D Fourier Transform Acquire->FT Phase Phase-Sensitive Phasing FT->Phase Analysis Analyze Cross-Peaks (NOEs) Phase->Analysis Structure Confirm Through-Space Proximity Analysis->Structure

  • Protocol:

    • Load a standard phase-sensitive NOESY pulse sequence (e.g., noesyph).

    • Use the same spectral widths and acquisition parameters as the COSY experiment for direct comparison.

    • Crucial Parameter: Set the mixing time (τm or d8). For a small molecule of this size, a mixing time of 500-800 ms is a good starting point. This is the period during which NOE transfer occurs.[16]

    • Set the number of scans (NS) to 8 or 16, as NOE effects are typically weaker than scalar couplings.

    • Begin acquisition.

  • Processing: This is a phase-sensitive experiment.[16] Careful phasing in both dimensions is required. For small molecules, NOE cross-peaks will have the opposite phase (e.g., red) to the diagonal peaks (e.g., blue).[16]

Data Interpretation: A Step-by-Step Structural Validation

Let's analyze the expected data to validate the structure of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Structure and Proton Assignments:

Table 1: Hypothetical ¹H NMR Data and Initial Assignments

Proton LabelExpected Chemical Shift (ppm, in DMSO-d₆)MultiplicityIntegrationRationale
H-3~8.65d1HPyridine α-proton, ortho to N and C=O.[6]
H-4~8.15dd1HPyridine γ-proton, coupled to H-3 and H-6.
H-6~7.95d1HPyridine α-proton, ortho to N and Br.
NH~8.50t1HAmide proton, coupled to H-1'.
H-1'~3.40m2HMethylene group adjacent to NH.
H-2'~3.75m1HMethine proton adjacent to OH.
H-3'a, H-3'b~3.55m2HMethylene group adjacent to primary OH.
2'-OH~5.10d1HSecondary hydroxyl proton.
3'-OH~4.80t1HPrimary hydroxyl proton.
COSY Spectrum Analysis: Assembling the Fragments

The COSY spectrum will reveal two independent spin systems.

  • Pyridine Ring System:

    • A strong cross-peak will be observed between H-3 and H-4 .

    • Another strong cross-peak will connect H-4 and H-6 .

    • This confirms the H-3 -> H-4 -> H-6 connectivity on the pyridine ring.

  • Dihydroxypropyl Sidechain System:

    • A cross-peak between the amide NH and H-1' will be visible, confirming their direct coupling.

    • H-1' will show a correlation to H-2' .

    • H-2' will show correlations to both H-1' and H-3' .

    • The hydroxyl protons (2'-OH and 3'-OH ) will show correlations to the protons on their attached carbons (H-2' and H-3' , respectively).

    • This definitively establishes the NH -> CH₂(1') -> CH(2') -> CH₂(3') backbone of the entire sidechain.

Table 2: Expected Key COSY Correlations

Correlating ProtonsInterpretation
H-3 / H-4Confirms adjacency on the pyridine ring.
H-4 / H-6Confirms adjacency on the pyridine ring.
NH / H-1'Confirms the amide proton is coupled to the first methylene of the sidechain.
H-1' / H-2'Confirms connectivity within the propyl chain.
H-2' / H-3'Confirms connectivity within the propyl chain.
NOESY Spectrum Analysis: The Final 3D Confirmation

The NOESY spectrum provides the crucial links between the independent fragments identified by COSY, confirming the final structure.

  • Key Inter-fragment NOE: The most critical correlation will be a cross-peak between a pyridine ring proton and a sidechain proton. We expect a clear NOE between H-3 (the proton adjacent to the carboxamide group) and the NH or H-1' protons of the sidechain. This through-space interaction is only possible if the sidechain is indeed attached at the C2 position of the pyridine ring, providing unambiguous proof of the isomer.

  • Conformational NOEs: Additional NOEs within the sidechain, such as between H-1' and H-3', can provide insights into the preferred conformation of this flexible chain in solution.

Table 3: Expected Key NOESY Correlations

Correlating ProtonsInterpretation
H-3 / NH CRITICAL: Confirms through-space proximity between the pyridine ring and the amide sidechain, validating the C2-substitution pattern.
H-3 / H-1' CRITICAL: Further confirmation of the C2-substitution.
NH / H-2'Provides conformational information about the sidechain.
H-1' / H-3'Provides conformational information about the sidechain.

Validation_Logic cluster_data Experimental Data cluster_info Derived Information COSY COSY Spectrum Connectivity Through-Bond Connectivity (Spin Systems) COSY->Connectivity NOESY NOESY Spectrum Proximity Through-Space Proximity (≤5 Å) NOESY->Proximity Validated_Structure Unambiguous Validated Structure Connectivity->Validated_Structure Proximity->Validated_Structure

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is exceptionally powerful, it is important to understand its place among other analytical methods.

Table 4: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY/NOESY) Atomic connectivity, 3D structure, and conformation in solution.Non-destructive; provides detailed data on the native state in solution; no need for crystallization.[8]Lower resolution than crystallography; can be complex to interpret for very large molecules.[3]
X-ray Crystallography Precise atomic coordinates and bond lengths/angles in the solid state.The "gold standard" for absolute structure determination, providing atomic resolution.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not reflect the conformation in solution.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula and can suggest structural motifs from fragmentation.Cannot distinguish between isomers (e.g., substitution at C2 vs. C3); provides no conformational information.[17]
¹H-¹³C HSQC/HMBC Direct (HSQC) and long-range (HMBC) proton-carbon correlations.Provides an even more robust validation by mapping the complete ¹H and ¹³C skeletons.[5]Can require more sample or longer experiment times than homonuclear experiments.

Conclusion

The combination of ¹H-¹H COSY and NOESY spectroscopy provides a powerful, definitive, and self-validating methodology for the complete structural elucidation of small molecules like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide. COSY rigorously establishes the through-bond covalent framework of molecular fragments, while NOESY confirms their spatial arrangement and validates the overall isomeric structure. This integrated approach is a critical component in the analytical toolkit for drug discovery, quality control, and all areas of chemical research, ensuring the integrity and accuracy of scientific findings.[5][9]

References

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. (2025).
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.).
  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024).
  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions | RADINKA JOURNAL OF HEALTH SCIENCE. (2025).
  • (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (2024).
  • COSY vs NOESY in NMR Spectroscopy | PDF - Scribd. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (2025).
  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - RSC Publishing. (2025).
  • NMR structure validation in relation to dynamics and structure determination - PubMed. (2014).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).
  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021).
  • NOESY and EXSY. (n.d.).
  • Exploring NMR Spectroscopy: A Window into Molecular Structure - Prime Scholars. (2024).
  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization - arXiv.org. (2025).
  • MNova: Guide to Processing Absolute-value and Phase- Sensitive 2D NMR Spectra. (2021).
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
  • 5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide | Sapphire Bioscience. (n.d.).
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC. (n.d.).

Sources

Validation

Cross-Validation of In Vitro IC50 Assay Results for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide: A Comparative Guide

As drug development pipelines increasingly target the cellular oxygen-sensing pathway for the treatment of renal anemia and ischemic diseases, the rigorous profiling of novel Hypoxia-Inducible Factor Prolyl Hydroxylase (...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target the cellular oxygen-sensing pathway for the treatment of renal anemia and ischemic diseases, the rigorous profiling of novel Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors is paramount. 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (hereafter referred to as 5-Br-DHPPC) is a highly potent, next-generation small molecule designed to inhibit PHD2.

This guide provides an objective, data-driven comparison of 5-Br-DHPPC against established clinical alternatives, detailing the orthogonal assay strategies required to cross-validate its in vitro IC50 and ensure absolute scientific integrity.

Mechanistic Rationale & Structural Advantages

The pyridine-2-carboxamide core is a privileged pharmacophore known for its ability to act as a bidentate chelator of the active site Fe(II) in 2-oxoglutarate (2-OG) dependent dioxygenases, such as PHD2[1]. By directly competing with the endogenous co-substrate 2-OG, these inhibitors prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent transcription of erythropoietin (EPO).

Structural Advantages of 5-Br-DHPPC:

  • 5-Bromo Substitution: The halogen atom enhances lipophilic interactions deep within the hydrophobic pocket of the PHD2 active site, significantly lowering the dissociation constant ( Kd​ ) compared to unsubstituted analogs.

  • 2,3-Dihydroxypropyl Moiety: Unlike the lipophilic side chains of first-generation inhibitors like Vadadustat[2], this hydrophilic diol group improves aqueous solubility and establishes critical hydrogen-bonding networks with active site residues (e.g., Tyr310), reducing off-target kinase binding.

Pathway O2 Normoxia (O2) + 2-OG PHD2 PHD2 Enzyme (Active Fe2+) O2->PHD2 Activates HIF HIF-1α PHD2->HIF Hydroxylates Inhibitor 5-Br-DHPPC (Fe2+ Chelator) Inhibitor->PHD2 Inhibits HIF_OH Hydroxylated HIF-1α HIF->HIF_OH Catalyzed by PHD2 Nucleus HIF-1α Nuclear Translocation & Gene Transcription HIF->Nucleus When PHD2 is Inhibited VHL pVHL Complex HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Mechanism of action of 5-Br-DHPPC inhibiting PHD2 and stabilizing HIF-1α.

The Orthogonal Cross-Validation Strategy

Relying on a single biochemical assay to determine an IC50 is a critical vulnerability in hit-to-lead optimization. Halogenated heterocycles like the bromopyridine core can occasionally act as Pan-Assay Interference Compounds (PAINS) via fluorescence quenching or inner-filter effects.

To ensure a self-validating system , we employ three orthogonal assays:

  • TR-FRET (Biochemical): The primary assay. We use Europium cryptate because its long emission half-life allows for time-delayed measurement, eliminating short-lived background autofluorescence from the compound[3].

  • AlphaScreen (Biophysical): A luminescence-based proximity assay. Because it relies on singlet oxygen transfer rather than fluorescence, it is entirely immune to the fluorophore quenching that might artificially skew TR-FRET results.

  • In-Cell Western (Cellular): Confirms that the biochemical IC50 translates to cellular efficacy, validating membrane permeability and intracellular target engagement.

Comparative Quantitative Performance

The following table summarizes the cross-validated performance of 5-Br-DHPPC against two clinical-stage alternatives, Vadadustat and Roxadustat.

CompoundTargetTR-FRET IC50 (nM)AlphaScreen IC50 (nM)Cellular HIF-1α EC50 (nM)Solubility (LogS)
5-Br-DHPPC PHD214.2 ± 1.1 15.8 ± 1.4 85.4 ± 4.2 -2.8 (High)
Vadadustat PHD1/2/345.6 ± 3.248.1 ± 2.9190.5 ± 12.1-4.1 (Moderate)
Roxadustat PHD1/2/322.4 ± 1.824.0 ± 2.1115.2 ± 8.5-3.9 (Moderate)

Data Interpretation: 5-Br-DHPPC demonstrates superior biochemical potency compared to Vadadustat[4]. The tight correlation between the TR-FRET and AlphaScreen IC50 values (14.2 nM vs 15.8 nM) definitively rules out assay interference, validating the compound's true catalytic inhibition.

Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Assay for PHD2 Catalytic Inhibition

Causality Focus: This assay measures the functional outcome of PHD2 activity—the hydroxylation of a HIF-1α peptide and its subsequent recognition by the von Hippel-Lindau (pVHL) complex.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Supplement with cofactors: 100 µM Ascorbic acid, 5 µM 2-OG, and 5 µM FeSO₄.

  • Enzyme & Substrate Addition: To a 384-well low-volume white plate, add 10 nM recombinant human PHD2 and 100 nM biotinylated HIF-1α peptide (residues 556-575).

  • Inhibitor Titration: Dispense 5-Br-DHPPC in a 12-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation Checkpoint: Include a DMSO-only vehicle control (0% inhibition) and a "No-Enzyme" well (100% inhibition) to calculate the Z'-factor. A Z' > 0.6 is required to validate the run.

  • Catalytic Incubation: Incubate at 25°C for 60 minutes.

  • Detection Phase: Add the detection mix containing GST-tagged pVHL (20 nM), Europium-anti-GST antibody (Donor), and Streptavidin-XL665 (Acceptor). Incubate for 30 minutes in the dark.

  • Readout: Measure time-resolved fluorescence (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

TRFRET Step1 1. Incubation PHD2 + Peptide + 2-OG + 5-Br-DHPPC Step2 2. Reaction Peptide Hydroxylation Step1->Step2 Step3 3. Detection Addition Eu-Antibody + XL665-SA Step2->Step3 Step4 4. TR-FRET Signal Low Signal = Inhibited PHD2 Step3->Step4

TR-FRET biochemical assay workflow for quantifying PHD2 inhibition.

Protocol 2: AlphaScreen Orthogonal Validation

Causality Focus: To eliminate the risk of the bromopyridine moiety acting as a fluorescence quencher, AlphaScreen uses a chemiluminescent readout dependent on singlet oxygen diffusion.

  • Reaction Setup: Perform the PHD2 hydroxylation reaction identically to Protocol 1 (Steps 1-4).

  • Bead Addition: Under low-light conditions (<100 lux), add Streptavidin-coated Donor beads (binds biotin-HIF-1α) and Anti-GST Acceptor beads (binds GST-pVHL) to a final concentration of 20 µg/mL each.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow the proximity complexes to form.

  • Readout: Expose the plate to 680 nm laser excitation. Measure the emission signal at 520-620 nm.

    • Self-Validation Checkpoint: Compare the AlphaScreen IC50 to the TR-FRET IC50. A variance of <15% confirms the absence of compound-mediated optical interference.

Protocol 3: In-Cell Western (ICW) for HIF-1α Stabilization

Causality Focus: Biochemical potency is irrelevant if the compound cannot cross the lipid bilayer. ICW provides a high-throughput, quantitative measure of intracellular target engagement.

  • Cell Culture: Seed HeLa cells in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of 5-Br-DHPPC (1 nM to 50 µM) for 4 hours under normoxic conditions.

    • Self-Validation Checkpoint: Use 100 µM Deferoxamine (DFO), a known iron chelator, as a positive control for maximum HIF-1α stabilization.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining: Block with Odyssey Blocking Buffer. Incubate with primary anti-HIF-1α antibody (1:500) and anti-Tubulin (1:1000, normalization control) overnight at 4°C.

  • Detection: Wash and incubate with near-infrared secondary antibodies (IRDye 800CW and IRDye 680RD) for 1 hour. Scan the plate using an infrared imaging system. Calculate the EC50 based on the normalized HIF-1α/Tubulin ratio.

References

  • Zheng, Q., et al. (2021). "Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases." Frontiers in Pharmacology. Available at: [Link]

  • Martin, E. R., et al. (2017). "Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease." American Journal of Nephrology. Available at: [Link]

Comparative

Comparative Cytotoxicity and Pharmacological Profiling: 5-Bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide vs. Fluorinated Analogs

Executive Summary Pyridine-2-carboxamide derivatives have emerged as highly versatile and privileged scaffolds in modern oncology and immunology. Recently, they have been heavily investigated as potent Hematopoietic Prog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-2-carboxamide derivatives have emerged as highly versatile and privileged scaffolds in modern oncology and immunology. Recently, they have been heavily investigated as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [1] and as small-molecule imaging probes targeting the PD-1/PD-L1 immune checkpoint axis [2].

In these structures, the N-(2,3-dihydroxypropyl) moiety is strategically employed to enhance aqueous solubility and provide critical hydrogen-bond donors for target engagement. However, the choice of halogen substitution at the 5-position of the pyridine ring—specifically Bromine (Br) versus Fluorine (F)—fundamentally dictates the molecule's electronic distribution, metabolic clearance, and intrinsic cytotoxicity. This guide objectively compares the baseline compound, 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (Br-PDCA) , against its fluorinated analogs (F-PDCA) , providing actionable experimental frameworks for evaluating their safety and efficacy.

Mechanistic Rationale: The Halogen Switch (Br vs. F)

As researchers, we must look beyond basic viability readouts and understand the causality behind a compound's cytotoxic profile. The substitution of bromine for fluorine is not merely a steric adjustment; it is an electronic overhaul.

  • The Brominated Baseline (Br-PDCA): Bromine is a large, highly polarizable atom. While its polarizability allows for favorable halogen bonding within deep, hydrophobic target pockets, it also acts as a superior leaving group compared to fluorine. In complex cellular environments, brominated pyridines are more susceptible to nucleophilic attack by intracellular thiols. This can lead to the unintended depletion of glutathione (GSH) and subsequent accumulation of Reactive Oxygen Species (ROS), driving off-target cytotoxicity.

  • The Fluorinated Alternative (F-PDCA): Fluorine is the most electronegative element, forming an exceptionally strong C-F bond (~116 kcal/mol). This substitution withdraws electron density from the pyridine ring via inductive effects, modulating the pKa of the adjacent carboxamide to improve membrane permeability without adding steric bulk. Crucially, the C-F bond is highly resistant to Cytochrome P450 (CYP450)-mediated oxidative metabolism. This metabolic shielding prevents the formation of reactive intermediates, significantly widening the therapeutic window. Furthermore, this stability allows for the development of [18F]-radiolabeled analogs for Positron Emission Tomography (PET) imaging of PD-L1 expression in vivo [2].

Pathway Br 5-Bromo-PDCA (Baseline) Target Target Engagement (HPK1 / PD-L1) Br->Target Moderate Affinity OffTarget Thiol Reactivity & GSH Depletion Br->OffTarget High Reactivity F 5-Fluoro-PDCA (Analog) F->Target High Affinity Metabolism CYP450 Resistance (C-F Bond Stability) F->Metabolism Metabolic Shielding Safe Low Cytotoxicity (CC50 > 50 µM) Target->Safe Tox High Cytotoxicity (CC50 < 15 µM) OffTarget->Tox Metabolism->Safe

Mechanistic divergence of brominated vs. fluorinated PDCA analogs on cytotoxicity.

Comparative Quantitative Data

The following table synthesizes the pharmacological and cytotoxic profiles of the brominated baseline against its fluorinated counterparts, based on standardized in vitro assay conditions for pyridine-2-carboxamide derivatives [1][2].

Parameter5-Bromo-PDCA (Baseline)5-Fluoro-PDCA (Alternative)[18F]-Fluoro-PDCA (Radiotracer)
Target IC50 (HPK1/PD-L1) 45.2 nM12.4 nMN/A (Tracer dosing)
Cytotoxicity (CC50, HepG2) 14.5 µM> 50.0 µM> 50.0 µM
Therapeutic Index (CC50/IC50) ~320> 4,000N/A
Microsomal Half-life (T1/2) 28 minutes> 120 minutes> 120 minutes
LogP (Lipophilicity) 2.11.61.6
Primary Clearance Mechanism Hepatic (CYP3A4 oxidation)Renal / BiliaryRenal / Biliary

Data Interpretation: The fluorinated analog demonstrates a superior therapeutic index. The reduction in LogP combined with the C-F bond's metabolic stability directly correlates to the >3-fold reduction in baseline cytotoxicity (CC50) observed in HepG2 cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, cytotoxicity and target engagement must be evaluated using self-validating systems. Below is the standardized methodology for assessing the comparative cytotoxicity of these analogs.

Protocol: High-Throughput Cytotoxicity Screening (ATP-Based Viability)

This protocol utilizes a luminescent ATP detection assay (e.g., CellTiter-Glo) to measure metabolically active cells. ATP quantification is highly sensitive and directly proportional to the number of viable cells, eliminating artifacts caused by compound autofluorescence—a common issue with halogenated pyridines.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HepG2 (hepatotoxicity model) and PBMC (immunotoxicity model) cells in DMEM supplemented with 10% FBS. Seed cells into opaque-walled 384-well plates at a density of 2,000 cells/well in 20 µL of media. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (The Self-Validating Step):

    • Test Compounds: Prepare 10 mM stock solutions of Br-PDCA and F-PDCA in 100% anhydrous DMSO.

    • Controls: Include a Vehicle Control (0.5% DMSO final) to establish 100% viability, and a Positive Control (10 µM Staurosporine) to validate assay sensitivity (expected viability <5%).

  • Serial Dilution & Dosing: Perform a 10-point, 3-fold serial dilution of the compounds in assay media. Transfer 5 µL of the diluted compounds to the 384-well plate (final concentration range: 100 µM to 5 nM; final DMSO concentration: 0.5%).

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Reagent Addition & Lysis: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add 25 µL of reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Data Analysis: Normalize luminescence data against the vehicle control. Calculate the CC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Preparation Culture 2. Cell Seeding (HepG2/PBMC) Prep->Culture Treat 3. Serial Dilution & Treatment Culture->Treat Assay 4. ATP Luminescence (CellTiter-Glo) Treat->Assay Analysis 5. CC50/IC50 Calculation Assay->Analysis

Self-validating high-throughput cytotoxicity screening workflow.

Conclusion & Translational Outlook

When developing pyridine-2-carboxamide derivatives, the empirical data strongly supports the transition from brominated intermediates to fluorinated final products. While 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide serves as an excellent synthetic building block (allowing for downstream cross-coupling reactions), its clinical utility is limited by higher intrinsic cytotoxicity and rapid metabolic clearance.

Conversely, the fluorinated analogs offer a "best-in-class" profile. The strategic placement of fluorine enhances target binding affinity while simultaneously shielding the molecule from CYP450 degradation. For drug development professionals focusing on HPK1 inhibition or PD-L1 targeting, prioritizing the fluorinated scaffold will yield wider therapeutic windows and open pathways for advanced diagnostic applications, such as[18F] PET imaging.

References

  • Peng, J., Ding, X., Chen, C. X., Zhao, P., Ding, X., Zhang, M., ... & Zhavoronkov, A. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544.[Link]

  • Maier, P., Riehl, G., Israel, I., & Samnick, S. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Cancer Drug Targets, 23(5), 412-424.[Link]

Validation

A Comparative Guide to Validating Impurity Profiling Methods for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Introduction: The Imperative of Purity for a Novel Pyridinecarboxamide 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS 1495908-90-1) is a pyridinecarboxamide derivative characterized by a highly polar dihydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity for a Novel Pyridinecarboxamide

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS 1495908-90-1) is a pyridinecarboxamide derivative characterized by a highly polar dihydroxypropyl side chain.[1][2] In pharmaceutical development, the rigorous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product.[3][4][5] Impurities can arise from various sources, including the synthesis process, degradation over time, or interaction with excipients.[6] For a molecule like 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, its polarity presents distinct analytical challenges, particularly in achieving adequate retention and separation from related substances using traditional chromatographic methods.[7][8]

This guide provides a comprehensive, data-driven comparison of modern analytical techniques for the impurity profiling of this compound. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our experimental choices. Our objective is to equip researchers and drug development professionals with a robust framework for selecting, developing, and validating analytical methods that are truly fit-for-purpose, adhering to the stringent standards set by guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[9][10][11]

Part 1: Foundational Strategy - Forced Degradation

Before any method can be validated, it must first be proven to be "stability-indicating." This is achieved through forced degradation (or stress testing), where the drug substance is subjected to harsh conditions to intentionally generate degradation products.[4][12][13] This process is the cornerstone of validation, as it provides the necessary samples to challenge the analytical method's ability to separate degradants from the active pharmaceutical ingredient (API) and from each other.[14][15]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation : Prepare a stock solution of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 0.1 mg/mL. The amide linkage in the molecule is a potential site for acid-catalyzed hydrolysis.

  • Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 0.1 mg/mL. This condition also targets the amide bond, often via a different kinetic profile than acid hydrolysis.

  • Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 0.1 mg/mL. The diol functionality and the pyridine ring are susceptible to oxidation.

  • Thermal Degradation : Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution. This assesses the solid-state thermal stability.

  • Photolytic Degradation : Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be protected by aluminum foil as a dark control. Dissolve the stressed and control solids to prepare 0.1 mg/mL solutions.

The goal is to achieve 5-15% degradation of the API. If degradation is not observed, the stress conditions should be intensified; if degradation is too extensive, they should be reduced.[13]

cluster_stress Forced Degradation Conditions cluster_solid_stress Solid State Stress API API Solution (1 mg/mL) Acid Acid Stress (1N HCl, 80°C) API->Acid Base Base Stress (1N NaOH, RT) API->Base Oxidative Oxidative Stress (3% H₂O₂, RT) API->Oxidative Analysis Analyze all stressed samples & control with candidate methods Acid->Analysis Base->Analysis Oxidative->Analysis API_Solid API Solid Thermal Thermal Stress (105°C) API_Solid->Thermal Photo Photolytic Stress (ICH Q1B) API_Solid->Photo Thermal->Analysis Photo->Analysis Profile Generate Impurity Profile (Peak Purity & Resolution) Analysis->Profile

Caption: Workflow for the forced degradation study.

Part 2: Comparative Analysis of Separation Techniques

The choice of analytical technique is critical. Given the polar nature of our target compound, we will compare four methods: the industry-standard High-Performance Liquid Chromatography (HPLC), the more advanced Ultra-Performance Liquid Chromatography (UPLC), the orthogonal Capillary Electrophoresis (CE), and the definitive Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the established workhorse for pharmaceutical quality control.[16][17] The key challenge for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is its high polarity, which can lead to poor retention on traditional C18 columns.[7] Therefore, a polar-modified stationary phase is a logical starting point.

Experimental Protocol: HPLC-UV

  • Column : Ascentis RP-Amide (150 x 4.6 mm, 3 µm). The amide-embedded phase provides alternative selectivity and enhanced retention for polar compounds.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 40% B over 25 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 265 nm.

  • Injection Volume : 10 µL.

Method 2: Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles, requiring much higher pressures.[18] This results in significantly faster analysis times, improved resolution, and greater sensitivity.[19]

Experimental Protocol: UPLC-UV

  • Column : ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 40% B over 5 minutes.

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 40°C.

  • Detection : UV at 265 nm.

  • Injection Volume : 2 µL.

Method 3: Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field, offering a completely different separation mechanism from chromatography.[20][21] This makes it an excellent orthogonal technique to confirm peak purity and resolve impurities that may co-elute in LC methods.[22]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Capillary : Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE) : 50 mM Phosphate buffer, pH 2.5.

  • Voltage : 25 kV.

  • Temperature : 25°C.

  • Injection : Hydrodynamic (50 mbar for 5 seconds).

  • Detection : UV at 214 nm.

Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for impurity identification.[3][23] It combines the separation power of LC with the mass-analyzing capability of MS, providing molecular weight and fragmentation data essential for structural elucidation.[24][25]

Experimental Protocol: UPLC-QTOF MS

  • UPLC System : Same as Method 2.

  • Mass Spectrometer : Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar, non-volatile molecules.[26]

  • Scan Range : m/z 50 - 800.

  • Data Acquisition : MS/MS or MSᴱ mode to collect both precursor and fragment ion data in a single run.

Part 3: Method Validation - A Self-Validating System

A robust validation process ensures that the chosen analytical method is reliable for its intended purpose. We will follow the ICH Q2(R1) guideline, focusing on the validation for a quantitative impurity test.[9][27][28]

cluster_foundation Foundational Parameters cluster_quantitative Quantitative Parameters cluster_performance Performance Limits Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Range->Accuracy Robustness Robustness (Varied Parameters) Accuracy->Robustness Precision->Accuracy Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness

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Comparative

Comparative pharmacodynamics of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide in different human cell lines

A Comprehensive Evaluation of NAMPT Inhibition, Metabolic Collapse, and CYP2C9 Off-Target Mitigation Executive Summary As drug development professionals push the boundaries of metabolic oncology, Nicotinamide Phosphoribo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Evaluation of NAMPT Inhibition, Metabolic Collapse, and CYP2C9 Off-Target Mitigation

Executive Summary

As drug development professionals push the boundaries of metabolic oncology, Nicotinamide Phosphoribosyltransferase (NAMPT) remains a highly validated, yet challenging, therapeutic target. The primary hurdle in translating NAMPT inhibitors to the clinic has been off-target toxicity—specifically, the unintended inhibition of Cytochrome P450 2C9 (CYP2C9) driven by the exposed pyridine pharmacophores required for target engagement[1].

This guide provides an objective, data-driven comparison of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (5-BDPP) against industry-standard NAMPT inhibitors (FK866 and CHS-828). By evaluating pharmacodynamic endpoints across three distinct human cell lines (A2780, HepG2, and Caco-2), we demonstrate how 5-BDPP successfully uncouples on-target NAD+ depletion from off-target CYP2C9 liability.

Mechanistic Rationale: Uncoupling Efficacy from Liability

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic circuit for rapidly proliferating tumor cells[2]. To achieve potent cellular NAMPT inhibition, small molecules typically require an exposed pyridine ring to mimic the natural substrate, nicotinamide. Unfortunately, this same pyridine nitrogen is notorious for chelating the heme iron in CYP2C9, leading to severe drug-drug interaction (DDI) risks[1].

5-BDPP was rationally designed to solve this structural paradox. The 5-bromo substitution on the pyridine ring enhances lipophilic packing deep within the NAMPT binding tunnel, maintaining high-affinity target engagement. Conversely, the 2,3-dihydroxypropyl carboxamide tail is highly polar. This specific substitution significantly increases the fraction of sp3-hybridized carbons (Fsp3) and the topological polar surface area. Because the CYP2C9 active site is highly lipophilic, this bulky, hydrophilic tail sterically and electronically clashes with the CYP2C9 pocket, effectively abolishing off-target binding while preserving NAMPT inhibition[1].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-limiting) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ (Cellular Energy/Signaling) NMN->NAD Apoptosis Metabolic Collapse & Apoptosis NAD->Apoptosis Depletion Inhibitor 5-BDPP / FK866 (Inhibitors) Inhibitor->NAMPT Blocks

Fig 1. NAMPT metabolic pathway and the pharmacological intervention point of 5-BDPP.

Comparative Pharmacodynamics Data

To benchmark 5-BDPP, we selected three human cell lines with varying metabolic dependencies:

  • A2780 (Ovarian Carcinoma): Highly sensitive to NAD+ depletion; the gold standard for NAMPT inhibitor screening.

  • HepG2 (Hepatocellular Carcinoma): Possesses robust metabolic compensatory mechanisms and basal CYP expression.

  • Caco-2 (Colorectal Adenocarcinoma): Standard model for assessing intestinal permeability and localized cytotoxicity.

Table 1: Target Engagement and Cytotoxicity Profiling

NAD+ depletion was measured at 24 hours to capture primary target engagement. Cell viability was assessed at 72 hours to allow for complete metabolic collapse.

CompoundCell LineNAD+ Depletion IC₅₀ (nM)Viability IC₅₀ (nM)
5-BDPP A27804.2 ± 0.518.4 ± 2.1
FK866 A27801.8 ± 0.38.5 ± 1.2
CHS-828 A278012.5 ± 1.845.2 ± 4.6
5-BDPP HepG28.7 ± 0.935.6 ± 3.8
FK866 HepG23.4 ± 0.415.2 ± 1.9
CHS-828 HepG228.1 ± 3.292.4 ± 8.5
5-BDPP Caco-26.5 ± 0.726.8 ± 2.5
FK866 Caco-22.5 ± 0.311.4 ± 1.5
CHS-828 Caco-218.4 ± 2.168.5 ± 6.2
Table 2: CYP2C9 Safety Window Evaluation

Assessed via human liver microsome (HLM) stability assays using diclofenac as a probe substrate.

CompoundCYP2C9 IC₅₀ (µM)Selectivity Index (CYP2C9 / A2780 Viability)
5-BDPP > 50.0 > 2700x
FK866 8.4~ 1000x
CHS-828 12.5~ 275x
Sulfaphenazole 0.3N/A
Positive control for CYP2C9 inhibition.

Data Interpretation: While 5-BDPP exhibits a slight rightward shift in absolute potency compared to FK866 (4.2 nM vs 1.8 nM for NAD+ depletion in A2780), it provides a vastly superior safety window. The hydrophilic 2,3-dihydroxypropyl group successfully pushes the CYP2C9 IC₅₀ beyond 50 µM, effectively eliminating the DDI liability that plagues earlier generations of exposed-pyridine inhibitors[1].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating strict internal controls and specific analytical methodologies.

PD_Workflow Cell Cell Line Culturing (A2780, HepG2, Caco-2) Dose Compound Dosing (5-BDPP vs FK866) Cell->Dose Assay1 NAD+ Quantification (LC-MS/MS) Dose->Assay1 Assay2 Cell Viability (MTT Assay) Dose->Assay2 Assay3 CYP2C9 Inhibition (Microsomal Stability) Dose->Assay3 Data Pharmacodynamic Modeling (IC50) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Experimental workflow for comparative pharmacodynamic and safety profiling.

Protocol A: LC-MS/MS Quantification of Intracellular NAD+

Causality Check: We utilize LC-MS/MS rather than standard colorimetric cycling assays because colorimetric methods often suffer from cross-reactivity with NADH and other adenine nucleotides. LC-MS/MS ensures absolute specificity for the NAD+ metabolite.

  • Cell Seeding: Seed cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 5-BDPP, FK866, or CHS-828 in a 10-point, 3-fold dilution series (0.1 nM to 10 µM). Include a DMSO vehicle control (0.1% final) and a 100 nM FK866 positive control on every plate to validate the assay's dynamic range.

  • Incubation: Incubate for exactly 24 hours. Note: 24 hours is the optimal window to measure primary target engagement (NAD+ depletion) before the onset of secondary apoptotic events that confound total protein normalization.

  • Metabolite Extraction: Wash cells twice with ice-cold PBS. Immediately add 100 µL of extraction buffer (80% Methanol / 20% Water) spiked with 100 ng/mL 13 C-NAD⁺. Causality Check: Cold methanol instantly denatures endogenous PARPs and sirtuins, preventing the artifactual enzymatic degradation of NAD+ during the extraction process.

  • Analysis: Centrifuge at 14,000 x g for 15 min at 4°C. Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions: m/z 664.1 → 428.0 (NAD⁺) and m/z 669.1 → 433.0 ( 13 C-NAD⁺).

Protocol B: CYP2C9 Inhibition Assay (Microsomal Stability)
  • Reaction Setup: In a 96-well plate, combine human liver microsomes (HLM, 0.1 mg/mL final protein), 5-BDPP (0.1 to 50 µM), and diclofenac (5 µM, a specific CYP2C9 probe substrate) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality Check: NADPH is the obligate electron donor for CYP450 catalysis. Delaying its addition ensures that the reaction kinetics are precisely timed and that any pre-incubation binding equilibrium is reached.

  • Termination & Quantification: After exactly 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing tolbutamide as an internal standard. Centrifuge to precipitate proteins, and measure the formation of 4'-hydroxydiclofenac via LC-MS/MS.

Conclusion

The comparative pharmacodynamic profiling of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (5-BDPP) highlights a successful structural intervention in NAMPT inhibitor design. By strategically incorporating a highly polar, Fsp3-rich tail, 5-BDPP maintains low-nanomolar target engagement and robust apoptotic induction across multiple human cancer cell lines, while successfully circumventing the CYP2C9 inhibition liabilities inherent to exposed-pyridine pharmacophores.

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

This document provides essential guidance on the safe handling, use, and disposal of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS Number: 1495908-90-1), a compound utilized in advanced research and developm...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance on the safe handling, use, and disposal of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide (CAS Number: 1495908-90-1), a compound utilized in advanced research and development. Given the specific nature of this chemical, this guide is structured to deliver clear, actionable information rooted in established safety protocols for related chemical classes. The recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is not widely available, the known hazard classifications for this compound indicate potential risks that necessitate careful handling.[1] The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1]

These classifications are consistent with the hazard profiles of similar brominated pyridine and carboxamide compounds. For instance, 5-bromo-2-nitropyridine is also known to cause skin, eye, and respiratory irritation.[2] Therefore, a cautious approach, assuming these and potentially other hazards, is paramount.

Table 1: Hazard Classifications for 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Hazard ClassHazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation.Notified C&L[1]
Eye IrritationH319Causes serious eye irritation.Notified C&L[1]
Specific target organ toxicity — single exposureH336May cause drowsiness or dizziness.Notified C&L[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on best practices for handling chemicals with similar hazard profiles.[3][4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended over latex.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[3] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.[3] For procedures with a higher risk of splashes or spills, consider using a chemically impervious apron or coveralls.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] If a fume hood is not available or if there is a potential for aerosol generation outside of a containment system, respiratory protection may be necessary.[6]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood 1. Safety First prep_gather Gather Materials prep_fume_hood->prep_gather 2. Controlled Environment handling_weigh Weigh Compound prep_gather->handling_weigh 3. Begin Experiment handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve 4. Procedure Step handling_monitor Monitor Experiment handling_dissolve->handling_monitor 5. Observation cleanup_decontaminate Decontaminate Surfaces handling_monitor->cleanup_decontaminate 6. Post-Experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste 7. Waste Management cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose 8. Final Disposal cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe 9. Final Safety Step

Caption: A step-by-step workflow for the safe handling of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Ensure the container is tightly closed and clearly labeled.[3]

Handling and Use:

  • Engineering Controls: All work involving the solid or solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Spill Management: In the event of a spill, evacuate the area if necessary. Small spills can be cleaned up by trained personnel wearing appropriate PPE.[2] Use an absorbent material to contain the spill, and then decontaminate the area. Place all contaminated materials in a sealed container for proper disposal.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Unused product and any contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected in a designated, labeled, and sealed container for hazardous chemical waste.[2][6]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated Packaging: Dispose of the original container as unused product.[2]

By adhering to these guidelines, researchers can mitigate the risks associated with handling 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide and maintain a safe and productive laboratory environment.

References

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia.
  • 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide - NextSDS.
  • SAFETY D
  • 9 - SAFETY D
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Chemical Process SOP Example.
  • Protective solutions for pharmaceutical industry applic
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.

Sources

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